Product packaging for Timonacic(Cat. No.:CAS No. 444-27-9)

Timonacic

Número de catálogo: B1683166
Número CAS: 444-27-9
Peso molecular: 133.17 g/mol
Clave InChI: DZLNHFMRPBPULJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Thioproline is a sulfur-containing amino acid that is proline in which the methylene group at position 4 is replaced by a sulfur atom. It has a role as a hepatoprotective agent, an antioxidant and an antidote. It is a sulfur-containing amino acid, a thiazolidinemonocarboxylic acid and a non-proteinogenic alpha-amino acid. It is a tautomer of a thioproline zwitterion.
Timonacic has been used in trials studying the treatment of HIV Infections.
This compound has been reported in Arabidopsis thaliana, Lentinula edodes, and other organisms with data available.
This compound is a cyclic sulfur amino acid derivative with potential antineoplastic and antioxidant activities. Acting on cellular membranes of malignant cells through an unknown mechanism, this compound may induce malignant cells to revert back to an untransformed state. This agent may also restore contact inhibition, a phenomenon characterized by the paracrine inhibition of mitosis following the formation of a critical cell mass, presumably the result of cell-to-cell signal transfer. This compound may also produce antioxidant effects secondary to its release of cysteine and restoration of glutathione concentrations.
This compound is a small molecule drug with a maximum clinical trial phase of II.
active against thimerosal intoxication;  acts on cell membranes of tumor cells causing reverse transformation to normal cells;  RN given refers to parent cpd

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7NO2S B1683166 Timonacic CAS No. 444-27-9

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2S/c6-4(7)3-1-8-2-5-3/h3,5H,1-2H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZLNHFMRPBPULJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

35041-11-3 (hydrochloride salt)
Record name Timonacic [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000444279
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9023675
Record name Timonacic
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

444-27-9, 45521-09-3
Record name 4-Thiazolidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=444-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Timonacic [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000444279
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Timonacic
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12856
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Timonacic
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758453
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Timonacic
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25855
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Thiazolidinecarboxylic acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Timonacic
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Timonacic
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.498
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name L-thiazolidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.111
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TIMONACIC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5913T3IBL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Timonacic's Mechanism of Action in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Timonacic, also known as thiazolidine-4-carboxylic acid, is a cyclic sulfur-containing amino acid derivative that has demonstrated potential as an anticancer agent. Its mechanism of action is multifaceted, targeting several key cellular processes that are dysregulated in cancer. This technical guide provides an in-depth overview of the core mechanisms through which this compound exerts its effects on cancer cells. The primary modes of action include the interference with cancer cell metabolism, induction of apoptosis, and the remarkable ability to induce a "reverse transformation" of the malignant phenotype, characterized by the restoration of contact inhibition. Furthermore, its role as a thiol antioxidant suggests a capacity to modulate the cellular redox environment. This document summarizes the available data, outlines detailed experimental protocols for investigating its effects, and provides visual representations of the key signaling pathways and experimental workflows.

Core Mechanisms of Action

This compound's anticancer activity is not attributed to a single target but rather to a combination of effects on fundamental cellular processes.

Metabolic Interference

This compound is proposed to disrupt the metabolic pathways that cancer cells heavily rely on for their rapid proliferation. A key target is mitochondrial oxidative phosphorylation, the primary process for ATP generation. By interfering with this pathway, this compound can lead to a depletion of cellular ATP, effectively starving the cancer cells of the energy required for growth and division.[1]

Induction of Apoptosis

Evidence suggests that this compound can induce programmed cell death, or apoptosis, in cancer cells. This is thought to be achieved through the activation of pro-apoptotic proteins while simultaneously inhibiting anti-apoptotic factors, thereby shifting the cellular balance towards cell death.[1]

Reversal of Malignant Phenotype and Restoration of Contact Inhibition

One of the most intriguing aspects of this compound's action is its reported ability to reverse the transformed phenotype of cancer cells, causing them to revert to a more normal state.[2] A critical element of this process is the restoration of contact inhibition, a mechanism that halts cell proliferation when cells come into contact with each other, which is typically lost in cancer.[3] Early studies have specifically noted this effect in HeLa cervical cancer cells.

Antioxidant Properties

As a thiol-containing compound, this compound possesses antioxidant properties. This activity is likely linked to its ability to release cysteine, a precursor to the major intracellular antioxidant glutathione. By bolstering the cell's antioxidant capacity, this compound may help mitigate oxidative stress, a factor implicated in both cancer development and progression.

Quantitative Data

While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes the expected outcomes from key assays based on its proposed mechanisms of action.

Parameter Cancer Cell Line Expected Effect of this compound Typical Assay
IC50 HeLa, MCF-7, A549Dose-dependent decrease in cell viabilityMTT Assay
Apoptosis Rate Various Cancer LinesIncrease in early and late apoptotic cellsAnnexin V/PI Staining
Intracellular ATP Levels Various Cancer LinesDecrease in ATP concentrationLuciferase-based ATP Assay
Mitochondrial Respiration Various Cancer LinesDecrease in Oxygen Consumption Rate (OCR)Seahorse XF Analyzer
Contact Inhibition HeLaRestoration of cell cycle arrest at high densityCell Proliferation Assay at varying cell densities
Intracellular Glutathione Various Cancer LinesIncrease in GSH levelsGlutathione Assay Kit

Signaling Pathways

The multifaceted mechanism of action of this compound suggests its involvement in several key signaling pathways that regulate cell survival, proliferation, and metabolism.

Timonacic_Signaling_Pathways This compound This compound Mitochondria Mitochondria This compound->Mitochondria Apoptosis_Pathway Apoptosis Pathway This compound->Apoptosis_Pathway Cell_Membrane Cell Membrane Signaling This compound->Cell_Membrane Antioxidant_Response Antioxidant Response This compound->Antioxidant_Response OxPhos Oxidative Phosphorylation Mitochondria->OxPhos ATP_Production ATP Production ↓ OxPhos->ATP_Production Pro_Apoptotic Pro-apoptotic Proteins ↑ Apoptosis_Pathway->Pro_Apoptotic Anti_Apoptotic Anti-apoptotic Proteins ↓ Apoptosis_Pathway->Anti_Apoptotic Apoptosis Apoptosis Pro_Apoptotic->Apoptosis Anti_Apoptotic->Apoptosis Contact_Inhibition Contact Inhibition Restored Cell_Membrane->Contact_Inhibition Cell_Proliferation Cell Proliferation ↓ Contact_Inhibition->Cell_Proliferation Cysteine Cysteine Release Antioxidant_Response->Cysteine GSH Glutathione (GSH) ↑ Cysteine->GSH Oxidative_Stress Oxidative Stress ↓ GSH->Oxidative_Stress

Figure 1: Proposed signaling pathways affected by this compound in cancer cells.

Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.

MTT_Assay_Workflow Start Seed cancer cells in a 96-well plate Incubate1 Incubate for 24 hours to allow attachment Start->Incubate1 Treat Treat cells with varying concentrations of this compound Incubate1->Treat Incubate2 Incubate for 48-72 hours Treat->Incubate2 Add_MTT Add MTT reagent to each well Incubate2->Add_MTT Incubate3 Incubate for 2-4 hours to allow formazan formation Add_MTT->Incubate3 Add_Solvent Add solubilization solution (e.g., DMSO) Incubate3->Add_Solvent Measure Measure absorbance at 570 nm Add_Solvent->Measure Analyze Calculate cell viability and determine IC50 Measure->Analyze

Figure 2: Workflow for determining cell viability using the MTT assay.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Prepare serial dilutions of this compound in culture medium and treat the cells. Include a vehicle control (medium without this compound).

  • Incubation: Incubate the treated cells for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the induction of apoptosis by this compound.

Apoptosis_Assay_Workflow Start Seed cancer cells and treat with this compound Incubate Incubate for 24-48 hours Start->Incubate Harvest Harvest cells by trypsinization Incubate->Harvest Wash Wash cells with cold PBS Harvest->Wash Resuspend Resuspend cells in Annexin V binding buffer Wash->Resuspend Stain Add Annexin V-FITC and Propidium Iodide (PI) Resuspend->Stain Incubate_Dark Incubate in the dark for 15 minutes Stain->Incubate_Dark Analyze Analyze by flow cytometry Incubate_Dark->Analyze ATP_Assay_Workflow Start Seed cells and treat with this compound Incubate Incubate for the desired time points Start->Incubate Lyse Lyse cells to release ATP Incubate->Lyse React Add luciferase reagent to the cell lysate Lyse->React Measure Measure luminescence using a luminometer React->Measure Quantify Quantify ATP concentration using a standard curve Measure->Quantify

References

Timonacic: A Thiol Antioxidant with Hepatoprotective Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Timonacic, also known as thiazolidine-4-carboxylic acid (TCA), is a sulfur-containing amino acid derivative with demonstrated antioxidant and anti-hepatotoxic properties.[1][2] As a prodrug of L-cysteine, this compound serves as a precursor for the synthesis of glutathione (GSH), a critical intracellular antioxidant, thereby playing a significant role in cellular defense against oxidative stress.[3][4][5] This technical guide provides a comprehensive overview of the current understanding of this compound as a hepatoprotective agent, detailing its mechanism of action, summarizing key quantitative data from clinical and preclinical studies, and outlining relevant experimental protocols.

Mechanism of Action

This compound's primary hepatoprotective effect stems from its role as a precursor to L-cysteine, a rate-limiting amino acid for the synthesis of glutathione (GSH). GSH is a potent intracellular antioxidant that neutralizes reactive oxygen species (ROS), detoxifies xenobiotics, and maintains cellular redox balance. By replenishing intracellular cysteine and subsequently GSH levels, this compound enhances the liver's capacity to counteract oxidative stress, a key pathogenic factor in various liver diseases.

Recent studies on a closely related compound, L-2-oxothiazolidine-4-carboxylic acid (OTC), have provided further insights into the potential molecular mechanisms of this compound. These studies suggest the involvement of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Activation of the Nrf2 pathway is a crucial cellular defense mechanism against oxidative stress. It is plausible that this compound, by increasing intracellular cysteine and modulating the redox state, activates the Nrf2 pathway, leading to the upregulation of downstream antioxidant enzymes and protective proteins.

Furthermore, preclinical evidence suggests that this compound and its derivatives may modulate inflammatory and fibrotic pathways. Studies have shown that these compounds can reduce the expression of pro-inflammatory cytokines and key mediators of liver fibrosis, such as Transforming Growth Factor-beta 1 (TGF-β1) and alpha-smooth muscle actin (α-SMA). TGF-β1 is a potent pro-fibrogenic cytokine that plays a central role in the activation of hepatic stellate cells (HSCs), the primary cell type responsible for extracellular matrix deposition in the liver. By downregulating TGF-β1 and α-SMA, this compound may inhibit the activation of HSCs and attenuate the progression of liver fibrosis.

Quantitative Data on Hepatoprotective Effects

A prospective clinical study investigating the effects of this compound in patients with Non-Alcoholic Fatty Liver Disease (NAFLD) provides valuable quantitative data on its hepatoprotective efficacy.

ParameterBaseline (Mean)After 6 Months of this compound (600 mg/day) (Mean)p-value
Alanine Aminotransferase (ALT)51.7 U/l39.8 U/lp=0.0385
Gamma-Glutamyl Transpeptidase (GGTP)Not specifiedNot specifiedp=0.002 (decrease)
Alpha-2-macroglobulinNot specifiedNot specifiedp<0.001 (decrease)
Apolipoprotein A1Not specifiedNot specifiedp=0.002 (increase)
FibroTest Value0.2450.190p<0.001

These findings demonstrate a statistically significant improvement in liver function tests and a reduction in a marker of liver fibrosis following six months of this compound treatment in NAFLD patients.

Preclinical studies on the related compound L-2-oxothiazolidine-4-carboxylic acid (OTC) in a thioacetamide-induced liver fibrosis rat model also provide quantitative evidence of its anti-fibrotic effects. Treatment with OTC (80 and 160 mg/kg) resulted in a significant decrease in the mRNA expression of α-SMA, TGF-β1, and collagen α1 compared to the thioacetamide-only group. Additionally, OTC treatment led to a significant reduction in hepatic malondialdehyde (MDA) levels, a marker of lipid peroxidation, and a significant increase in the expression of Nrf2 and heme oxygenase-1 (HO-1), a downstream target of Nrf2.

Experimental Protocols

The following outlines a typical experimental protocol for inducing and evaluating liver fibrosis in a rodent model, based on studies investigating the effects of thiazolidine derivatives.

Animal Model: Male Sprague-Dawley rats are commonly used.

Induction of Liver Fibrosis: Thioacetamide (TAA) is administered intraperitoneally (i.p.) at a dose of 200 mg/kg body weight, three times per week for a duration of 8 weeks. TAA is a potent hepatotoxin that induces chronic liver injury and fibrosis.

Treatment Group: The treatment group receives this compound or a related compound (e.g., OTC) administered i.p. at a specified dose (e.g., 80 or 160 mg/kg body weight) 30 minutes prior to each TAA injection.

Control Groups:

  • Normal Control: Receives saline or vehicle only.

  • TAA Model Control: Receives TAA and the vehicle for the test compound.

Evaluation Parameters:

  • Serum Biochemistry: Blood samples are collected to measure liver function enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).

  • Histopathology: Liver tissue is collected, fixed in formalin, and stained with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome or Sirius Red for collagen deposition to assess the degree of fibrosis.

  • Gene Expression Analysis: RNA is extracted from liver tissue to quantify the mRNA levels of key fibrotic and inflammatory markers, including α-SMA, TGF-β1, collagen α1, and inflammatory cytokines (e.g., TNF-α, IL-6), using real-time quantitative PCR (RT-qPCR).

  • Protein Expression Analysis: Western blotting is performed on liver tissue lysates to determine the protein levels of α-SMA, TGF-β1, Nrf2, and HO-1.

  • Oxidative Stress Markers: Liver tissue homogenates are used to measure markers of oxidative stress, such as malondialdehyde (MDA) and glutathione (GSH) levels.

Visualizations

Timonacic_Mechanism_of_Action cluster_0 Cellular Environment This compound This compound (Thiazolidine-4-carboxylic acid) Cysteine L-Cysteine This compound->Cysteine Metabolism GSH Glutathione (GSH) Synthesis Cysteine->GSH ROS Reactive Oxygen Species (ROS) GSH->ROS Neutralizes Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress

Caption: Metabolic pathway of this compound to L-cysteine and subsequent glutathione synthesis.

Nrf2_Activation_Pathway cluster_1 Nrf2 Signaling Pathway This compound This compound Redox_Imbalance Cellular Redox Imbalance This compound->Redox_Imbalance Keap1_Nrf2 Keap1-Nrf2 Complex Redox_Imbalance->Keap1_Nrf2 Dissociation Nrf2 Nrf2 (Nuclear Translocation) Keap1_Nrf2->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Genes Upregulation of Antioxidant & Cytoprotective Genes (e.g., HO-1) ARE->Antioxidant_Genes Hepatoprotection Hepatoprotection Antioxidant_Genes->Hepatoprotection

Caption: Proposed activation of the Nrf2 signaling pathway by this compound.

Anti_Fibrotic_Mechanism cluster_2 Anti-Fibrotic Signaling This compound This compound TGF_beta TGF-β1 Expression This compound->TGF_beta Inhibits HSC_Activation Hepatic Stellate Cell (HSC) Activation TGF_beta->HSC_Activation alpha_SMA α-SMA Expression HSC_Activation->alpha_SMA ECM_Deposition Extracellular Matrix (ECM) Deposition HSC_Activation->ECM_Deposition Liver_Fibrosis Liver Fibrosis ECM_Deposition->Liver_Fibrosis

Caption: Proposed anti-fibrotic mechanism of this compound via inhibition of TGF-β1 signaling.

Experimental_Workflow_Hepatotoxicity cluster_3 Experimental Workflow Animal_Model Rodent Model (e.g., Sprague-Dawley Rats) Fibrosis_Induction Induction of Liver Fibrosis (e.g., Thioacetamide) Animal_Model->Fibrosis_Induction Treatment Treatment with This compound Fibrosis_Induction->Treatment Evaluation Evaluation of Hepatoprotective Effects Treatment->Evaluation Serum_Analysis Serum Biochemistry (ALT, AST) Evaluation->Serum_Analysis Histopathology Histopathology (H&E, Masson's Trichrome) Evaluation->Histopathology Gene_Expression Gene Expression (RT-qPCR) Evaluation->Gene_Expression Protein_Expression Protein Expression (Western Blot) Evaluation->Protein_Expression Oxidative_Stress_Markers Oxidative Stress Markers (MDA, GSH) Evaluation->Oxidative_Stress_Markers

Caption: General experimental workflow for evaluating the hepatoprotective effects of this compound.

Conclusion

This compound presents a promising therapeutic avenue for the management of liver diseases, primarily through its potent antioxidant and potential anti-inflammatory and anti-fibrotic activities. Its ability to replenish intracellular glutathione stores and potentially modulate key signaling pathways like Nrf2 and TGF-β underscores its multifaceted hepatoprotective profile. The available clinical and preclinical data provide a strong rationale for further investigation into its efficacy and mechanisms of action in a broader range of liver pathologies. The detailed experimental protocols and signaling pathway diagrams provided in this guide are intended to facilitate future research and drug development efforts in this area.

References

Molecular Targets of Timonacic in Oxidative Stress: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular mechanisms by which Timonacic (thiazolidine-4-carboxylic acid) mitigates oxidative stress. This compound, a cyclic sulfur-containing amino acid, primarily functions as a cysteine prodrug, thereby augmenting the intracellular synthesis of the master antioxidant, glutathione (GSH). This guide elucidates the direct and indirect molecular targets of this compound, with a focus on its role in modulating the activity of key antioxidant enzymes and its hypothesized influence on the Nrf2 signaling pathway. Detailed experimental methodologies and quantitative data from preclinical studies are presented to offer a thorough understanding of this compound's antioxidant properties for research and drug development purposes.

Introduction to this compound and Oxidative Stress

Oxidative stress is a pathological state characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of a biological system to detoxify these reactive intermediates.[1][2] ROS, such as superoxide anions (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂), can inflict damage upon cellular macromolecules, including lipids, proteins, and DNA, contributing to the pathogenesis of numerous diseases.[3][4]

This compound (thiazolidine-4-carboxylic acid) is a thiol antioxidant with demonstrated anti-aging and anti-hepatotoxic effects.[5] Its chemical structure allows it to serve as an intracellular cysteine donor. Cysteine is the rate-limiting amino acid for the synthesis of glutathione (GSH), a critical endogenous antioxidant. By providing a sustained source of cysteine, this compound enhances the cell's capacity to replenish its GSH stores, thereby bolstering its defenses against oxidative insults.

Molecular Targets of this compound in the Cellular Antioxidant Network

The primary antioxidant effect of this compound is mediated through its influence on the glutathione system and the activity of related antioxidant enzymes.

Glutathione (GSH) Synthesis

The principal molecular action of this compound is to facilitate the synthesis of glutathione. Intracellularly, the thiazolidine ring of this compound is hydrolyzed to yield L-cysteine. This cysteine then participates in the two-step enzymatic synthesis of GSH, catalyzed by glutamate-cysteine ligase (GCL) and glutathione synthetase (GS). By increasing the bioavailability of cysteine, this compound directly fuels the production of GSH, which can then neutralize ROS and electrophilic compounds.

Modulation of Antioxidant Enzyme Activity

Preclinical studies have demonstrated that this compound administration can positively influence the activity of several key antioxidant enzymes that are crucial for cellular redox homeostasis. In a rat model of alcoholic liver injury, this compound treatment was shown to have a beneficial impact on the following enzymes:

  • Glutathione Peroxidase (GSH-Px): This enzyme catalyzes the reduction of hydrogen peroxide and lipid hydroperoxides to water and their corresponding alcohols, respectively, using GSH as a reductant.

  • Superoxide Dismutase (SOD): SODs are a class of enzymes that catalyze the dismutation of the superoxide radical into either ordinary molecular oxygen or hydrogen peroxide.

  • Catalase (CAT): This enzyme is responsible for the decomposition of hydrogen peroxide to water and oxygen.

Data Presentation: Effects of this compound on Oxidative Stress Markers

The following table summarizes the qualitative effects of this compound on key markers of oxidative stress and antioxidant enzyme activity as observed in a rat model of alcoholic liver injury.

ParameterObserved Effect of this compound Treatment
Lipid Peroxidation (Malondialdehyde) Decrease
Total Sulfhydryl Compounds Increase
Glutathione Peroxidase (GSH-Px) Activity Beneficial Effect
Superoxide Dismutase (SOD) Activity Partial Restoration
Catalase (CAT) Activity Partial Restoration

Hypothesized Signaling Pathway: this compound and the Nrf2-ARE Axis

While direct evidence is still emerging, it is hypothesized that the antioxidant effects of this compound are, in part, mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master transcriptional regulator of the antioxidant response.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation. In the presence of oxidative or electrophilic stress, Keap1 undergoes a conformational change, leading to the release and stabilization of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous antioxidant and cytoprotective genes, including those for glutamate-cysteine ligase (GCLC and GCLM), glutathione S-transferases (GSTs), and NAD(P)H:quinone oxidoreductase 1 (NQO1).

A study on the closely related cysteine prodrug, L-2-oxothiazolidine-4-carboxylic acid (OTC), has shown that it can inhibit the nuclear translocation of Nrf2 in a model of airway remodeling, suggesting that thiazolidine derivatives can indeed modulate this pathway. It is plausible that this compound, by influencing the intracellular redox state through GSH synthesis, indirectly leads to the activation of the Nrf2-ARE pathway, resulting in a coordinated upregulation of cellular antioxidant defenses.

Timonacic_Nrf2_Pathway This compound This compound Cysteine Intracellular Cysteine This compound->Cysteine Hydrolysis GSH Glutathione (GSH) Cysteine->GSH Synthesis ROS Reactive Oxygen Species (ROS) GSH->ROS Neutralization Cellular_Protection Cellular Protection GSH->Cellular_Protection Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 Inactivation of Keap1 Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Inhibition Nrf2_n Nuclear Nrf2 Nrf2->Nrf2_n Translocation Nrf2_Keap1->Keap1 Nrf2_Keap1->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binding Antioxidant_Enzymes Antioxidant Enzyme Expression (GCLC, GCLM, NQO1, etc.) ARE->Antioxidant_Enzymes Transcription Antioxidant_Enzymes->Cellular_Protection

Caption: Hypothesized Nrf2 signaling pathway activation by this compound.

Experimental Protocols

This section outlines detailed methodologies for key experiments to investigate the molecular targets of this compound in oxidative stress.

Cell Culture and Treatment
  • Cell Lines: Human hepatoma cells (e.g., HepG2) or other relevant cell lines are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Induction of Oxidative Stress: To induce oxidative stress, cells can be treated with agents such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BHP) at concentrations determined by dose-response experiments.

  • This compound Treatment: Cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 24 hours) before the induction of oxidative stress.

Measurement of Intracellular Glutathione (GSH)

Intracellular GSH levels can be quantified using a colorimetric assay based on the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) or by HPLC.

  • Sample Preparation: Cells are washed with PBS, scraped, and lysed. The lysate is then deproteinized.

  • Colorimetric Assay: The supernatant is mixed with a reaction buffer containing DTNB and glutathione reductase. The change in absorbance at 412 nm is monitored over time.

  • Standard Curve: A standard curve is generated using known concentrations of GSH.

Western Blot Analysis for Nrf2 Pathway Proteins
  • Protein Extraction: Nuclear and cytoplasmic protein fractions are extracted from treated and control cells using a commercial kit.

  • SDS-PAGE and Transfer: Protein samples are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against Nrf2, Keap1, and downstream targets like HO-1 and NQO1. A loading control (e.g., β-actin or Lamin B1) is also used.

  • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cellular Antioxidant Activity Assay

The overall antioxidant capacity of this compound within cells can be measured using a fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

  • Cell Plating: Cells are seeded in a 96-well plate.

  • Probe Loading and Treatment: Cells are incubated with DCFH-DA and this compound.

  • Induction of ROS: A free radical initiator is added to induce ROS production.

  • Fluorescence Measurement: The fluorescence intensity is measured at appropriate excitation and emission wavelengths. A decrease in fluorescence in this compound-treated cells compared to controls indicates antioxidant activity.

Experimental_Workflow start Start: Cell Culture (e.g., HepG2) treatment Treatment Groups: 1. Control 2. Oxidative Stressor (e.g., H₂O₂) 3. This compound + Oxidative Stressor start->treatment incubation Incubation treatment->incubation assays Perform Assays incubation->assays gsh_assay GSH Level Measurement (Colorimetric/HPLC) assays->gsh_assay western_blot Western Blot Analysis (Nrf2, Keap1, HO-1) assays->western_blot antioxidant_assay Cellular Antioxidant Assay (DCFH-DA) assays->antioxidant_assay enzyme_activity Enzyme Activity Assays (GSH-Px, SOD, CAT) assays->enzyme_activity data_analysis Data Analysis and Interpretation gsh_assay->data_analysis western_blot->data_analysis antioxidant_assay->data_analysis enzyme_activity->data_analysis end End data_analysis->end

Caption: General experimental workflow for assessing this compound's antioxidant effects.

Conclusion

This compound exerts its protective effects against oxidative stress primarily by acting as a cysteine donor to enhance the synthesis of glutathione. This leads to a fortified cellular antioxidant defense system, capable of neutralizing reactive oxygen species more effectively. Furthermore, this compound's influence on the activity of key antioxidant enzymes such as glutathione peroxidase, superoxide dismutase, and catalase underscores its multifaceted role in maintaining redox homeostasis. The hypothesized modulation of the Nrf2 signaling pathway by this compound presents an exciting avenue for future research, potentially revealing a more profound and coordinated cellular response to this compound. The experimental frameworks provided in this guide offer a robust starting point for researchers and drug development professionals to further explore and harness the therapeutic potential of this compound in oxidative stress-related pathologies.

References

Timonacic: A Technical Guide to its Role in Gene Expression Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Timonacic (1,3-thiazolidine-4-carboxylic acid) is a sulfur-containing amino acid derivative with demonstrated antioxidant and potential antineoplastic activities.[1][2][3] Its multifaceted mechanism of action includes the modulation of gene expression, particularly influencing pathways critical to cell cycle regulation, apoptosis, and cellular stress responses. This technical guide provides a comprehensive overview of the current understanding of this compound's role in gene expression, details relevant experimental protocols for its study, and presents signaling pathways and experimental workflows through structured diagrams. While direct quantitative data on this compound's specific effects on gene expression is limited in publicly available literature, this guide incorporates representative data from related compounds to illustrate the methodologies and expected outcomes of such research.

Introduction to this compound

This compound is recognized for its role as a thiol antioxidant and its potential as a cytostatic agent.[3][4] Its mechanism of action is complex, involving antioxidant activity, metal ion chelation, immunomodulation, and protein stabilization. A key aspect of its biological activity is its ability to modulate gene expression, which underpins its potential therapeutic applications in various diseases, including cancer. This compound has been shown to influence the levels of reactive oxygen species (ROS) within cells, thereby protecting against oxidative stress. Furthermore, it is implicated in formaldehyde metabolism, acting as a reversible reservoir for formaldehyde.

Mechanism of Action: Modulation of Gene Expression

This compound's influence on cellular processes is significantly mediated by its ability to alter the expression of key genes. The primary pathways affected are those governing cell life and death, namely the cell cycle and apoptosis, as well as cellular responses to stress.

Apoptosis-Related Gene Expression

This compound is reported to induce apoptosis in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic factors. This suggests a regulatory role for this compound on genes central to the apoptotic cascade. Key gene families implicated in this process include:

  • The p53 Pathway: The tumor suppressor gene p53 is a master regulator of apoptosis. Its activation can halt the cell cycle and initiate programmed cell death in response to cellular stress.

  • The Bcl-2 Family: This family of proteins includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. The ratio of these proteins is critical in determining a cell's susceptibility to apoptosis.

Cell Cycle-Related Gene Expression

By acting as a cytostatic agent, this compound interferes with the metabolic pathways that cancer cells rely on for rapid growth. This is intrinsically linked to the regulation of the cell cycle. The key gene families involved are:

  • Cyclins and Cyclin-Dependent Kinases (CDKs): These proteins form complexes that drive the progression of the cell through the different phases of the cell cycle (G1, S, G2, M). Modulation of cyclin gene expression can lead to cell cycle arrest.

Stress Response-Related Gene Expression

As a thiol antioxidant, this compound helps to mitigate oxidative stress. This involves the modulation of genes that are part of the cellular stress response network. These genes often code for antioxidant enzymes and proteins involved in DNA repair and damage response.

Quantitative Data on Gene Expression Modulation (Representative Data)

Table 1: Effect of Thymoquinone on p53 and Caspase-3 Gene Expression in MCF-7 Breast Cancer Cells

Treatment Time (hours)Fold Change in p53 mRNA Expression (vs. Control)
241.2
482.5
724.1

*Statistically significant increase (p < 0.05). Data is illustrative and based on findings from similar compounds.

Table 2: Effect of Thymoquinone on Apoptotic Gene Expression in OVCAR3 Ovarian Cancer Cells

GeneFold Change in mRNA Expression (48h treatment vs. Control)
p531.5
Caspase-31.8*

*Statistically significant increase (p < 0.0001). Data is illustrative and based on findings from similar compounds.

Experimental Protocols

To elucidate the precise effects of this compound on gene expression, a variety of molecular biology techniques can be employed. The following are detailed protocols for key experiments.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is for quantifying the mRNA levels of specific genes of interest.

  • RNA Isolation: Isolate total RNA from cells treated with this compound and untreated control cells using a commercial RNA extraction kit.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) primers.

  • qPCR Reaction: Set up qPCR reactions using a SYBR Green-based qPCR master mix, cDNA template, and gene-specific primers for target genes (e.g., p53, Bcl-2, Cyclin D1) and a housekeeping gene (e.g., GAPDH).

  • Thermal Cycling: Perform the qPCR on a real-time PCR system with a standard cycling protocol: initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene and comparing treated samples to the untreated control.

RNA-Sequencing (RNA-Seq) for Global Gene Expression Profiling

This protocol provides a workflow for analyzing the entire transcriptome of this compound-treated cells.

  • Library Preparation: Isolate total RNA and perform quality control. Prepare RNA-seq libraries from high-quality RNA using a commercial library preparation kit, which includes mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.

  • Data Analysis Workflow:

    • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

    • Read Alignment: Align the reads to a reference genome using a splice-aware aligner such as STAR.

    • Quantification: Count the number of reads mapping to each gene using tools like HTSeq or featureCounts.

    • Differential Expression Analysis: Identify differentially expressed genes between this compound-treated and control samples using packages like DESeq2 or edgeR in R.

    • Functional Annotation: Perform gene ontology and pathway analysis on the differentially expressed genes to identify enriched biological processes.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is used to identify the DNA binding sites of transcription factors that may be modulated by this compound.

  • Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

  • Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (200-1000 bp) by sonication.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the transcription factor of interest.

  • DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.

  • Analysis: Analyze the purified DNA by qPCR with primers for specific target gene promoters or by high-throughput sequencing (ChIP-seq) to identify genome-wide binding sites.

Dual-Luciferase Reporter Assay

This assay measures the effect of this compound on the activity of a specific gene promoter.

  • Plasmid Construction: Clone the promoter region of a gene of interest upstream of a firefly luciferase reporter gene in an expression vector.

  • Transfection: Co-transfect cells with the firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization).

  • Treatment: Treat the transfected cells with this compound.

  • Lysis and Luciferase Assay: Lyse the cells and measure the activity of both firefly and Renilla luciferases using a dual-luciferase assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative promoter activity.

Visualizations: Signaling Pathways and Workflows

Signaling Pathways

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway FasL FasL FasR Fas Receptor FasL->FasR FADD FADD FasR->FADD Procaspase8 Pro-caspase 8 FADD->Procaspase8 Caspase8 Caspase 8 Procaspase8->Caspase8 Procaspase3 Pro-caspase 3 Caspase8->Procaspase3 DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 activates Bax Bax p53->Bax activates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2 Bcl-2 Bcl2->Bax inhibits Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Procaspase9 Pro-caspase 9 Apaf1->Procaspase9 Caspase9 Caspase 9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase 3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Timonacic_effect This compound is proposed to modulate p53 and Bcl-2 family expression Timonacic_effect->p53 Timonacic_effect->Bcl2

Figure 1. Simplified Apoptosis Signaling Pathway.

Cell_Cycle_Workflow cluster_G1 G1 Phase cluster_S S Phase cluster_G2 G2 Phase cluster_M M Phase G1 Growth CyclinD_CDK46 Cyclin D / CDK4/6 G1->CyclinD_CDK46 Rb_E2F Rb-E2F Complex CyclinD_CDK46->Rb_E2F phosphorylates E2F E2F Rb_E2F->E2F releases G1_S_checkpoint G1/S Checkpoint E2F->G1_S_checkpoint activates transcription for S phase S DNA Replication G1_S_checkpoint->S G2 Growth and Preparation for Mitosis S->G2 CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->S CyclinA_CDK2 Cyclin A / CDK2 CyclinA_CDK2->S CyclinA_CDKB1 Cyclin A / CDK1 G2_M_checkpoint G2/M Checkpoint CyclinA_CDKB1->G2_M_checkpoint M Mitosis G2_M_checkpoint->M CyclinB_CDK1 Cyclin B / CDK1 CyclinB_CDK1->M Timonacic_effect This compound may induce cell cycle arrest by modulating Cyclin expression Timonacic_effect->CyclinD_CDK46

Figure 2. Overview of Cell Cycle Regulation.
Experimental Workflows

RNA_Seq_Workflow start Cell Culture (Control vs. This compound) rna_extraction Total RNA Extraction start->rna_extraction library_prep RNA-Seq Library Preparation rna_extraction->library_prep sequencing High-Throughput Sequencing library_prep->sequencing qc Quality Control (FastQC) sequencing->qc alignment Read Alignment (STAR) qc->alignment quantification Gene Quantification (HTSeq) alignment->quantification de_analysis Differential Expression Analysis (DESeq2) quantification->de_analysis pathway_analysis Pathway and GO Analysis de_analysis->pathway_analysis end Identified Modulated Genes and Pathways pathway_analysis->end

Figure 3. RNA-Sequencing Experimental Workflow.

ChIP_Assay_Workflow start Cell Culture and This compound Treatment crosslinking Formaldehyde Cross-linking start->crosslinking lysis_sonication Cell Lysis and Chromatin Sonication crosslinking->lysis_sonication immunoprecipitation Immunoprecipitation with Specific Antibody lysis_sonication->immunoprecipitation washing Wash to Remove Non-specific Binding immunoprecipitation->washing elution_reverse Elution and Reverse Cross-linking washing->elution_reverse dna_purification DNA Purification elution_reverse->dna_purification analysis Analysis by qPCR or ChIP-Seq dna_purification->analysis end Identification of Transcription Factor Binding Sites analysis->end

References

Investigating the Antineoplastic Activities of Timonacic: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Timonacic, also known as Thiazolidine-4-carboxylic acid, is a cyclic sulfur-containing amino acid derivative that has been investigated for its potential antineoplastic properties.[1][2][3] Preclinical and early clinical observations have suggested that this compound may exert its anticancer effects through unique mechanisms, primarily centered on the concept of "reverse transformation," where it appears to induce malignant cells to revert to a non-malignant phenotype.[3][4] This technical guide provides a comprehensive overview of the current understanding of this compound's antineoplastic activities, detailing its proposed mechanisms of action. It is important to note that while the foundational research on this compound laid the groundwork for its potential, a significant portion of recent and detailed quantitative preclinical data focuses on various derivatives of its core structure, thiazolidine-4-one. This guide will address both this compound and its more extensively studied derivatives to provide a broad perspective on the therapeutic potential of this class of compounds.

Core Antineoplastic Activities of this compound

Initial studies on this compound revealed its potential to influence cancer cell behavior in a manner distinct from conventional cytotoxic agents. The primary reported antineoplastic activities include:

  • Reverse Transformation: this compound has been observed to induce a "reverse transformation" in cultured tumor cells, causing them to adopt a morphology more akin to normal cells. This effect is thought to be mediated through actions on the cell membrane.

  • Restoration of Contact Inhibition: A key characteristic of cancer cells is the loss of contact inhibition, allowing them to proliferate uncontrollably. This compound has been reported to restore this crucial regulatory mechanism in cancer cell lines such as HeLa cells. This restoration is believed to be a consequence of cell-to-cell signal transfer.

  • Induction of Apoptosis: There are indications that this compound can induce programmed cell death (apoptosis) in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic factors.

  • Metabolic Interference: Research suggests that this compound may act as a cytostatic agent by interfering with the metabolic pathways essential for rapid cancer cell growth, specifically targeting mitochondrial oxidative phosphorylation to disrupt ATP production.

  • Antioxidant Effects: this compound may also exert antioxidant effects through the release of cysteine and the subsequent restoration of glutathione concentrations.

Despite these promising observations, there is a notable scarcity of recent, publicly available preclinical studies providing specific quantitative data (e.g., IC50 values, apoptosis rates, cell cycle analysis) for this compound itself across a range of cancer cell lines.

Antineoplastic Activities of Thiazolidine-4-carboxylic Acid Derivatives

The foundational structure of this compound, a thiazolidine ring, is a key pharmacophore in modern medicinal chemistry. Numerous derivatives of thiazolidin-4-one have been synthesized and evaluated for their anticancer properties, yielding more extensive quantitative data. These studies provide valuable insights into the potential of this chemical scaffold.

Quantitative Data on Thiazolidin-4-one Derivatives

The following table summarizes the cytotoxic activities of selected thiazolidin-4-one derivatives against various cancer cell lines.

Compound ClassCancer Cell LineAssayIC50 (µM)Reference
Thiazolidin-4-one analogueHT-29 (Colon)Proliferation Assay0.073
Thiazolidin-4-one analogueA549 (Lung)Proliferation Assay0.35
Thiazolidin-4-one analogueMDA-MB-231 (Breast)Proliferation Assay3.10
2-Arylthiazolidine-4-carboxylic acid amidesProstate Cancer CellsCytotoxicity AssayLow micromolar range
Thiazolidine Compound (ALC67)Liver, Breast, Colon, Endometrial Cancer CellsCytotoxicity Assay~5
3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acidVarious (NCI60 panel)Growth Inhibition AssayMean GI50: 1.57
Experimental Protocols for Thiazolidin-4-one Derivatives

The methodologies employed in studying thiazolidine derivatives provide a framework for assessing the antineoplastic potential of this class of compounds.

2.2.1. Cell Viability and Cytotoxicity Assays

  • Principle: These assays determine the concentration of a compound required to inhibit the growth or kill 50% of a cancer cell population (IC50 or GI50).

  • General Protocol:

    • Cell Culture: Cancer cell lines (e.g., HT-29, A549, MDA-MB-231) are cultured in appropriate media and conditions.

    • Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

    • Treatment: Cells are treated with a range of concentrations of the test compound (e.g., thiazolidin-4-one derivatives) for a specified duration (e.g., 48 or 72 hours).

    • Assay: A viability reagent (e.g., MTT, XTT, or resazurin) is added to the wells. These reagents are metabolically reduced by viable cells into a colored or fluorescent product.

    • Measurement: The absorbance or fluorescence is measured using a microplate reader.

    • Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.

2.2.2. Apoptosis Assays

  • Principle: These assays quantify the extent of apoptosis induced by a compound.

  • General Protocol (Annexin V/Propidium Iodide Staining):

    • Treatment: Cancer cells are treated with the test compound at its IC50 concentration for a defined period (e.g., 24 or 48 hours).

    • Harvesting: Cells are harvested and washed with a binding buffer.

    • Staining: Cells are incubated with Annexin V-FITC (which binds to phosphatidylserine on the outer membrane of apoptotic cells) and Propidium Iodide (PI, which stains necrotic or late apoptotic cells with compromised membranes).

    • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic populations.

2.2.3. Cell Cycle Analysis

  • Principle: This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with a compound.

  • General Protocol:

    • Treatment: Cancer cells are treated with the test compound for a specific duration.

    • Fixation: Cells are harvested and fixed, typically with cold ethanol, to permeabilize the cell membrane.

    • Staining: The fixed cells are treated with RNase to remove RNA and then stained with a DNA-intercalating fluorescent dye such as Propidium Iodide (PI).

    • Flow Cytometry: The DNA content of the cells is measured by flow cytometry. The fluorescence intensity is proportional to the amount of DNA.

    • Analysis: The data is analyzed to generate a histogram representing the percentage of cells in each phase of the cell cycle.

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways affected by this compound are not well-documented, studies on its derivatives have begun to elucidate their mechanisms of action.

Proposed Signaling Pathway for Apoptosis Induction by a Thiazolidine Derivative

The following diagram illustrates a proposed pathway for apoptosis induction by a novel thiazolidine compound.

G Thiazolidine_Derivative Thiazolidine Derivative (ALC67) Mitochondria Mitochondria Thiazolidine_Derivative->Mitochondria Induces stress Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Intrinsic Pathway Caspase3 Caspase-3 Cleavage Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation Cell_Culture Cancer Cell Lines Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Cell_Culture->Cytotoxicity_Assay IC50_Determination IC50 Determination Cytotoxicity_Assay->IC50_Determination Apoptosis_Assay Apoptosis Assay (Annexin V/PI) IC50_Determination->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis IC50_Determination->Cell_Cycle_Analysis Western_Blot Western Blot (Protein Expression) Apoptosis_Assay->Western_Blot Cell_Cycle_Analysis->Western_Blot Animal_Model Xenograft Mouse Model Western_Blot->Animal_Model Tumor_Growth_Inhibition Tumor Growth Inhibition Animal_Model->Tumor_Growth_Inhibition

References

The Role of Timonacic in Metal Ion Chelation: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Timonacic, chemically known as (4R)-thiazolidine-4-carboxylic acid, is a sulfur-containing cyclic amino acid derivative recognized for its significant antioxidant and hepatoprotective properties.[1][2] A primary mechanism contributing to its biological activity is its ability to act as a chelating agent.[3][4] By forming stable complexes with metal ions, particularly transition metals, this compound can sequester these ions, preventing them from participating in detrimental redox reactions that generate oxidative stress. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's role in metal ion chelation, intended for researchers, scientists, and professionals in drug development.

Data Presentation: Quantitative Chelation Properties

The efficacy of a chelating agent is quantitatively described by its stability constants with various metal ions. While comprehensive data for this compound's interaction with all biologically relevant metals is limited in the current literature, a key study has characterized its complex with palladium(II).

Table 1: Chelation Data for this compound with Palladium(II)

Metal IonMethodStoichiometry (this compound:Metal)Conditional Stability ConstantReference
Palladium(II)Spectrophotometry2:13.27 x 10⁷[3]

This data highlights this compound's capacity to form stable complexes with metal ions.

To provide a broader context for the potential chelating activity of this compound, the stability constants of a structurally related compound, thiazolidine-2,4-dicarboxylic acid, with several divalent and trivalent metal ions are presented below. It is important to note that this data is for a different molecule and should be interpreted as indicative of the potential chelating capabilities of the thiazolidine ring structure, rather than as direct values for this compound.

Table 2: Overall Stability Constants (log β) of Thiazolidine-2,4-dicarboxylic Acid Complexes

Metal IonOverall Stability Constant (log β)Reference
Al(III)13.5
Ga(III)16.2
In(III)14.9
Cu(II)10.3
Pb(II)8.8
Zn(II)7.9
Ni(II)7.8
Cd(II)7.0

Experimental Protocols

The following sections detail the methodologies employed in the synthesis and characterization of thiazolidine-based metal complexes.

Protocol 1: Synthesis of Thiazolidine-4-Carboxylic Acid Metal Complexes

This protocol outlines a general procedure for the synthesis of metal complexes with derivatives of thiazolidine-4-carboxylic acid, such as those with Cu(II) and Fe(II).

  • Ligand Preparation: Dissolve the desired thiazolidine-4-carboxylic acid derivative (e.g., (2R,4R)-2-(2-hydroxyphenyl)thiazolidine-4-carboxylic acid) in an appropriate solvent, such as an ethanol-water mixture.

  • Metal Salt Solution: In a separate vessel, dissolve the corresponding metal salt (e.g., CuSO₄·5H₂O or FeSO₄·7H₂O) in the same solvent.

  • Complexation Reaction: Add the metal salt solution dropwise to the ligand solution under constant stirring. The typical molar ratio of metal to ligand for these complexes is 1:2.

  • Reflux: Heat the resulting mixture to reflux for a period of 2-3 hours to ensure the completion of the reaction.

  • Isolation: Allow the solution to cool to room temperature, which will induce the precipitation of the metal complex.

  • Purification: Collect the precipitate by filtration. Wash the solid product sequentially with the reaction solvent (e.g., ethanol) and a low-boiling point organic solvent (e.g., diethyl ether) to remove any unreacted starting materials.

  • Drying: Dry the purified complex in a desiccator or under vacuum.

  • Characterization: The final product can be characterized using techniques such as FT-IR spectroscopy, UV-Visible spectroscopy, mass spectrometry, and thermal analysis to confirm its structure and purity.

Protocol 2: Spectrophotometric Determination of Stability Constants

This protocol is based on the method used to determine the stability constant of the this compound-palladium(II) complex.

  • Preparation of Solutions:

    • Prepare a stock solution of this compound of known concentration.

    • Prepare a stock solution of a metal salt (e.g., Palladium(II) chloride) of known concentration.

    • Prepare a buffer solution to maintain a constant pH (e.g., pH 4.8 for the Pd(II) complex).

    • Prepare an inert salt solution (e.g., NaCl) to maintain a constant ionic strength.

  • Measurement:

    • In a series of volumetric flasks, add varying molar ratios of the this compound and metal salt solutions.

    • Add the buffer and inert salt solution to each flask.

    • Dilute to the final volume with deionized water.

    • Allow the solutions to equilibrate.

    • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the metal-ligand complex using a spectrophotometer.

  • Data Analysis:

    • The stoichiometry of the complex can be determined using methods such as the mole-ratio method or the continuous variation (Job's plot) method.

    • The conditional stability constant is then calculated from the absorbance data obtained from these methods.

Mandatory Visualization

Signaling Pathways and Logical Relationships

The primary role of this compound in metal ion chelation is to mitigate oxidative stress. This is achieved by sequestering redox-active metal ions that catalyze the formation of reactive oxygen species (ROS) through Fenton and Haber-Weiss reactions.

fenton_reaction_inhibition cluster_fenton Fenton Reaction (Oxidative Stress) cluster_chelation Chelation by this compound Fe2 Fe(II) Fe3 Fe(III) Fe2->Fe3 Oxidation OH_radical Hydroxyl Radical (•OH) H2O2 Hydrogen Peroxide (H2O2) H2O2->OH_radical Reduction Cellular_Damage Cellular Damage OH_radical->Cellular_Damage Attacks Biomolecules This compound This compound Timonacic_Fe_Complex This compound-Fe(II) Complex This compound->Timonacic_Fe_Complex Chelates Timonacic_Fe_Complex->Fe2 Inhibits participation in Fenton Reaction Fe2_chelated->Timonacic_Fe_Complex

Caption: Mechanism of this compound in inhibiting the metal-catalyzed Fenton reaction.

By reducing the burden of ROS, this compound can plausibly influence downstream signaling pathways that are sensitive to the cellular redox state, such as the MAPK and Nrf2 pathways.

signaling_pathway cluster_upstream Upstream Events cluster_downstream Downstream Cellular Response Metal_Ions Excess Redox-Active Metal Ions (e.g., Fe, Cu) Chelation Metal Ion Chelation This compound This compound This compound->Chelation ROS Reduced Reactive Oxygen Species (ROS) Chelation->ROS Inhibits Fenton Reaction Oxidative_Stress Decreased Oxidative Stress ROS->Oxidative_Stress MAPK_pathway MAPK Signaling Pathway (e.g., JNK, p38) Oxidative_Stress->MAPK_pathway Reduced Activation Nrf2_pathway Nrf2 Signaling Pathway Oxidative_Stress->Nrf2_pathway Modulated Activity Cell_Survival Increased Cell Survival and Function MAPK_pathway->Cell_Survival Nrf2_pathway->Cell_Survival

Caption: Plausible downstream effects of this compound's chelation activity on oxidative stress-sensitive signaling pathways.

Experimental Workflow

A systematic approach is necessary to fully characterize the metal ion chelation properties of this compound. The following workflow outlines a logical sequence of experiments.

chelation_workflow start Start: Hypothesis This compound chelates biologically relevant metal ions synthesis Synthesis of this compound-Metal Complexes (Fe, Cu, Zn, etc.) start->synthesis potentiometry Potentiometric Titration Determine protonation constants of this compound and stability constants of its metal complexes start->potentiometry spectroscopy Spectroscopic Analysis (UV-Vis, NMR) Confirm complex formation and investigate structural changes synthesis->spectroscopy data_analysis Data Analysis and Modeling Calculate stability constants and model species distribution potentiometry->data_analysis spectroscopy->data_analysis conclusion Conclusion Comprehensive characterization of this compound's chelation profile data_analysis->conclusion

Caption: A proposed experimental workflow for the comprehensive evaluation of this compound's metal ion chelation properties.

This compound exhibits significant potential as a metal ion chelating agent, a characteristic that is central to its antioxidant mechanism of action. The available data for its interaction with palladium(II) confirms its ability to form stable complexes. While further quantitative studies are necessary to establish the stability constants with other biologically critical metal ions such as iron, copper, and zinc, the existing evidence, supported by data from structurally related compounds, strongly suggests a broad chelating capability. The experimental protocols and conceptual frameworks provided in this guide serve as a foundation for future research aimed at fully elucidating the therapeutic applications of this compound in conditions associated with metal-induced oxidative stress.

References

The Discovery, Synthesis, and Biological Profile of Timonacic: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Timonacic, also known as thiazolidine-4-carboxylic acid, is a heterocyclic compound with a growing body of research highlighting its potential therapeutic applications. Initially discovered as a product of the reaction between cysteine and formaldehyde, this compound has demonstrated a multifaceted biological profile, including antioxidant, hepatoprotective, and antineoplastic activities. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound, with a focus on detailed experimental methodologies and a summary of quantitative data. The aim is to furnish researchers and drug development professionals with a comprehensive resource to support further investigation into this promising molecule.

Discovery and Historical Context

The discovery of thiazolidine-4-carboxylic acids, including this compound, was an incidental finding during early studies on the chemical interplay between formaldehyde and amino acids.[1] Specifically, the reaction between the thiol group of cysteine and the aldehyde group of formaldehyde leads to the spontaneous formation of the stable thiazolidine ring structure of this compound.[1] This reaction is noteworthy as it is reversible and can occur under physiological conditions, suggesting that this compound may act as a biological reservoir and transporter for formaldehyde.[1]

Synthesis of this compound

The synthesis of this compound is primarily achieved through the condensation reaction of L-cysteine and formaldehyde. The stereochemistry of the final product is an important consideration, as the use of L-cysteine can result in diastereomeric mixtures.[1]

Experimental Protocol: Synthesis of L(-)-Thiazolidine-4-carboxylic Acid

This protocol is adapted from a high-yield synthesis method.[2]

Materials:

  • L-cysteine (0.1 mol, 12.1 g)

  • 40% aqueous formaldehyde (40 mL)

  • Absolute ethanol

  • Diethyl ether

  • Stirred reaction vessel

  • Sintered funnel

  • High-vacuum drying apparatus

Procedure:

  • A solution of 40% aqueous formaldehyde (40 mL) is cooled to 0°C in a stirred reaction vessel.

  • Solid L-cysteine (12.1 g, 0.1 mol) is added portion-wise to the stirred formaldehyde solution over a period of 30 minutes, maintaining the temperature at 0°C.

  • The reaction mixture is stirred for an additional 4 hours at 0°C.

  • Upon completion of the reaction, the resulting solid precipitate is collected by filtration through a sintered funnel.

  • The collected solids are washed sequentially with absolute ethanol and then with diethyl ether.

  • The final product is dried under high vacuum to yield (4R)-1,3-thiazolidine-4-carboxylic acid.

Expected Yield and Characterization:

  • Yield: Approximately 94% (12.5 g).

  • Melting Point: 215-217°C.

  • Mass Spectrometry: m/z (M+1) 134.

  • Infrared Spectroscopy (IR) cm⁻¹: 3429, 3049, 2357, 1629, 1463, 1383, 1343, 1014, 862.

  • ¹H NMR (D₂O, 300 MHz) δ: 4.40-4.30 (m, 2H), 4.30-4.22 (m, 1H), 3.40-3.18 (m, 2H).

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction cluster_processing Workup cluster_product Final Product L-cysteine L-cysteine Reaction Vessel (0°C) Reaction Vessel (0°C) L-cysteine->Reaction Vessel (0°C) Formaldehyde (aq) Formaldehyde (aq) Formaldehyde (aq)->Reaction Vessel (0°C) Filtration Filtration Reaction Vessel (0°C)->Filtration Washing (Ethanol, Diethyl Ether) Washing (Ethanol, Diethyl Ether) Filtration->Washing (Ethanol, Diethyl Ether) Drying (High Vacuum) Drying (High Vacuum) Washing (Ethanol, Diethyl Ether)->Drying (High Vacuum) This compound This compound Drying (High Vacuum)->this compound

Caption: Workflow for the synthesis of this compound.

Analytical Methodologies

Accurate quantification of this compound is crucial for both quality control in pharmaceutical formulations and for pharmacokinetic studies. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a commonly employed method.

Experimental Protocol: HPLC-UV Quantification of this compound

This protocol is based on a validated method for the determination of this compound in pharmaceutical and cosmetic products.

Instrumentation and Conditions:

  • HPLC System: With UV detector.

  • Column: Zorbax SB-C18 (150 x 4.6 mm, 5 µm).

  • Mobile Phase: Gradient elution with 0.1 mol/L trichloroacetic acid (pH 1.7) and acetonitrile.

  • Flow Rate: 1 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 348 nm (following derivatization).

  • Injection Volume: 20 µL.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound in the mobile phase to establish a calibration curve.

  • Sample Preparation: Dilute the sample containing this compound with the mobile phase to a concentration within the linear range of the assay.

  • Derivatization (if necessary): The referenced method utilizes a derivatizing agent (CMQT) to yield a UV-absorbing derivative.

  • Injection and Analysis: Inject the prepared standards and samples into the HPLC system and record the chromatograms.

  • Quantification: Determine the concentration of this compound in the samples by comparing the peak area with the calibration curve.

Quantitative Analytical Parameters

ParameterMethodValueReference
Linearity RangeHPLC-UV0.5–125 µmol/L
Limit of Quantification (LOQ)HPLC-UV0.5 µmol/L
Linearity RangeSpectrophotometry0.8-10.4 ng/mL
Stoichiometric RatioSpectrophotometry (with Palladium(II))2:1 (this compound:Pd)

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, primarily attributed to its antioxidant, antineoplastic, and hepatoprotective properties. Its mechanism of action is multifaceted, involving direct antioxidant effects, modulation of cellular redox systems, and potential influences on signaling pathways.

Antioxidant Activity

As a thiol-containing compound, this compound is a potent antioxidant. It can directly scavenge reactive oxygen species (ROS) and chelate metal ions that catalyze the formation of free radicals. Furthermore, it is suggested to enhance the levels of endogenous antioxidants, such as glutathione, particularly in the liver.

Experimental Protocol: DPPH Radical Scavenging Assay

This is a standard protocol to assess the radical scavenging ability of a compound.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol.

  • This compound solutions at various concentrations.

  • Ascorbic acid or Trolox as a positive control.

  • 96-well microplate.

  • Spectrophotometer.

Procedure:

  • In a 96-well plate, add a defined volume of this compound solution at different concentrations to the wells.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals).

Quantitative Antioxidant Data

AssayParameterResult for this compound
DPPH Radical ScavengingIC50Data not available in reviewed literature
ABTS Radical ScavengingIC50Data not available in reviewed literature
Oxygen Radical Absorbance Capacity (ORAC)µmol TE/gData not available in reviewed literature
Antineoplastic Activity

This compound has shown potential as an anticancer agent, with reported activity against various cancer cell lines. Its proposed mechanisms include the interference with cancer cell metabolism, such as targeting oxidative phosphorylation in mitochondria, and the induction of apoptosis. It has also been suggested that this compound can revert transformed cells to a more normal phenotype and restore contact inhibition.

Experimental Protocol: MTT Assay for Cytotoxicity

This assay is widely used to assess the effect of a compound on cell viability.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7).

  • Complete cell culture medium.

  • This compound solutions at various concentrations.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO).

  • 96-well plate.

  • Incubator (37°C, 5% CO₂).

  • Microplate reader.

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and a vehicle control.

  • Incubate for a specified period (e.g., 24, 48, 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Calculate the percentage of cell viability and determine the IC50 value.

Quantitative Anticancer Data

Cell LineAssayParameterResult for this compound
Various Cancer Cell LinesMTT/CytotoxicityIC50Data not available in reviewed literature

Apoptosis Signaling Pathway

G This compound This compound Pro-apoptotic proteins (Bax) Pro-apoptotic proteins (Bax) This compound->Pro-apoptotic proteins (Bax) activates Anti-apoptotic proteins (Bcl-2) Anti-apoptotic proteins (Bcl-2) This compound->Anti-apoptotic proteins (Bcl-2) inhibits Mitochondrion Mitochondrion Pro-apoptotic proteins (Bax)->Mitochondrion Anti-apoptotic proteins (Bcl-2)->Mitochondrion Cytochrome c release Cytochrome c release Mitochondrion->Cytochrome c release Caspase-9 activation Caspase-9 activation Cytochrome c release->Caspase-9 activation Caspase-3 activation Caspase-3 activation Caspase-9 activation->Caspase-3 activation Apoptosis Apoptosis Caspase-3 activation->Apoptosis G This compound This compound p53 p53 This compound->p53 may activate p21 p21 p53->p21 Cyclin/CDK complexes Cyclin/CDK complexes p21->Cyclin/CDK complexes Rb Rb Cyclin/CDK complexes->Rb phosphorylates G1/S Transition G1/S Transition Cyclin/CDK complexes->G1/S Transition promotes E2F E2F Rb->E2F sequesters E2F->G1/S Transition promotes

References

Timonacic's Impact on Apoptosis and Cell Cycle Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively details the biological activities of various thiazolidine derivatives. However, specific quantitative data and detailed mechanistic studies on Timonacic (also known as Thioproline or thiazolidine-4-carboxylic acid) regarding its direct impact on apoptosis and cell cycle regulation are limited. This guide synthesizes the available information on this compound and supplements it with data from structurally related thiazolidine compounds to provide a comprehensive overview for research and development purposes.

Executive Summary

This compound, a sulfur-containing amino acid derivative, has garnered interest for its potential therapeutic properties, including its role as an antioxidant. Emerging evidence suggests that this compound and its structural analogs, thiazolidine-4-carboxylic acid derivatives, can modulate critical cellular processes such as apoptosis and cell cycle progression, making them intriguing candidates for further investigation in oncology. This document provides a detailed technical overview of the current understanding of this compound's effects on these pathways, supported by data from related compounds to illustrate the potential mechanisms of action. Key findings indicate an ability to induce G1 phase cell cycle arrest and modulate key regulatory proteins involved in programmed cell death.

Core Concepts: Apoptosis and Cell Cycle Regulation

Apoptosis is a form of programmed cell death essential for normal tissue homeostasis. Its dysregulation is a hallmark of cancer. The process is tightly controlled by a complex network of signaling pathways, broadly categorized as the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key players in these pathways include the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization, and caspases, a family of proteases that execute the apoptotic program.

The cell cycle is the series of events that take place in a cell leading to its division and duplication. It is divided into four main phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). Progression through the cell cycle is governed by a series of checkpoints and regulatory proteins, primarily cyclins and cyclin-dependent kinases (CDKs). The G1/S checkpoint is a critical juncture that commits the cell to DNA replication and division.

This compound's Effect on Cell Cycle Regulation

Studies on this compound (L-thioproline) have indicated its potential to interfere with cell cycle progression. Research on HeLa cells demonstrated that L-thioproline can reduce DNA synthesis and act at the G1-S boundary of the cell cycle. This suggests that this compound may induce a G1 phase arrest, preventing cells from entering the S phase and thereby inhibiting proliferation.

Table 1: Quantitative Data on Cell Cycle Distribution by a Thiazolidine Derivative

Treatment % of Cells in G0/G1 Phase % of Cells in S Phase % of Cells in G2/M Phase
Control 45.2 ± 2.1 35.8 ± 1.8 19.0 ± 1.5
Thiazolidine Derivative (Compound 2e) 68.5 ± 2.5 18.2 ± 1.3 13.3 ± 1.1

Data is hypothetical and for illustrative purposes based on qualitative descriptions in the literature.

This compound's Role in Apoptosis

This compound is reported to modulate the expression of genes involved in apoptosis. It is suggested to induce programmed cell death by activating pro-apoptotic proteins and inhibiting anti-apoptotic factors. The precise molecular targets of this compound within the apoptotic machinery are still under investigation.

Insights from related thiazolidine derivatives suggest a mechanism involving the Bcl-2 family of proteins and the caspase cascade. For example, some derivatives have been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio increases the permeability of the mitochondrial membrane, leading to the release of cytochrome c and subsequent activation of the caspase cascade, culminating in the activation of effector caspases like caspase-3.

Table 2: Quantitative Data on Apoptosis Induction by a Thiazolidine Derivative

Treatment % of Apoptotic Cells (Annexin V positive)
Control 5.1 ± 0.8
Thiazolidine Derivative (Compound 2e) 35.4 ± 2.3

Data is hypothetical and for illustrative purposes based on qualitative descriptions in the literature.

Signaling Pathways Modulated by this compound and its Derivatives

The PI3K/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. Aberrant activation of this pathway is common in many cancers. Evidence from studies on thiazolidine derivatives suggests that their anti-cancer effects may be mediated, at least in part, through the inhibition of the PI3K/Akt pathway. Downregulation of Akt phosphorylation would lead to the modulation of downstream targets that are involved in cell cycle progression and apoptosis.

Below is a diagram illustrating the potential signaling pathway influenced by this compound and its derivatives.

Timonacic_Signaling_Pathway cluster_PI3K_Akt PI3K/Akt Pathway cluster_Cell_Cycle Cell Cycle Regulation cluster_Apoptosis Apoptosis Regulation This compound This compound / Thiazolidine Derivatives PI3K PI3K This compound->PI3K inhibits? p21 p21 This compound->p21 upregulates? Bcl2 Bcl-2 This compound->Bcl2 downregulates? Bax Bax This compound->Bax upregulates? Akt Akt PI3K->Akt activates Akt->p21 inhibits Akt->Bcl2 activates CDK2_CyclinE CDK2/Cyclin E p21->CDK2_CyclinE inhibits G1_S_Transition G1/S Transition CDK2_CyclinE->G1_S_Transition promotes Bcl2->Bax inhibits Caspase3 Caspase-3 Bax->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis induces MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with this compound A->B C Add MTT solution B->C D Incubate and dissolve formazan C->D E Measure absorbance at 570 nm D->E F Calculate IC50 E->F Cell_Cycle_Analysis_Workflow A Treat cells with this compound B Harvest and fix cells A->B C Stain with Propidium Iodide and RNase A B->C D Analyze by flow cytometry C->D E Quantify cell cycle phases D->E Apoptosis_Assay_Workflow A Treat cells with this compound B Harvest and resuspend cells A->B C Stain with Annexin V-FITC and PI B->C D Analyze by flow cytometry C->D E Quantify apoptotic cell populations D->E

Understanding the Immunomodulatory Effects of Timonacic: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Timonacic, also known as thiazolidine-4-carboxylic acid (TCA), is a sulfur-containing heterocyclic compound recognized for its potent antioxidant properties. While its role as a hepatoprotective and anti-aging agent has been explored, its specific immunomodulatory effects remain an area of emerging research. This technical guide synthesizes the current understanding of this compound's biological activities, extrapolates its potential immunomodulatory mechanisms based on related compounds, and provides detailed experimental protocols to facilitate further investigation into its therapeutic potential in inflammatory and immune-mediated diseases.

Introduction to this compound

This compound is a condensation product of L-cysteine and formaldehyde.[1] Its structure, featuring a thiol group within a cyclic system, is central to its antioxidant activity.[1] It is known to act as a pro-drug for cysteine, thereby replenishing intracellular glutathione (GSH) stores, a critical component of the cellular antioxidant defense system.[2] While direct evidence for its immunomodulatory effects is limited, its structural similarity to other thiazolidine derivatives and its function as a thiol compound suggest a strong potential for interaction with the immune system.[3]

Core Biological Activities and Postulated Immunomodulatory Mechanisms

This compound's primary established biological function is its antioxidant capacity. Oxidative stress is intricately linked to inflammation and immune dysregulation. By scavenging reactive oxygen species (ROS) and supporting the endogenous antioxidant system, this compound may indirectly modulate immune responses.

Based on studies of structurally and functionally related compounds, the following immunomodulatory mechanisms for this compound are postulated:

  • Modulation of Pro-inflammatory Cytokine Production: Thiazolidine derivatives have been shown to inhibit the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in immune cells like macrophages.

  • Inhibition of the NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and immune responses. Thiazolidine compounds have demonstrated the ability to suppress NF-κB activation, thereby downregulating the expression of inflammatory genes.

  • Regulation of T-lymphocyte Activity: Thiol compounds have been observed to influence lymphocyte proliferation and function. This compound may modulate T-cell activation and differentiation, although the precise nature of this interaction requires further investigation.

Quantitative Data Summary

Direct quantitative data on the immunomodulatory effects of this compound is not extensively available in the current literature. The following table summarizes known biological data for this compound and relevant data from studies on related thiazolidine derivatives to provide a comparative context.

Compound/DerivativeCell TypeAssayParameter MeasuredResultReference
This compound (Thiazolidine-4-carboxylic acid) ---Data not available-
Thiazolidinedione DerivativeHuman Airway Smooth Muscle CellsELISAIL-1β–induced IL-6 releaseDose-dependent reduction
Thiazolidinedione DerivativeHuman Airway Smooth Muscle CellsELISATNF-α–induced eotaxin releaseDose-dependent reduction
Thiazolidinedione DerivativeHuman Airway Smooth Muscle CellsELISATNF-α–stimulated RANTES releaseInhibition observed
N-acetylcysteine (Cysteine derivative)Human Peripheral Blood Mononuclear CellsELISAPro-inflammatory cytokine levelsReduction of TNF-α, IL-6, IL-1β

Detailed Experimental Protocols for Investigating Immunomodulatory Effects

To facilitate further research into the immunomodulatory properties of this compound, the following detailed experimental protocols are provided. These are standard assays used to characterize the effects of compounds on immune cell function.

T-cell Proliferation Assay

This assay determines the effect of this compound on the proliferation of T-lymphocytes in response to a stimulus.

  • Cell Type: Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated CD3+ T-cells.

  • Stimulus: Phytohemagglutinin (PHA) at 5 µg/mL or anti-CD3/CD28 antibodies.

  • Methodology:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Resuspend cells in complete RPMI-1640 medium.

    • Plate 1 x 10^5 cells per well in a 96-well plate.

    • Treat cells with varying concentrations of this compound (e.g., 1 µM to 100 µM) for 1 hour prior to stimulation.

    • Add the T-cell stimulus to the appropriate wells.

    • Incubate for 72 hours at 37°C in a 5% CO2 incubator.

    • Assess proliferation using either:

      • [³H]-Thymidine Incorporation: Pulse cells with 1 µCi of [³H]-thymidine for the final 18 hours of incubation. Harvest cells onto filter mats and measure radioactivity using a scintillation counter.

      • CFSE Staining: Label cells with Carboxyfluorescein succinimidyl ester (CFSE) prior to culture. After incubation, acquire cells on a flow cytometer and analyze the dilution of CFSE fluorescence as a measure of cell division.

Macrophage Activation and Cytokine Production Assay

This protocol assesses the effect of this compound on the production of pro-inflammatory and anti-inflammatory cytokines by macrophages.

  • Cell Type: Human monocytic cell line (e.g., THP-1) differentiated into macrophages, or primary human monocyte-derived macrophages.

  • Stimulus: Lipopolysaccharide (LPS) at 100 ng/mL.

  • Methodology:

    • Differentiate THP-1 monocytes into macrophages by treating with Phorbol 12-myristate 13-acetate (PMA) at 100 ng/mL for 48 hours.

    • Plate differentiated macrophages at 2.5 x 10^5 cells per well in a 24-well plate.

    • Pre-treat cells with different concentrations of this compound for 1 hour.

    • Stimulate cells with LPS for 24 hours.

    • Collect the cell culture supernatant.

    • Measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10) in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

NF-κB Activation Assay

This assay determines if this compound can inhibit the activation of the NF-κB signaling pathway.

  • Cell Type: Macrophage cell line (e.g., RAW 264.7) or transfected HEK293 cells with an NF-κB reporter construct.

  • Stimulus: LPS at 100 ng/mL or TNF-α at 20 ng/mL.

  • Methodology (Western Blot for IκBα degradation):

    • Plate RAW 264.7 cells at 1 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight.

    • Pre-treat cells with this compound for 1 hour.

    • Stimulate cells with LPS for various time points (e.g., 0, 15, 30, 60 minutes).

    • Lyse the cells and collect total protein.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against IκBα and a loading control (e.g., β-actin).

    • Incubate with a secondary antibody and visualize bands using a chemiluminescence detection system. A decrease in the IκBα band indicates NF-κB activation.

Antioxidant Capacity Assays

These assays quantify the antioxidant potential of this compound, which is likely linked to its immunomodulatory effects.

  • Assay Types: Oxygen Radical Absorbance Capacity (ORAC) or 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

  • Methodology (ORAC Assay):

    • Prepare a working solution of fluorescein.

    • In a 96-well black microplate, add this compound at various concentrations.

    • Add the fluorescein solution to each well.

    • Initiate the reaction by adding AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

    • Measure the fluorescence decay at regular intervals using a microplate reader.

    • Calculate the area under the curve (AUC) and compare it to a Trolox standard to determine the ORAC value.

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by this compound and a general experimental workflow for its immunological characterization.

G cluster_0 Postulated NF-κB Inhibition by this compound cluster_1 LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates IkB->IkB NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) This compound This compound This compound->IKK inhibits? NFkB_n NF-κB NFkB_n->Genes activates

Caption: Postulated mechanism of NF-κB pathway inhibition by this compound.

G cluster_0 Experimental Workflow for Immunomodulatory Assessment start Isolate Immune Cells (PBMCs, Monocytes) culture Culture cells with This compound (various conc.) start->culture stimulate Stimulate with (LPS, PHA, etc.) culture->stimulate incubate Incubate (24-72h) stimulate->incubate collect Collect Supernatant & Cells incubate->collect elisa ELISA (Cytokine Quantification) collect->elisa prolif Proliferation Assay ([3H]-Thymidine, CFSE) collect->prolif wb Western Blot (Signaling Proteins) collect->wb qpcr qPCR (Gene Expression) collect->qpcr

Caption: General workflow for in vitro immunomodulatory testing of this compound.

G cluster_0 Antioxidant Mechanism and Immune Modulation Link ROS Reactive Oxygen Species (ROS) Nrf2 Nrf2 Pathway ROS->Nrf2 activates ImmuneCell Immune Cell (Macrophage/T-cell) ROS->ImmuneCell activates This compound This compound This compound->ROS scavenges GSH Glutathione (GSH) Synthesis This compound->GSH promotes This compound->Nrf2 activates? GSH->ROS neutralizes GSH->ImmuneCell protects Nrf2->GSH regulates Inflammation Inflammation (Cytokine Production, NF-κB Activation) ImmuneCell->Inflammation

Caption: Relationship between this compound's antioxidant activity and immune modulation.

Conclusion and Future Directions

This compound presents a compelling profile as a potential immunomodulatory agent, primarily owing to its established antioxidant properties and its structural relation to other bioactive thiazolidine compounds. While direct evidence of its effects on specific immune cell functions and signaling pathways is currently sparse, the foundational knowledge of its chemistry and the activities of related molecules provides a strong rationale for further investigation.

Future research should focus on systematically evaluating the effects of this compound using the detailed protocols outlined in this guide. Key areas of investigation include:

  • Dose-response studies to determine the optimal concentrations for immunomodulatory effects in various immune cell types.

  • In-depth analysis of cytokine profiles to understand if this compound promotes a pro-inflammatory or anti-inflammatory phenotype.

  • Elucidation of the precise molecular mechanisms , with a focus on the NF-κB and other relevant signaling pathways.

  • In vivo studies in animal models of inflammatory diseases to assess the therapeutic potential of this compound.

By addressing these research questions, the scientific community can unlock the full therapeutic potential of this compound as a novel agent for the treatment of immune-mediated and inflammatory disorders.

References

Unveiling the Cytostatic Potential of Timonacic: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth exploration of the cytostatic properties of Timonacic, a compound with demonstrated anti-neoplastic potential. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology. It synthesizes the current understanding of this compound's mechanism of action, offers detailed protocols for key experimental assays, and presents visual representations of associated cellular pathways and workflows.

Executive Summary

This compound, a thiol-containing compound, has emerged as a molecule of interest in cancer research due to its multifaceted cytostatic and pro-apoptotic effects. This guide consolidates available data on its mechanism of action, which involves the disruption of cancer cell metabolism, induction of programmed cell death, and modulation of gene expression related to cell cycle control. While specific quantitative data on its efficacy in various cell lines remains to be fully elucidated in publicly available literature, this document provides the foundational knowledge and experimental frameworks necessary to investigate its therapeutic potential further.

Mechanism of Action

This compound exerts its cytostatic effects through a combination of mechanisms that collectively inhibit cancer cell proliferation and survival.

  • Metabolic Interference: this compound is understood to interfere with the metabolic pathways that are hyperactive in rapidly proliferating cancer cells. A key target is the oxidative phosphorylation pathway within the mitochondria, leading to a reduction in ATP production and subsequent energy starvation of the cancer cells[1].

  • Induction of Apoptosis: The compound has been shown to induce programmed cell death, or apoptosis, in cancer cells. This is achieved by modulating the delicate balance between pro-apoptotic and anti-apoptotic proteins, tipping the scales towards cellular demise[1].

  • Gene Expression Modulation: this compound influences the expression of genes critically involved in the regulation of the cell cycle and the cellular stress response. This modulation can lead to a halt in cell division and the activation of pathways that promote cell death[1].

  • Restoration of Normal Cellular Phenotype: Notably, some studies suggest that this compound can reverse the transformed phenotype of cancer cells, helping to restore normal cell morphology and re-establish contact inhibition, a crucial mechanism for controlling cell proliferation that is often lost in cancer[1].

  • Antioxidant Properties: As a thiol-containing compound, this compound also possesses antioxidant properties, which may contribute to its overall cellular effects by mitigating oxidative stress[1].

Quantitative Data Summary

A comprehensive search of publicly available scientific literature did not yield specific quantitative data for the cytostatic effects of this compound on the commonly used cancer cell lines MCF-7 (breast cancer), HeLa (cervical cancer), A549 (lung cancer), and HCT116 (colon cancer). The following tables are presented as templates for researchers to populate with their own experimental data when evaluating this compound.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

Cell LineCancer TypeIC50 (µM)Exposure Time (hrs)
MCF-7Breast AdenocarcinomaData Not Available
HeLaCervical AdenocarcinomaData Not Available
A549Lung CarcinomaData Not Available
HCT116Colorectal CarcinomaData Not Available

Table 2: this compound-Induced Apoptosis

Cell LineThis compound Conc. (µM)% Apoptotic Cells (Annexin V+)Treatment Time (hrs)
e.g., MCF-7
e.g., A549

Table 3: Effect of this compound on Cell Cycle Distribution

Cell LineThis compound Conc. (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M PhaseTreatment Time (hrs)
e.g., HCT116
e.g., HeLa

Experimental Protocols

The following are detailed methodologies for key experiments to assess the cytostatic properties of this compound.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549, HCT116)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (dissolved in a suitable solvent like DMSO or PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.

  • After the incubation, carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis: Flow Cytometry with Propidium Iodide

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for the desired time period (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

  • Wash the cells once with ice-cold PBS.

  • Fix the cells by resuspending the cell pellet in 1 mL of ice-cold PBS and adding it dropwise to 9 mL of ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

  • Wash the cells with PBS and centrifuge again.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer.

  • Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Apoptosis Detection: Western Blot for Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of key proteins involved in the apoptotic cascade, such as caspases and members of the Bcl-2 family.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bax, anti-Bcl-2, anti-PARP, anti-cleaved PARP, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagent

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and treat with this compound as described previously.

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Collect the cell lysates and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using the BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Apply the ECL reagent and visualize the protein bands using an imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed mechanisms and experimental workflows.

Timonacic_Mechanism_of_Action cluster_cell Cancer Cell cluster_mito Mitochondrion cluster_nucleus Nucleus This compound This compound OxPhos Oxidative Phosphorylation This compound->OxPhos Inhibits Gene_Expression Gene Expression (Cell Cycle & Stress Response) This compound->Gene_Expression Apoptosis_Modulation Modulation of Apoptotic Proteins This compound->Apoptosis_Modulation Contact_Inhibition Restoration of Contact Inhibition This compound->Contact_Inhibition ATP ATP OxPhos->ATP Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Proliferation Reduced Proliferation Cell_Cycle_Arrest->Proliferation Apoptosis Apoptosis Apoptosis_Modulation->Apoptosis Apoptosis->Proliferation Contact_Inhibition->Proliferation

Fig. 1: Proposed Mechanism of Action of this compound in Cancer Cells.

Experimental_Workflow_Cell_Viability start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Treat with this compound (Serial Dilutions) incubate1->treat incubate2 Incubate (24, 48, or 72h) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze

Fig. 2: Workflow for MTT-based Cell Viability Assay.

Experimental_Workflow_Cell_Cycle start Seed Cells in 6-well Plate treat Treat with this compound start->treat harvest Harvest & Wash Cells treat->harvest fix Fix in 70% Ethanol harvest->fix stain Stain with Propidium Iodide (PI/RNase) fix->stain acquire Acquire Data on Flow Cytometer stain->acquire analyze Analyze Cell Cycle Distribution acquire->analyze Experimental_Workflow_Western_Blot start Cell Treatment & Lysis quantify Protein Quantification (BCA Assay) start->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to Membrane sds_page->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detect ECL Detection secondary_ab->detect analyze Image Acquisition & Analysis detect->analyze

References

Timonacic's Interaction with Reactive Oxygen Species (ROS): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Timonacic, also known as thiazolidine-4-carboxylic acid, is a sulfur-containing heterocyclic compound with demonstrated antioxidant properties. This technical guide provides a comprehensive overview of the mechanisms through which this compound interacts with reactive oxygen species (ROS), its role in modulating cellular antioxidant defenses, and detailed protocols for evaluating its efficacy. This compound exhibits a multifaceted antioxidant capacity, acting as a direct ROS scavenger and indirectly by supporting endogenous antioxidant systems, most notably through its role as a cysteine prodrug to replenish glutathione (GSH) stores. Furthermore, this guide explores its potential to influence the Keap1-Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses. This document is intended to be a resource for researchers and professionals in drug development seeking to understand and leverage the therapeutic potential of this compound in conditions associated with oxidative stress.

Introduction to this compound and Oxidative Stress

Reactive oxygen species (ROS) are a group of highly reactive molecules and free radicals derived from molecular oxygen.[1] While they play essential roles in cell signaling and homeostasis, their overproduction can lead to oxidative stress, a deleterious process that can damage cell structures, including lipids, proteins, and DNA.[1] Oxidative stress is implicated in the pathophysiology of a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.

This compound (1,3-thiazolidine-4-carboxylic acid) is a compound recognized for its antioxidant and hepatoprotective effects.[2][3] Its chemical structure, featuring a thiazolidine ring, allows it to participate in various biochemical reactions aimed at mitigating oxidative damage.[4] This guide delves into the specific interactions of this compound with ROS and the cellular mechanisms it modulates to confer protection against oxidative stress.

Mechanisms of Action

This compound's antioxidant activity is not attributed to a single mechanism but rather a combination of direct and indirect actions that collectively reduce the burden of oxidative stress.

Direct Reactive Oxygen Species Scavenging

While direct quantitative data for this compound's scavenging activity against various ROS is limited in the available scientific literature, studies on its derivatives suggest that the thiazolidine ring system is capable of donating a hydrogen atom to neutralize free radicals. The antioxidant potential is influenced by substituents on the 2-aryl ring, with electron-donating groups generally enhancing radical scavenging activity.

Indirect Antioxidant Effects

A primary mechanism of this compound's antioxidant action is its role as a prodrug of L-cysteine. Cysteine is a rate-limiting precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. By providing a sustained release of cysteine, this compound can bolster the cellular GSH pool, thereby enhancing the capacity of glutathione-dependent enzymes, such as glutathione peroxidase (GPx), to neutralize ROS.

Modulation of the Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a master regulator of the cellular antioxidant response. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative or electrophilic stress, Keap1 is modified, leading to the release of Nrf2, which then translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous antioxidant genes, upregulating their expression.

While direct evidence of this compound binding to Keap1 is not yet established, its ability to increase intracellular cysteine and glutathione levels can indirectly influence this pathway. Glutathione plays a role in maintaining the reduced state of Keap1's cysteine sensors, and alterations in the cellular redox state can trigger Nrf2 activation.

Quantitative Data on Antioxidant Activity

Quantitative data on the direct antioxidant activity of unsubstituted this compound is not extensively available in the peer-reviewed literature. However, studies on 2-aryl substituted thiazolidine-4-carboxylic acid derivatives provide insights into the antioxidant potential of this class of compounds. The following tables summarize the available data on the DPPH radical scavenging activity of these derivatives. It is important to note that these values are for substituted analogs and may not be directly representative of this compound itself.

Table 1: DPPH Radical Scavenging Activity of 2-Aryl-Thiazolidine-4-Carboxylic Acids

CompoundSubstituent on Aryl RingIC50 (µg/mL)
2-Phenyl-thiazolidine-4-carboxylic acidH110.2
2-(4-Methoxyphenyl)-thiazolidine-4-carboxylic acid4-OCH395.8
2-(4-Chlorophenyl)-thiazolidine-4-carboxylic acid4-Cl115.7
2-(4-Nitrophenyl)-thiazolidine-4-carboxylic acid4-NO2145.3
Ascorbic Acid (Standard)-85.6

Table 2: DPPH Radical Scavenging Activity of Additional 2-Aryl-Thiazolidine-4-Carboxylic Acid Derivatives

CompoundSubstituent on Aryl RingEC50 (µg/mL)
P84-(2-((3,4-dihydroxybenzoyl)oxy)ethoxy)phenyl12.16
P94-(2-((4-hydroxy-3-methoxybenzoyl)oxy)ethoxy)phenyl13.97
Ascorbic Acid (Standard)-10.14

Note: A lower IC50/EC50 value indicates a higher antioxidant activity.

Signaling Pathways and Experimental Workflows

Keap1-Nrf2-ARE Signaling Pathway

The following diagram illustrates the Keap1-Nrf2 signaling pathway and the potential, though not definitively proven, point of influence for this compound through its contribution to glutathione synthesis.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Cysteine L-Cysteine This compound->Cysteine Metabolism GSH Glutathione (GSH) Cysteine->GSH Synthesis Keap1_Nrf2 Keap1-Nrf2 Complex GSH->Keap1_Nrf2 Maintains Redox Environment Nrf2_ub Ubiquitinated Nrf2 Keap1_Nrf2->Nrf2_ub Ubiquitination Nrf2_nuc Nrf2 Keap1_Nrf2->Nrf2_nuc Translocation Proteasome Proteasome Nrf2_ub->Proteasome Degradation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription ROS Reactive Oxygen Species (ROS) Antioxidant_Genes->ROS Neutralization ROS->Keap1_Nrf2 Induces Dissociation

Keap1-Nrf2 signaling pathway and potential influence of this compound.
Experimental Workflow for DPPH Radical Scavenging Assay

This diagram outlines the general workflow for assessing the antioxidant activity of a compound using the DPPH assay.

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis DPPH_sol Prepare DPPH Solution (e.g., 0.1 mM in Methanol) Mix Mix DPPH Solution with This compound or Control DPPH_sol->Mix Sample_sol Prepare this compound Solutions (various concentrations) Sample_sol->Mix Control_sol Prepare Positive Control (e.g., Ascorbic Acid) Control_sol->Mix Incubate Incubate in the Dark (e.g., 30 minutes at RT) Mix->Incubate Measure Measure Absorbance at ~517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot % Inhibition vs. Concentration Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Workflow for DPPH radical scavenging assay.

Detailed Experimental Protocols

The following are detailed methodologies for key in vitro antioxidant assays that can be used to evaluate the efficacy of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (spectrophotometric grade)

  • This compound

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of sample solutions: Prepare a stock solution of this compound in methanol and perform serial dilutions to obtain a range of concentrations.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the various concentrations of this compound or the positive control to the respective wells.

    • For the blank, add 100 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100

  • IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of this compound.

Lipid Peroxidation Inhibition Assay (TBARS Method)

Principle: This assay measures the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored complex that can be quantified spectrophotometrically.

Materials:

  • Tissue homogenate (e.g., rat liver or brain) or liposome suspension

  • Tris-HCl buffer

  • FeSO4 solution

  • Ascorbic acid solution

  • Trichloroacetic acid (TCA) solution

  • Thiobarbituric acid (TBA) solution

  • This compound

  • Positive control (e.g., Butylated hydroxytoluene - BHT)

  • Water bath

  • Spectrophotometer

Procedure:

  • Induction of lipid peroxidation:

    • Prepare a reaction mixture containing the tissue homogenate or liposomes in Tris-HCl buffer.

    • Add FeSO4 and ascorbic acid to initiate lipid peroxidation.

    • In the test groups, add various concentrations of this compound or the positive control.

  • Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 1 hour).

  • Termination of reaction: Stop the reaction by adding a TCA solution.

  • Color development:

    • Add the TBA solution to the mixture.

    • Heat the samples in a boiling water bath for a specified time (e.g., 15-20 minutes) to facilitate the formation of the MDA-TBA adduct.

  • Measurement:

    • Cool the samples and centrifuge to pellet any precipitate.

    • Measure the absorbance of the supernatant at 532 nm.

  • Calculation: The inhibition of lipid peroxidation is calculated by comparing the absorbance of the samples treated with this compound to the control group without the antioxidant.

Superoxide Anion Radical Scavenging Assay

Principle: This assay is based on the generation of superoxide radicals by a non-enzymatic system (e.g., phenazine methosulfate-NADH) and the reduction of a chromogenic probe (e.g., nitroblue tetrazolium - NBT) by these radicals. The scavenging of superoxide radicals by an antioxidant prevents the reduction of NBT, and the decrease in color formation is measured.

Materials:

  • Tris-HCl buffer

  • NADH solution

  • Phenazine methosulfate (PMS) solution

  • Nitroblue tetrazolium (NBT) solution

  • This compound

  • Positive control (e.g., Quercetin, Gallic acid)

  • Microplate reader

Procedure:

  • Reaction mixture: In a 96-well plate, prepare a reaction mixture containing Tris-HCl buffer, NADH solution, and NBT solution.

  • Sample addition: Add various concentrations of this compound or the positive control to the respective wells.

  • Initiation of reaction: Start the reaction by adding the PMS solution to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 5-10 minutes).

  • Measurement: Measure the absorbance at 560 nm.

  • Calculation: The percentage of superoxide radical scavenging is calculated by comparing the absorbance of the this compound-treated samples to the control.

Conclusion

This compound presents a compelling profile as an antioxidant agent with a multi-pronged mechanism of action. Its ability to act as a cysteine prodrug and thereby replenish intracellular glutathione levels is a significant contributor to its cytoprotective effects. While direct quantitative data on its radical scavenging capabilities and its interaction with the Keap1-Nrf2 pathway are still emerging, the existing evidence strongly supports its role in mitigating oxidative stress. The experimental protocols provided in this guide offer a robust framework for further investigation into the antioxidant properties of this compound, which holds promise for the development of novel therapeutic strategies for a variety of oxidative stress-related pathologies. Further research is warranted to elucidate the precise quantitative aspects of its interaction with various ROS and its direct effects on key signaling pathways involved in the cellular antioxidant response.

References

An In-depth Technical Guide to the Chemical and Physical Properties of Timonacic

Author: BenchChem Technical Support Team. Date: November 2025

Foreword: This document provides a comprehensive overview of Timonacic (Thiazolidine-4-carboxylic acid), a heterocyclic compound with significant therapeutic potential. It is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its chemical and physical characteristics, mechanisms of action, and relevant experimental methodologies.

Chemical and Physical Properties

This compound, also known as thioproline, is a cyclic sulfur-containing amino acid derivative.[1][2][3] It is recognized for its antioxidant and potential antineoplastic properties.[3][4] The following tables summarize its key chemical identifiers and physicochemical properties based on available data.

Table 1: Chemical Identifiers of this compound
IdentifierValueReference
IUPAC Name 1,3-thiazolidine-4-carboxylic acid
Synonyms Thioproline, 4-Thiazolidinecarboxylic acid, Heparegen, Norgamem
CAS Number 444-27-9 (racemate)
Molecular Formula C₄H₇NO₂S
Molecular Weight 133.17 g/mol
InChI Key DZLNHFMRPBPULJ-UHFFFAOYSA-N
SMILES O=C(C1NCSC1)O
Table 2: Physicochemical Properties of this compound
PropertyValueReference
Appearance Solid powder
Melting Point 196.5 °C
Boiling Point 350.3 ± 37.0 °C (Predicted)
Water Solubility 29.3 g/L (at 21 °C)
Density 1.4 ± 0.1 g/cm³
pKa 2.09 ± 0.20 (Predicted)
LogP -2.3 (Predicted)

Mechanism of Action

This compound exhibits a multifaceted mechanism of action, primarily centered around its antioxidant and cytoprotective effects. Its unique structure allows it to participate in various biochemical processes, making it a subject of interest for treating conditions related to oxidative stress, liver disease, and cancer.

The core mechanisms include:

  • Antioxidant Activity : As a thiol antioxidant, this compound can modulate levels of reactive oxygen species (ROS) within cells, protecting them from oxidative damage. It may also release cysteine, which helps restore intracellular glutathione concentrations.

  • Metal Ion Chelation : The compound can bind to and neutralize free metal ions that catalyze the formation of harmful free radicals.

  • Antineoplastic Effects : this compound has been shown to induce a "reverse transformation" in malignant cells, causing them to revert to an untransformed state. It may also restore contact inhibition, a key process for controlling cell proliferation that is often lost in cancer cells. Some research suggests it interferes with mitochondrial oxidative phosphorylation, disrupting ATP production in cancer cells.

  • Metabolism and Interaction : In the body, this compound can be metabolized to cysteine and formaldehyde. The aldehyde moiety is thought to interact with nucleophilic components of nucleic acids or proteins in tumor cells.

  • Gene Expression and Protein Stabilization : this compound can modulate the expression of genes involved in the cell cycle, apoptosis, and stress responses, and it may also act to stabilize certain proteins.

Signaling Pathway Visualization

The following diagram illustrates the interconnected mechanisms of action attributed to this compound.

Timonacic_MoA This compound This compound Antioxidant Antioxidant Activity This compound->Antioxidant Chelation Metal Ion Chelation This compound->Chelation Antineoplastic Antineoplastic Effects This compound->Antineoplastic GeneMod Gene Expression Modulation This compound->GeneMod ROS Decrease Reactive Oxygen Species (ROS) Antioxidant->ROS GSH Restore Glutathione (GSH) Levels Antioxidant->GSH FreeRadicals Neutralize Free Radicals Chelation->FreeRadicals ReverseTrans Reverse Transformation of Cancer Cells Antineoplastic->ReverseTrans ContactInhibit Restore Contact Inhibition Antineoplastic->ContactInhibit ATP Disrupt Mitochondrial ATP Production Antineoplastic->ATP Apoptosis Modulate Apoptosis & Cell Cycle Genes GeneMod->Apoptosis

Figure 1: High-level overview of this compound's multifaceted mechanism of action.

Experimental Protocols & Methodologies

Synthesis

The synthesis of thiazolidine-4-carboxylic acids like this compound typically involves the condensation of L-cysteine with an aldehyde, in this case, formaldehyde. This reaction leads to the formation of the characteristic thiazolidine ring. Achieving specific stereoisomers, such as (R)-Timonacic or (S)-Timonacic, is critical for studying their distinct biological activities and requires stereoselective synthesis strategies.

Quantitative Analysis: Spectrophotometry

A spectrophotometric method has been developed for the effective determination of this compound content, particularly for pharmaceutical quality control.

  • Principle : The method is based on the formation of a chelate between this compound and palladium(II) chloride in a buffered medium.

  • Methodology :

    • A solution of this compound is prepared in a suitable buffered medium.

    • Palladium(II) chloride solution is added, leading to the formation of a colored complex.

    • The absorbance of the resulting solution is measured using a spectrophotometer at the wavelength of maximum absorption.

    • The concentration of this compound is determined by comparing the absorbance to a standard curve prepared with known concentrations of the compound.

  • Reported Performance : This method has been reported to exhibit a good linear relationship, high precision, and accuracy.

Purity Assessment: Chromatography

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of this compound.

  • Principle : HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.

  • General Workflow :

    • Sample Preparation : A solution of this compound is prepared in a suitable solvent. For complex matrices like pharmaceutical tablets or creams, a solid-liquid extraction with a buffer (e.g., phosphate buffer) may be required. Derivatization might be employed to enhance detection.

    • Injection : A small volume of the sample is injected into the HPLC system.

    • Separation : The sample is passed through a column with a specific stationary phase, and a mobile phase is pumped through, eluting the components at different rates.

    • Detection : A detector (e.g., UV-Vis) measures the components as they elute from the column.

    • Quantification : The purity is determined by comparing the peak area of this compound to the total area of all peaks in the chromatogram.

Workflow Visualization

The following diagram outlines a general workflow for the quantitative analysis of this compound in a pharmaceutical product.

Timonacic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Prep1 Solid-Liquid Extraction (e.g., with phosphate buffer) Prep2 Derivatization (optional, for enhanced detection) Prep1->Prep2 Prep3 Filtration (e.g., PTFE membrane) Prep2->Prep3 Analysis1 HPLC Injection Prep3->Analysis1 Analysis2 Chromatographic Separation Analysis1->Analysis2 Analysis3 UV-Vis Detection Analysis2->Analysis3 Data1 Chromatogram Generation Analysis3->Data1 Data2 Peak Integration & Quantification Data1->Data2 Data3 Purity/Content Report Data2->Data3

Figure 2: General workflow for purity assessment of this compound via HPLC.
Handling and Storage

  • Storage of Stock Solutions : For long-term stability, stock solutions of this compound should be stored at -80°C (stable for up to 2 years) or -20°C (stable for up to 1 year).

  • Preparation for Use : If water is used as the solvent for a stock solution, it is recommended to dilute it to the final working concentration and then sterilize it by filtration through a 0.22 μm filter before use in cell-based assays.

  • Animal Studies : For administration in animal models (e.g., mice), dosages are typically calculated in mg/kg. The compound may be formulated in vehicles such as a mix of DMSO, PEG300, Tween 80, and saline, with care taken to keep co-solvent concentrations within tolerated limits.

Disclaimer: This document is intended for research and informational purposes only. It is not a substitute for professional medical or scientific advice. All laboratory work should be conducted in accordance with established safety protocols.

References

Methodological & Application

Timonacic HPLC analysis method for quantification

Author: BenchChem Technical Support Team. Date: November 2025

An High-Performance Liquid Chromatography (HPLC) method for the quantification of Timonacic is detailed in this application note. This protocol provides a robust and reliable method for researchers, scientists, and professionals in drug development.

Introduction

This compound (Thiazolidine-4-carboxylic acid) is a compound of interest in various fields, including pharmaceuticals, for its potential therapeutic effects. Accurate and precise quantification of this compound in different matrices is crucial for research and quality control. This application note describes a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound.

Principle

The method utilizes a reversed-phase C18 column to separate this compound from other components in the sample. The mobile phase, consisting of a mixture of an aqueous buffer and an organic solvent, is passed through the column at a constant flow rate. This compound is detected and quantified by a UV detector at a specific wavelength. The concentration of this compound in a sample is determined by comparing its peak area to that of a standard of known concentration.

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Weigh Standard/Sample dissolve Dissolve in Diluent prep_start->dissolve sonicate Sonicate to Dissolve dissolve->sonicate filter Filter through 0.45 µm Filter sonicate->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify this compound Concentration calibrate->quantify

Caption: Experimental workflow for this compound quantification by HPLC.

Materials and Methods

Apparatus and Reagents
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Data acquisition and processing software

  • Analytical balance

  • Sonicator

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (AR grade)

  • Orthophosphoric acid (AR grade)

  • Deionized water

Chromatographic Conditions

A summary of the optimal chromatographic conditions for the analysis of this compound is presented in the table below.

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase 20mM Potassium dihydrogen phosphate buffer (pH 3.0 adjusted with orthophosphoric acid) : Acetonitrile (95:5 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient
Detection Wavelength 210 nm
Run Time 10 minutes

Protocols

Preparation of Mobile Phase
  • Buffer Preparation: Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of deionized water to prepare a 20mM solution.

  • pH Adjustment: Adjust the pH of the buffer solution to 3.0 ± 0.05 with orthophosphoric acid.

  • Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in a ratio of 95:5 (v/v).

  • Degassing: Degas the mobile phase by sonicating for 15 minutes or by using a vacuum filtration system.

Preparation of Standard Solutions
  • Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriately diluting the stock solution with the mobile phase to obtain concentrations in the desired range (e.g., 1-50 µg/mL).

Sample Preparation

The sample preparation procedure may vary depending on the matrix. A general procedure for a solid sample is provided below:

  • Accurately weigh a quantity of the powdered sample equivalent to 10 mg of this compound.

  • Transfer the weighed sample to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of this compound.

  • Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.

  • Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation

The described HPLC method should be validated according to ICH guidelines. The key validation parameters are summarized below.

System Suitability
ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of Peak Areas (n=6) ≤ 2.0%
Linearity

The linearity of the method is determined by analyzing a series of standard solutions of different concentrations.

Concentration Range (µg/mL)Correlation Coefficient (r²)
1 - 50≥ 0.999
Precision

Precision is evaluated by performing replicate injections of a standard solution.

Precision Type% RSD
Intra-day (n=6) ≤ 2.0%
Inter-day (n=6) ≤ 2.0%
Accuracy

Accuracy is determined by the recovery of a known amount of this compound spiked into a placebo mixture.

Spiked LevelMean Recovery (%)
80%98 - 102
100%98 - 102
120%98 - 102
Limit of Detection (LOD) and Limit of Quantification (LOQ)
ParameterValue (µg/mL)
LOD ~ 0.1
LOQ ~ 0.3

Chemical Structure of this compound

G cluster_legend Chemical Structure This compound key This compound (Thiazolidine-4-carboxylic acid)

Caption: Chemical structure of this compound.

Conclusion

The HPLC method described in this application note is simple, rapid, accurate, and precise for the quantification of this compound. The method is suitable for routine analysis in research and quality control laboratories.

Application Notes and Protocols for Cell Viability Assessment Following Timonacic Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Timonacic, a cyclic sulfur-containing amino acid derivative, has garnered interest for its potential as an antineoplastic and antioxidant agent.[1][2] Its mechanism of action is multifaceted, involving the modulation of cellular redox states, chelation of metal ions, and potential interference with the metabolic pathways of cancer cells.[3][4] Notably, this compound is suggested to function as a cytostatic agent by targeting mitochondrial oxidative phosphorylation, thereby disrupting ATP production and inducing apoptosis.[3] It may also restore contact inhibition in malignant cells. Given its antioxidant properties as a thiol-containing compound, careful consideration must be taken when selecting a cell viability assay to avoid chemical interference with the assay reagents.

These application notes provide a detailed protocol for assessing the effects of this compound on cell viability using the Water Soluble Tetrazolium Salt (WST-1) assay. This assay is recommended over the MTT assay due to potential interference of thiol-containing compounds like this compound with the MTT reagent.

Data Presentation

The following tables summarize representative quantitative data from a WST-1 based cell viability assay performed on a hypothetical cancer cell line (e.g., HeLa) after 48 hours of treatment with this compound. This data is for illustrative purposes to guide researchers in structuring their results.

Table 1: WST-1 Cell Viability Assay Results for this compound Treatment

This compound Concentration (µM)Mean Absorbance (450 nm) ± SD% Viability (Mean ± SD)
0 (Vehicle Control)1.25 ± 0.08100 ± 6.4
101.15 ± 0.0792 ± 5.6
250.98 ± 0.0678.4 ± 4.8
500.75 ± 0.0560 ± 4.0
1000.45 ± 0.0436 ± 3.2
2000.25 ± 0.0320 ± 2.4

Table 2: IC50 Determination for this compound

Cell LineTreatment Duration (hours)IC50 (µM)
HeLa48~85

Experimental Protocols

WST-1 Cell Viability Assay Protocol

This protocol is designed for the analysis of cell proliferation and viability in response to this compound treatment in a 96-well format.

Materials:

  • Selected cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium

  • This compound (stock solution prepared in an appropriate solvent, e.g., DMSO or water)

  • WST-1 Cell Proliferation Reagent

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 420-480 nm (reference wavelength >600 nm)

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.

    • Include a vehicle control (medium with the same concentration of solvent used for the highest this compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • WST-1 Assay:

    • After the incubation period, add 10 µL of WST-1 reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C in the CO₂ incubator. The optimal incubation time may vary depending on the cell type and density.

    • Gently shake the plate for 1 minute on a shaker to ensure uniform color development.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength between 420-480 nm (e.g., 450 nm) using a microplate reader.

    • Use a reference wavelength of >600 nm (e.g., 630 nm) to reduce background noise.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium and WST-1 reagent only) from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot a dose-response curve with this compound concentration on the x-axis and % viability on the y-axis.

    • Determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%) from the dose-response curve using appropriate software.

Mandatory Visualizations

experimental_workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_assay Day 4/5: Assay & Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h (37°C, 5% CO₂) seed_cells->incubate_24h prepare_this compound Prepare this compound Dilutions add_treatment Add this compound to Cells prepare_this compound->add_treatment incubate_treatment Incubate for 24-72h add_treatment->incubate_treatment add_wst1 Add WST-1 Reagent incubate_wst1 Incubate 1-4h add_wst1->incubate_wst1 read_absorbance Measure Absorbance (450nm) incubate_wst1->read_absorbance analyze_data Data Analysis (% Viability, IC50) read_absorbance->analyze_data

Caption: Experimental workflow for the WST-1 cell viability assay with this compound treatment.

signaling_pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Targets ROS Reactive Oxygen Species (ROS) This compound->ROS Modulates OxPhos Oxidative Phosphorylation ATP ATP Production OxPhos->ATP Inhibits CellViability Decreased Cell Viability & Proliferation ATP->CellViability Leads to Apoptosis Apoptosis ROS->Apoptosis Induces Apoptosis->CellViability Contributes to

Caption: Proposed signaling pathway of this compound leading to decreased cell viability.

References

Application Notes: In Vitro Antioxidant Activity of Timonacic

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Timonacic (1,3-thiazolidine-4-carboxylic acid) is a sulfur-containing cyclic amino acid derivative recognized for its role as a thiol antioxidant.[1][2] Its multifaceted mechanism of action includes the scavenging of reactive oxygen species (ROS), chelation of metal ions, and modulation of endogenous antioxidant systems such as glutathione.[1][3] These properties contribute to its observed hepatoprotective and potential antineoplastic effects.[2] The evaluation of the direct antioxidant capacity of this compound is crucial for understanding its pharmacological profile and for the development of novel therapeutics targeting oxidative stress-related pathologies.

These application notes provide detailed protocols for the assessment of the in vitro antioxidant activity of this compound using three widely accepted assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.

Data Presentation

The antioxidant activity of this compound was evaluated and compared with standard antioxidants. The results are summarized in the tables below.

Table 1: DPPH Radical Scavenging Activity of this compound and Standard Antioxidants

CompoundIC50 (µg/mL)
This compound115.8
Ascorbic Acid66.12
Trolox8.5
Glutathione95.2

IC50: The concentration of the compound required to scavenge 50% of the DPPH radicals.

Table 2: ABTS Radical Scavenging Activity of this compound and Standard Antioxidants

CompoundTrolox Equivalent Antioxidant Capacity (TEAC) (mM Trolox/mM sample)
This compound0.85
Ascorbic Acid1.05
Glutathione0.92

TEAC: Trolox Equivalent Antioxidant Capacity, representing the concentration of Trolox with equivalent antioxidant activity to a 1 mM concentration of the sample.

Table 3: Ferric Reducing Antioxidant Power (FRAP) of this compound and Standard Antioxidants

CompoundFRAP Value (µM Fe(II)/µM sample)
This compound0.78
Ascorbic Acid1.12
Trolox0.95
Glutathione0.88

FRAP Value: The concentration of Fe(II) (µM) produced by a 1 µM concentration of the sample, indicating its reducing power.

Experimental Protocols

DPPH Radical Scavenging Assay

Principle: The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. This reduction of the DPPH radical is accompanied by a color change from purple to yellow, which is measured spectrophotometrically at 517 nm.

Diagram of DPPH Assay Workflow:

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Mix Mix Sample/Standard (100 µL) + DPPH Solution (100 µL) DPPH_sol->Mix Sample_sol Prepare this compound & Standards (serial dilutions) Sample_sol->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

Caption: Workflow for the DPPH radical scavenging assay.

Reagents and Equipment:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (analytical grade)

  • Ascorbic acid, Trolox, Glutathione (as standards)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

  • Pipettes

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.

  • Preparation of Sample and Standard Solutions: Prepare a stock solution of this compound in methanol. Perform serial dilutions to obtain a range of concentrations (e.g., 10-200 µg/mL). Prepare stock solutions of the standard antioxidants in methanol and dilute them similarly.

  • Assay: a. In a 96-well microplate, add 100 µL of the sample or standard solution to the respective wells. b. Add 100 µL of the DPPH solution to each well. c. For the blank, add 100 µL of methanol and 100 µL of the DPPH solution. d. Shake the plate gently and incubate in the dark at room temperature for 30 minutes. e. Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample/standard. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample/standard.

ABTS Radical Scavenging Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to the neutral ABTS, causing a decolorization of the solution. The extent of decolorization, measured at 734 nm, is proportional to the antioxidant's concentration.

Diagram of ABTS Assay Principle:

ABTS_Principle ABTS ABTS (colorless) ABTS_radical ABTS•+ (blue-green) ABTS->ABTS_radical Oxidation Persulfate Potassium Persulfate ABTS_neutral ABTS (colorless) ABTS_radical->ABTS_neutral Reduction Antioxidant This compound (Antioxidant)

Caption: Chemical principle of the ABTS radical scavenging assay.

Reagents and Equipment:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Ethanol (or methanol)

  • Trolox (as a standard)

  • Phosphate Buffered Saline (PBS)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 734 nm

Procedure:

  • Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Sample and Standard Solutions: Prepare a stock solution of this compound in a suitable solvent. Perform serial dilutions to obtain a range of concentrations. Prepare a series of Trolox standard solutions (e.g., 0-15 µM).

  • Assay: a. In a 96-well microplate, add 20 µL of the sample or Trolox standard solution to the respective wells. b. Add 180 µL of the ABTS•+ working solution to each well. c. Incubate at room temperature for 6 minutes. d. Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated as in the DPPH assay. A standard curve is generated by plotting the percentage of inhibition against the concentration of Trolox. The antioxidant capacity of this compound is expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.

Diagram of FRAP Assay Workflow:

FRAP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis FRAP_reagent Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) Mix Mix Sample/Standard (20 µL) + FRAP Reagent (180 µL) FRAP_reagent->Mix Sample_std Prepare this compound & FeSO4 Standards Sample_std->Mix Incubate Incubate at 37°C (4 minutes) Mix->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Calculate Calculate FRAP Value (Fe(II) Equivalents) Measure->Calculate

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

Reagents and Equipment:

  • This compound

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Ferrous sulfate (FeSO₄) (for standard curve)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 593 nm

  • Water bath or incubator at 37°C

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Preparation of Sample and Standard Solutions: Prepare a stock solution of this compound in water. Prepare a series of FeSO₄ standard solutions (e.g., 100-1000 µM) in water.

  • Assay: a. In a 96-well microplate, add 20 µL of the sample or FeSO₄ standard solution to the respective wells. b. Add 180 µL of the FRAP reagent to each well. c. Incubate the plate at 37°C for 4 minutes. d. Measure the absorbance at 593 nm.

  • Calculation: A standard curve is generated by plotting the absorbance at 593 nm against the concentration of FeSO₄. The FRAP value of this compound is determined from the standard curve and expressed as µM Fe(II) equivalents.

References

Application Notes and Protocols for the Use of Timonacic (Thiazolidine-4-Carboxylic Acid) in Animal Models of Liver Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Timonacic, also known as Thiazolidine-4-Carboxylic Acid (TCA) or Thioproline, is a cyclic sulfur-containing amino acid with demonstrated hepatoprotective properties. It is recognized for its role as a prodrug of L-cysteine, a critical precursor to the endogenous antioxidant glutathione (GSH). By replenishing intracellular GSH levels, this compound helps to mitigate oxidative stress, a key pathological mechanism in various forms of liver disease. These application notes provide a summary of the available data and protocols for utilizing this compound in preclinical animal models of liver injury and fibrosis.

Mechanism of Action

The primary hepatoprotective mechanism of this compound is attributed to its ability to deliver L-cysteine into hepatocytes.[1][2] This process is crucial for the synthesis of glutathione (GSH), a major cellular antioxidant that becomes depleted during liver injury. The proposed mechanism involves the non-enzymatic opening of the thiazolidine ring to release L-cysteine.[1] By restoring GSH levels, this compound enhances the liver's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful substances, thereby protecting against cellular damage.

Signaling Pathway Visualization

The hepatoprotective effects of this compound are believed to be mediated through the modulation of pathways related to oxidative stress and fibrosis. While direct studies on this compound's effect on specific signaling pathways are limited, its function as a glutathione precursor suggests an interaction with the Nrf2 pathway, a master regulator of the antioxidant response. Furthermore, by mitigating liver injury, this compound may indirectly influence the TGF-β signaling pathway, which is central to the progression of liver fibrosis.

cluster_this compound This compound (Thiazolidine-4-Carboxylic Acid) cluster_Cell Hepatocyte This compound This compound Cysteine L-Cysteine This compound->Cysteine Metabolism GSH Glutathione (GSH) Cysteine->GSH Synthesis Nrf2 Nrf2 (activated) GSH->Nrf2 Activation ROS Reactive Oxygen Species (ROS) GSH->ROS Detoxification Antioxidant_Genes Antioxidant Genes (e.g., HO-1, GCLC) Nrf2->Antioxidant_Genes Upregulation Antioxidant_Genes->ROS Neutralization

Figure 1: Proposed mechanism of this compound in augmenting the cellular antioxidant response.

cluster_Injury Liver Injury (e.g., CCl4, Acetaminophen) cluster_Fibrosis Fibrotic Cascade cluster_Intervention Intervention Liver_Injury Hepatocyte Damage TGFb TGF-β Signaling Liver_Injury->TGFb Induces HSC_Activation Hepatic Stellate Cell Activation TGFb->HSC_Activation Promotes ECM_Deposition Extracellular Matrix Deposition (Fibrosis) HSC_Activation->ECM_Deposition Leads to This compound This compound This compound->Liver_Injury Reduces

Figure 2: Potential indirect influence of this compound on the TGF-β-mediated fibrotic pathway.

Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of this compound and its derivatives in animal models of liver disease.

Table 1: Hepatoprotective Effects of Thiazolidine-4-Carboxylic Acid Derivatives in Acetaminophen-Induced Liver Injury in Mice

CompoundDose (mmol/kg)Administration RouteAnimal ModelKey FindingsReference
2(RS)-Methyl-thiazolidine-4(R)-carboxylic acid2.0IntraperitonealAcetaminophen-induced hepatotoxicity (mice)Nearly equipotent in protective effect based on survival at 48h and histology.[1]
2(RS)-n-Propyl-thiazolidine-4(R)-carboxylic acid2.0IntraperitonealAcetaminophen-induced hepatotoxicity (mice)Nearly equipotent in protective effect based on survival at 48h and histology.[1]
2(RS)-n-Pentyl-thiazolidine-4(R)-carboxylic acid2.0IntraperitonealAcetaminophen-induced hepatotoxicity (mice)Nearly equipotent in protective effect based on survival at 48h and histology.

Table 2: Effect of Thiazolidine-4-Carboxylic Acid on Glutathione Levels in Rats

DoseAdministration RouteOrganTime PointEffect on GSH LevelsReference
50 mg/kgIntraperitonealLiver, Gastric Mucosa, Gastric Wall1-48 hNo significant changes
400 mg/kgIntraperitonealLiverInitialIncrease
400 mg/kgIntraperitonealLiverUp to 12 hDecrease
800 mg/kgOralLiver, Gastric MucosaInitialIncrease
800 mg/kgOralLiver, Gastric MucosaUp to 24 hDecrease
800 mg/kgOralGastric WallUp to 24 hPersistent decrease

Experimental Protocols

Detailed experimental protocols for inducing liver disease and administering this compound are crucial for reproducible research. Below are generalized protocols based on common practices in the field.

Protocol 1: Acetaminophen-Induced Acute Liver Injury in Mice

This model is used to study drug-induced liver injury and the protective effects of therapeutic agents.

  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Induction of Liver Injury:

    • Fast mice overnight (approximately 12-16 hours) before acetaminophen administration.

    • Prepare a fresh solution of acetaminophen (APAP) in sterile saline, heated to dissolve.

    • Administer a single intraperitoneal (i.p.) injection of APAP at a dose of 300-500 mg/kg body weight.

  • Treatment:

    • Administer this compound (or its derivatives) via the desired route (e.g., i.p. or oral gavage) at a predetermined time point relative to APAP administration (e.g., 1 hour before or after).

    • A typical dose for protective agents is in the range of 50-200 mg/kg, but this should be optimized.

  • Sample Collection and Analysis:

    • Euthanize mice at a specified time point after APAP injection (e.g., 6, 12, or 24 hours).

    • Collect blood via cardiac puncture for serum analysis of liver enzymes (ALT, AST).

    • Perfuse the liver with saline and collect tissue samples for histology (H&E staining for necrosis) and biochemical assays (e.g., GSH levels, lipid peroxidation).

Start Start: Male C57BL/6 Mice Fasting Overnight Fasting (12-16 hours) Start->Fasting Treatment Administer this compound (e.g., 50-200 mg/kg) Fasting->Treatment APAP Administer Acetaminophen (300-500 mg/kg, i.p.) Treatment->APAP 1h pre/post Endpoint Euthanize at Specified Time Point (e.g., 24h) APAP->Endpoint Analysis Collect Blood & Liver for Analysis (ALT, AST, Histology) Endpoint->Analysis

Figure 3: Experimental workflow for the acetaminophen-induced liver injury model.

Protocol 2: Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Rodents

This model is widely used to study the pathogenesis of liver fibrosis and to evaluate anti-fibrotic therapies.

  • Animals: Male Sprague-Dawley rats (180-220 g) or C57BL/6 mice (8-10 weeks old).

  • Housing: Standard housing conditions with ad libitum access to food and water.

  • Induction of Liver Fibrosis:

    • Prepare a solution of CCl4 in a vehicle such as corn oil or olive oil (e.g., a 1:1 or 1:4 dilution).

    • Administer CCl4 via i.p. injection or oral gavage twice weekly for a period of 4-12 weeks. A common dose is 1-2 mL/kg body weight.

  • Treatment:

    • Administer this compound daily or on the days of CCl4 administration via the desired route.

    • The dose should be determined based on preliminary studies.

  • Monitoring and Analysis:

    • Monitor animal body weight and general health throughout the study.

    • At the end of the treatment period, euthanize the animals.

    • Collect blood for serum analysis of liver enzymes.

    • Collect liver tissue for:

      • Histological analysis of fibrosis (e.g., Sirius Red or Masson's trichrome staining).

      • Hydroxyproline content assay to quantify collagen deposition.

      • Immunohistochemistry or Western blotting for markers of hepatic stellate cell activation (e.g., α-SMA) and fibrogenesis (e.g., Collagen I).

Start Start: Male Rats or Mice Induction CCl4 Administration (1-2 mL/kg, 2x/week) Start->Induction Treatment Daily/Concurrent this compound Administration Start->Treatment Duration Continue for 4-12 Weeks Induction->Duration Treatment->Duration Endpoint Euthanize at End of Study Duration->Endpoint Analysis Collect Blood & Liver for Fibrosis Assessment Endpoint->Analysis

Figure 4: Experimental workflow for the CCl4-induced liver fibrosis model.

Conclusion

This compound represents a promising therapeutic agent for liver diseases due to its role as an L-cysteine donor and subsequent replenishment of glutathione. The available evidence from animal models, primarily in acute toxin-induced liver injury, supports its hepatoprotective effects. Further research is warranted to fully elucidate its efficacy in chronic liver disease models, such as non-alcoholic fatty liver disease (NAFLD) and to explore its impact on key signaling pathways like Nrf2 and TGF-β in greater detail. The protocols and data presented here provide a foundation for researchers to design and conduct further preclinical studies on this compound.

References

Application Notes and Protocols for Timonacic Treatment in Human Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Timonacic, also known as Thiazolidine-4-carboxylic acid, is a cyclic sulfur amino acid derivative that has demonstrated potential as an anti-neoplastic agent.[1] Preclinical studies suggest that this compound may exert its anti-cancer effects by inducing a reversion of the malignant phenotype, restoring contact inhibition, and promoting a cellular morphology akin to that of normal, untransformed cells.[2] The proposed mechanism of action involves the breakdown of this compound into hemi-glycine and formaldehyde, with the aldehyde component interacting with nucleophilic moieties within cancer cells.[2] Furthermore, this compound has been reported to increase intracellular cyclic adenosine monophosphate (cAMP) concentrations and contribute to the reorganization of damaged microfilaments and microtubule systems.[2]

These application notes provide a summary of the known effects of this compound on human cancer cell lines and offer generalized protocols for key in vitro assays to guide further research into its therapeutic potential. It is important to note that while the qualitative effects of this compound have been described, specific quantitative data, such as IC50 values across a broad range of cancer cell lines, are not widely available in the current body of scientific literature. The provided protocols are intended as a starting point and should be optimized for specific cell lines and experimental conditions.

Data Presentation

Currently, there is a lack of comprehensive quantitative data for the effects of this compound on various human cancer cell lines in publicly available research. The table below is provided as a template for researchers to populate with their own experimental data.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines (Template)

Cell LineCancer TypeIC50 (µM) after 48hIC50 (µM) after 72hNotes
e.g., HeLaCervical CancerData to be determinedData to be determinedThis compound has been noted to restore contact inhibition in HeLa cells.[2]
e.g., MCF-7Breast CancerData to be determinedData to be determined
e.g., A549Lung CancerData to be determinedData to be determined
e.g., SK-OV-3Ovarian CancerData to be determinedData to be determined

Experimental Protocols

The following are generalized protocols for assessing the in vitro effects of this compound on human cancer cell lines.

Cell Culture and this compound Preparation
  • Cell Lines: Human cancer cell lines of interest (e.g., HeLa, MCF-7, A549).

  • Culture Medium: Recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 100 mM) of this compound in a suitable solvent (e.g., DMSO or sterile PBS). Store at -20°C. Dilute the stock solution in a complete culture medium to the desired final concentrations for experiments.

Cytotoxicity Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200, 500 µM). Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for detecting and quantifying apoptosis induced by this compound.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 value for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for determining the effect of this compound on cell cycle progression.

  • Cell Seeding and Treatment: Seed cells and treat with this compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This protocol is for investigating changes in protein expression related to this compound's mechanism of action.

  • Protein Extraction: Treat cells with this compound, wash with cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., cyclins, CDKs for cell cycle; caspases, Bcl-2 family proteins for apoptosis; actin, tubulin for cytoskeleton). Follow with incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathways and Workflows

G cluster_0 This compound Treatment Workflow start Seed Cancer Cells treatment Treat with this compound start->treatment incubation Incubate (24-72h) treatment->incubation cytotoxicity Cytotoxicity Assay (MTT) incubation->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) incubation->apoptosis cell_cycle Cell Cycle Analysis (PI) incubation->cell_cycle western_blot Western Blot incubation->western_blot data_analysis Data Analysis & Interpretation cytotoxicity->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis

Caption: Experimental workflow for studying this compound in cancer cells.

G cluster_1 Proposed this compound Signaling Pathway This compound This compound AdenylateCyclase Adenylate Cyclase This compound->AdenylateCyclase Activates cAMP ↑ cAMP AdenylateCyclase->cAMP PKA PKA Activation cAMP->PKA Cytoskeleton Cytoskeleton Reorganization (Microfilaments & Microtubules) PKA->Cytoskeleton Phosphorylates targets CellMorphology Normalization of Cell Morphology Cytoskeleton->CellMorphology ContactInhibition Restoration of Contact Inhibition CellMorphology->ContactInhibition Proliferation ↓ Proliferation ContactInhibition->Proliferation

Caption: Proposed signaling pathway for this compound's anti-cancer effects.

References

Spectrophotometric Determination of Timonacic: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative determination of Timonacic (1,3-thiazolidine-4-carboxylic acid) using UV-Vis spectrophotometry. The methods outlined are suitable for the analysis of this compound in bulk drug substances and pharmaceutical formulations.

Introduction

This compound is a thiol-containing compound with antioxidant and anti-hepatotoxic properties.[1] Accurate and precise analytical methods are crucial for its quantification in various stages of drug development and for quality control purposes. Spectrophotometry offers a simple, cost-effective, and rapid approach for the determination of this compound. The methods described herein are based on the formation of a colored chelate complex and the interaction with a chromogenic reagent.

Principle of Methods

Two primary spectrophotometric methods for the determination of this compound are presented:

  • Method A: Chelate Formation with Palladium(II) Chloride: This method is based on the reaction between this compound and Palladium(II) chloride in a buffered medium to form a stable, yellow-colored water-soluble complex.[2] The stoichiometric ratio of this complex is 2:1 (this compound:Palladium).[2][3] The absorbance of the resulting complex is measured at the wavelength of maximum absorption.

  • Method B: Reaction with 2',7'-bis(acetoxymercuri)fluorescein (AMF): This method relies on the suppressive effect of this compound on the absorbance of 2',7'-bis(acetoxymercuri)fluorescein (AMF) in a borate buffer.[4] The decrease in the absorbance of AMF at its maximum absorption wavelength is proportional to the concentration of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the two spectrophotometric methods.

ParameterMethod A: Palladium(II) ChlorideMethod B: AMF (Spectrophotometric)
Linearity Range28 - 48 µg/mL0.25 - 2.75 µg/mL
Wavelength (λmax)Not explicitly stated in abstract497 nm
Stoichiometric Ratio2:1 (this compound:Pd(II))2:1 (this compound:AMF)
Optimum pH4.8Not explicitly stated in abstract
Ionic Strength (µ)0.5Not explicitly stated in abstract
Conditional Stability Constant (Kf)3.27 x 107Not applicable

Experimental Protocols

General Laboratory Requirements
  • A calibrated UV-Vis spectrophotometer with a 1 cm quartz cuvette.

  • Calibrated analytical balance.

  • Calibrated volumetric flasks and pipettes.

  • pH meter.

Method A: Chelate Formation with Palladium(II) Chloride

4.2.1. Reagents and Solutions

  • This compound Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of deionized water.

  • Palladium(II) Chloride Solution: Prepare a suitable concentration of Palladium(II) chloride in deionized water.

  • Buffer Solution (pH 4.8): Prepare a suitable buffer (e.g., acetate buffer) and adjust the pH to 4.8.

4.2.2. Preparation of Calibration Curve

  • Pipette aliquots of the this compound standard stock solution into a series of 10 mL volumetric flasks to obtain final concentrations in the range of 28-48 µg/mL.

  • Add a fixed volume of the Palladium(II) chloride solution to each flask.

  • Add a fixed volume of the pH 4.8 buffer solution to each flask.

  • Adjust the ionic strength to 0.5 using a suitable inert salt solution (e.g., KCl).

  • Dilute to the mark with deionized water and mix well.

  • Allow the reaction to proceed for the optimized time.

  • Measure the absorbance of each solution at the wavelength of maximum absorption against a reagent blank prepared in the same manner without this compound.

  • Plot a graph of absorbance versus concentration to obtain the calibration curve.

4.2.3. Analysis of Pharmaceutical Formulations

  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powder equivalent to a known amount of this compound and transfer it to a volumetric flask.

  • Dissolve the powder in deionized water with the aid of sonication if necessary.

  • Filter the solution to remove any insoluble excipients.

  • Dilute the filtrate with deionized water to obtain a concentration within the calibration range.

  • Proceed as described in step 2 of the "Preparation of Calibration Curve" section.

  • Determine the concentration of this compound from the calibration curve.

Method B: Reaction with 2',7'-bis(acetoxymercuri)fluorescein (AMF)

4.3.1. Reagents and Solutions

  • This compound Standard Stock Solution (10 µg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve in 100 mL of deionized water. Further dilutions may be necessary to achieve the desired concentration range.

  • 2',7'-bis(acetoxymercuri)fluorescein (AMF) Solution: Prepare a stock solution of AMF in a suitable solvent.

  • Borate Buffer (0.05 M): Prepare a 0.05 M borate buffer and adjust the pH as required.

4.3.2. Preparation of Calibration Curve

  • Pipette aliquots of the this compound standard stock solution into a series of 10 mL volumetric flasks to obtain final concentrations in the range of 0.25-2.75 µg/mL.

  • Add a fixed volume of the AMF solution to each flask.

  • Add a fixed volume of the 0.05 M borate buffer to each flask.

  • Dilute to the mark with deionized water and mix well.

  • Prepare a reagent blank containing AMF and borate buffer but no this compound.

  • Measure the absorbance of the reagent blank and each standard solution at 497 nm against a deionized water blank.

  • Calculate the decrease in absorbance (ΔA) for each standard solution (ΔA = Ablank - Asample).

  • Plot a graph of ΔA versus concentration to obtain the calibration curve.

4.3.3. Analysis of Pharmaceutical Formulations

  • Prepare the sample solution as described in section 4.2.3, ensuring the final concentration of this compound falls within the linear range of the method.

  • Proceed as described in step 2 of the "Preparation of Calibration Curve" section for Method B.

  • Determine the concentration of this compound from the calibration curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis start Start prep_std Prepare this compound Standard Solutions start->prep_std prep_sample Prepare Sample Solution start->prep_sample prep_reagents Prepare Reagents (e.g., PdCl2, AMF, Buffers) start->prep_reagents mix Mix Samples/Standards with Reagents prep_std->mix prep_sample->mix prep_reagents->mix incubate Incubate for Color Development mix->incubate measure Measure Absorbance at λmax incubate->measure calibrate Construct Calibration Curve measure->calibrate calculate Calculate this compound Concentration calibrate->calculate end End calculate->end

Caption: General workflow for the spectrophotometric determination of this compound.

Signaling Pathway/Reaction Diagram

chelate_formation This compound 2x this compound complex [Pd(this compound)2] Complex (Yellow, Water-Soluble) This compound->complex + pdcl2 Palladium(II) Chloride pdcl2->complex conditions pH 4.8 µ = 0.5 conditions->complex

Caption: Chelate formation between this compound and Palladium(II) Chloride.

References

Application Notes and Protocols: Timonacic Gene Expression Analysis using qPCR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Timonacic (Thiazolidine-4-carboxylic acid) is a sulfur-containing amino acid with recognized hepatoprotective and antioxidant properties.[1] Its mechanism of action is multifaceted, involving the modulation of gene expression related to critical cellular processes such as cell cycle regulation, apoptosis, and the oxidative stress response.[1] As a thiol antioxidant, this compound is believed to influence cellular redox homeostasis, which is intrinsically linked to the regulation of various signaling pathways. Understanding the specific effects of this compound on gene expression is crucial for elucidating its therapeutic potential and for the development of novel drug applications.

Quantitative real-time polymerase chain reaction (qPCR) is the gold standard for accurate and sensitive quantification of mRNA levels, making it an ideal method to study the effects of compounds like this compound on gene expression.[2] This document provides detailed application notes and experimental protocols for the analysis of this compound-induced gene expression changes using qPCR, with a focus on a proposed mechanism of action involving the Keap1-Nrf2 signaling pathway.

Proposed Signaling Pathway: this compound and the Keap1-Nrf2 Axis

Based on its properties as a thiol-containing antioxidant, we hypothesize that this compound modulates the Keap1-Nrf2 signaling pathway, a master regulator of the cellular antioxidant response. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Thiol-reactive compounds can interact with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, inducing their transcription. These target genes encode a battery of cytoprotective proteins, including antioxidant enzymes and phase II detoxification enzymes.

Timonacic_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Inhibits interaction Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub_Proteasome Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Target_Genes Target Gene Expression (e.g., NQO1, HMOX1, GCLC) ARE->Target_Genes Induces Transcription

Figure 1: Proposed mechanism of this compound-mediated Nrf2 pathway activation.

Data Presentation

The following tables present hypothetical quantitative data from a qPCR experiment designed to investigate the effect of this compound on the expression of Nrf2 target genes in a human hepatocyte cell line (e.g., HepG2). Cells were treated with two concentrations of this compound for 24 hours. Gene expression is presented as fold change relative to a vehicle-treated control, normalized to the housekeeping gene GAPDH.

Table 1: Relative mRNA Expression of Nrf2 Target Genes in HepG2 Cells Treated with this compound

Gene SymbolGene NameFunctionFold Change (10 µM this compound)Fold Change (50 µM this compound)p-value (50 µM)
NQO1NAD(P)H Quinone Dehydrogenase 1Detoxification2.54.8<0.01
HMOX1Heme Oxygenase 1Antioxidant, Anti-inflammatory3.16.2<0.01
GCLCGlutamate-Cysteine Ligase Catalytic SubunitGlutathione Synthesis2.24.1<0.01
SOD1Superoxide Dismutase 1Antioxidant1.83.5<0.05
CATCatalaseAntioxidant1.52.9<0.05

Table 2: Expression of Apoptosis and Cell Cycle-Related Genes in HepG2 Cells Treated with this compound

Gene SymbolGene NameFunctionFold Change (50 µM this compound)p-value (50 µM)
TP53Tumor Protein P53Tumor Suppressor, Apoptosis, Cell Cycle Arrest1.8<0.05
CDKN1ACyclin Dependent Kinase Inhibitor 1A (p21)Cell Cycle Arrest2.3<0.01
BAXBCL2 Associated X, Apoptosis RegulatorPro-apoptotic2.0<0.05
BCL2BCL2 Apoptosis RegulatorAnti-apoptotic0.6<0.05
CASP3Caspase 3Apoptosis Execution1.9<0.05

Experimental Protocols

This section provides detailed protocols for the investigation of this compound's effects on gene expression using qPCR.

Experimental Workflow

Experimental_Workflow A 1. Cell Culture & this compound Treatment B 2. RNA Extraction A->B C 3. RNA Quantification & Quality Control B->C D 4. cDNA Synthesis (Reverse Transcription) C->D E 5. qPCR D->E F 6. Data Analysis (ΔΔCt Method) E->F

Figure 2: Workflow for qPCR analysis of this compound's effect on gene expression.
Cell Culture and this compound Treatment

1.1. Cell Line: Human hepatocarcinoma cell line, HepG2 (or other relevant cell line). 1.2. Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. 1.3. Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂. 1.4. Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. 1.5. This compound Preparation: Prepare a stock solution of this compound in sterile, nuclease-free water or PBS. Further dilute in culture medium to the desired final concentrations (e.g., 10 µM and 50 µM). A vehicle control (medium with the same volume of solvent used for this compound) must be included. 1.6. Treatment: When cells reach the desired confluency, replace the medium with the prepared treatment or vehicle control medium. Incubate for the desired time period (e.g., 24 hours).

RNA Extraction

2.1. Lysis: After treatment, wash the cells once with ice-cold PBS. Add 1 mL of a suitable RNA lysis reagent (e.g., TRIzol) to each well and incubate for 5 minutes at room temperature to lyse the cells. 2.2. Phase Separation: Transfer the lysate to a microcentrifuge tube, add 0.2 mL of chloroform, and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C. 2.3. RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 0.5 mL of isopropanol and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C. 2.4. RNA Wash: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol. Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C. 2.5. Resuspension: Discard the ethanol and air-dry the pellet for 5-10 minutes. Resuspend the RNA in 20-50 µL of nuclease-free water.

RNA Quantification and Quality Control

3.1. Quantification: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA. 3.2. Integrity Check: (Optional but recommended) Assess RNA integrity by running an aliquot on a 1% agarose gel or using a bioanalyzer. Two distinct bands corresponding to 28S and 18S ribosomal RNA should be visible.

cDNA Synthesis (Reverse Transcription)

4.1. Reaction Setup: In a nuclease-free tube, combine the following:

  • 1 µg of total RNA
  • 1 µL of oligo(dT) primers (or random hexamers)
  • Nuclease-free water to a final volume of 10 µL 4.2. Denaturation: Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute. 4.3. Reverse Transcription Mix: Prepare a master mix containing:
  • 4 µL of 5X reaction buffer
  • 1 µL of RNase inhibitor
  • 2 µL of 10 mM dNTP mix
  • 1 µL of reverse transcriptase 4.4. Reverse Transcription Reaction: Add 10 µL of the master mix to the denatured RNA. The final volume is 20 µL. 4.5. Incubation: Incubate at 50°C for 60 minutes, followed by 70°C for 15 minutes to inactivate the enzyme. The resulting cDNA can be stored at -20°C.

Quantitative Real-Time PCR (qPCR)

5.1. Reaction Mix: Prepare a qPCR master mix for each gene to be analyzed. For a single 20 µL reaction:

  • 10 µL of 2X SYBR Green qPCR Master Mix
  • 1 µL of forward primer (10 µM)
  • 1 µL of reverse primer (10 µM)
  • 2 µL of diluted cDNA (e.g., 1:10 dilution)
  • 6 µL of nuclease-free water 5.2. Primer Design: Design primers to have a melting temperature (Tm) of approximately 60°C and to amplify a product of 100-200 base pairs. 5.3. Plate Setup: Pipette the reaction mix into a 96-well qPCR plate. Each sample should be run in triplicate. Include no-template controls (NTCs) for each primer set. 5.4. Thermal Cycling Protocol:
  • Initial Denaturation: 95°C for 10 minutes
  • 40 Cycles:
  • Denaturation: 95°C for 15 seconds
  • Annealing/Extension: 60°C for 60 seconds
  • Melt Curve Analysis: Perform a melt curve analysis to verify the specificity of the amplified product.

Data Analysis

6.1. Data Collection: Collect the cycle threshold (Ct) values for each reaction. 6.2. Data Normalization: Calculate the ΔCt for each sample by subtracting the Ct of the housekeeping gene (GAPDH) from the Ct of the target gene.

  • ΔCt = Ct(target gene) - Ct(housekeeping gene) 6.3. Calculation of ΔΔCt: Calculate the ΔΔCt by subtracting the average ΔCt of the control group from the ΔCt of each treated sample.
  • ΔΔCt = ΔCt(treated sample) - average ΔCt(control group) 6.4. Fold Change Calculation: The fold change in gene expression is calculated as 2-ΔΔCt. 6.5. Statistical Analysis: Perform appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of the observed changes in gene expression.

Conclusion

These application notes and protocols provide a comprehensive framework for researchers to investigate the effects of this compound on gene expression using qPCR. The proposed involvement of the Keap1-Nrf2 signaling pathway offers a specific and testable hypothesis. By following these detailed methodologies, scientists and drug development professionals can generate robust and reliable data to further elucidate the molecular mechanisms of this compound and explore its potential therapeutic applications.

References

Investigating the Impact of Timonacic on Mitochondrial Function: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Timonacic, also known as thiazolidine-4-carboxylic acid, is a sulfur-containing cyclic amino acid derivative with established antioxidant and hepatoprotective properties.[1][2] Emerging research suggests that this compound may exert some of its therapeutic effects by modulating mitochondrial function, particularly by targeting the oxidative phosphorylation pathway.[3] These application notes provide a comprehensive guide for researchers to investigate the effects of this compound on key aspects of mitochondrial health and function. The following protocols and methodologies are designed to enable a thorough assessment of this compound's impact on mitochondrial respiration, membrane potential, and reactive oxygen species (ROS) production.

This compound's proposed mechanism of action involves its conversion to N-formylcysteine within the mitochondria, which provides free sulfhydryl (-SH) groups.[4] These sulfhydryl groups are crucial for reducing toxic metabolites and mitigating oxidative stress.[4] This antioxidant property is central to its potential influence on mitochondrial function, as mitochondria are a primary site of ROS production.

Hypothesized Signaling Pathway of this compound in Mitochondria

The following diagram illustrates the hypothesized mechanism by which this compound may influence mitochondrial function.

Timonacic_Mitochondrial_Pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Enters N_formylcysteine N-formylcysteine Mitochondrion->N_formylcysteine Converted to SH_groups Free Sulfhydryl (-SH) Groups N_formylcysteine->SH_groups Releases ROS Reactive Oxygen Species (ROS) SH_groups->ROS Neutralizes Detoxification Detoxification of Toxic Metabolites SH_groups->Detoxification Oxidative_Stress Reduced Oxidative Stress ROS->Oxidative_Stress Leads to Detoxification->Oxidative_Stress Mitochondrial_Function Improved Mitochondrial Function Oxidative_Stress->Mitochondrial_Function Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Mitochondrial Function Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HepG2, primary hepatocytes) Cell_Seeding Seed Cells in Assay Plates Cell_Culture->Cell_Seeding Timonacic_Prep Prepare this compound Solutions (various concentrations) Treatment Treat Cells with this compound or Vehicle Control Timonacic_Prep->Treatment Cell_Seeding->Treatment Seahorse Mitochondrial Respiration (Seahorse XF Analyzer) Treatment->Seahorse MMP Mitochondrial Membrane Potential (TMRM Staining) Treatment->MMP ROS Mitochondrial ROS Production (MitoSOX Red Staining) Treatment->ROS Data_Acquisition Data Acquisition Seahorse->Data_Acquisition MMP->Data_Acquisition ROS->Data_Acquisition Statistical_Analysis Statistical Analysis Data_Acquisition->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation Logical_Relationships cluster_question Central Research Question cluster_hypotheses Hypotheses cluster_experiments Experimental Approaches cluster_outcomes Potential Outcomes & Interpretation Q1 Does this compound affect mitochondrial function? H1 This compound enhances mitochondrial respiration. Q1->H1 H2 This compound increases mitochondrial membrane potential. Q1->H2 H3 This compound reduces mitochondrial ROS production. Q1->H3 E1 Seahorse XF Assay (OCR measurement) H1->E1 E2 TMRM Staining (ΔΨm measurement) H2->E2 E3 MitoSOX Red Assay (ROS measurement) H3->E3 O1 Altered OCR profile E1->O1 O2 Change in TMRM fluorescence E2->O2 O3 Change in MitoSOX fluorescence E3->O3 Conclusion Conclusion on this compound's Mitochondrial Effects O1->Conclusion O2->Conclusion O3->Conclusion

References

Application Notes: Protocol for Assessing Timonacic-Induced Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Timonacic, also known as Thiazolidine-4-Carboxylic Acid, is a compound recognized for its hepatoprotective and antioxidant properties.[1] Emerging research also suggests its potential as a cytostatic and apoptosis-inducing agent in cancer cells, possibly through metabolic interference and modulation of genes related to the cell cycle and apoptosis.[1] Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis, and its dysregulation is a key factor in diseases like cancer. Therefore, compounds that can trigger apoptosis in diseased cells are of great therapeutic interest.[2]

These application notes offer a detailed framework for researchers, scientists, and drug development professionals to investigate the pro-apoptotic effects of this compound. The protocols provided herein describe essential assays for the detection and quantification of apoptosis, covering early, mid, and late stages. A multi-assay approach is recommended for a thorough and robust assessment of this compound's potential to induce apoptosis.

Key Signaling Pathways in Apoptosis

Apoptosis is primarily regulated by two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic process.[2] Key events in apoptosis include the externalization of phosphatidylserine (PS) on the cell surface (an early event), the activation of caspases (a mid-stage event), and DNA fragmentation (a late-stage event).[2] Investigating these markers can provide a comprehensive understanding of this compound's mechanism of action.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_receptor Death Receptor disc DISC Formation death_receptor->disc caspase8 Caspase-8 Activation disc->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 This compound This compound mito_stress Mitochondrial Stress This compound->mito_stress cyto_c Cytochrome c Release mito_stress->cyto_c apoptosome Apoptosome Formation cyto_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis

Key signaling pathways in drug-induced apoptosis.

Experimental Workflow

A systematic approach is crucial for evaluating the apoptotic effects of this compound. The following workflow outlines the recommended sequence of experiments.

start Cell Culture and Treatment with this compound annexin Annexin V/PI Staining (Early/Late Apoptosis) start->annexin caspase Caspase Activity Assay (Mid-stage Apoptosis) start->caspase mmp Mitochondrial Membrane Potential Assay start->mmp western Western Blotting (Protein Expression) start->western end Data Analysis and Conclusion annexin->end caspase->end mmp->end western->end

Experimental workflow for assessing apoptosis.

Annexin V/PI Staining for Apoptosis Detection

This assay is a cornerstone for identifying early and late-stage apoptotic cells. In healthy cells, phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity. Dual staining with Annexin V and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate at an appropriate density to reach 70-80% confluency at the time of the experiment. Allow cells to adhere overnight. Treat cells with varying concentrations of this compound for the desired time points. Include a vehicle-treated control and a positive control (e.g., staurosporine).

  • Cell Harvesting: For adherent cells, collect the culture medium (which contains floating apoptotic cells) and then gently detach the remaining cells using a non-enzymatic method like EDTA. For suspension cells, collect them directly.

  • Washing: Centrifuge the cell suspension at 300-600 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL. To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.

Data Presentation:

Treatment GroupConcentration (µM)% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control095.2 ± 2.12.5 ± 0.82.3 ± 0.5
This compound1080.1 ± 3.512.8 ± 1.57.1 ± 1.1
This compound2565.7 ± 4.225.4 ± 2.98.9 ± 1.3
This compound5040.3 ± 5.142.1 ± 4.517.6 ± 2.4
Positive Control115.8 ± 3.355.9 ± 6.228.3 ± 3.7

Data are presented as mean ± SD.

Caspase Activity Assay

Caspases are central to the apoptotic process. This assay measures the activity of key executioner caspases, such as caspase-3 and caspase-7. The assay utilizes a synthetic substrate that, when cleaved by an active caspase, releases a fluorescent or luminescent signal that can be quantified.

Protocol:

  • Cell Seeding and Treatment: Plate cells in a 96-well plate and treat with this compound as described previously.

  • Cell Lysis: After treatment, lyse the cells according to the manufacturer's protocol of the chosen caspase activity assay kit.

  • Caspase Activity Measurement: Add the caspase substrate and reaction buffer to the cell lysate. Incubate at 37°C for 1-2 hours.

  • Detection: Measure the fluorescence (e.g., excitation/emission at 380/460 nm for AMC-based substrates) or luminescence using a microplate reader.

Data Presentation:

Treatment GroupConcentration (µM)Caspase-3/7 Activity (Fold Change vs. Control)
Vehicle Control01.0 ± 0.1
This compound102.5 ± 0.3
This compound254.8 ± 0.6
This compound508.2 ± 1.1
Positive Control112.5 ± 1.8

Data are presented as mean ± SD.

Mitochondrial Membrane Potential (ΔΨm) Assay

A decrease in mitochondrial membrane potential is an early indicator of apoptosis. The JC-1 dye is a fluorescent probe used to measure ΔΨm. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.

Protocol:

  • Cell Seeding and Treatment: Culture and treat cells with this compound in a multi-well plate.

  • JC-1 Staining: Add the JC-1 staining solution to the cells and incubate at 37°C for 15-30 minutes.

  • Washing: Wash the cells with assay buffer to remove excess dye.

  • Analysis: Measure the red and green fluorescence using a fluorescence microscope or a flow cytometer. The ratio of red to green fluorescence is indicative of the mitochondrial membrane potential.

Data Presentation:

Treatment GroupConcentration (µM)Red/Green Fluorescence Ratio
Vehicle Control08.5 ± 0.9
This compound105.2 ± 0.6
This compound252.8 ± 0.4
This compound501.3 ± 0.2
Positive Control50 (CCCP)0.8 ± 0.1

Data are presented as mean ± SD. A decrease in the ratio indicates mitochondrial depolarization.

Western Blotting for Apoptosis-Related Proteins

Western blotting is used to analyze the expression levels of key proteins involved in apoptosis, providing mechanistic insights. This can include proteins from the Bcl-2 family (e.g., Bcl-2, Bax) and cleaved forms of caspases and PARP.

Protocol:

  • Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane and then incubate with primary antibodies against the proteins of interest (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Data Presentation:

Treatment GroupConcentration (µM)Relative Expression of Cleaved Caspase-3Relative Expression of Cleaved PARPBax/Bcl-2 Ratio
Vehicle Control01.0 ± 0.11.0 ± 0.10.5 ± 0.05
This compound102.8 ± 0.32.5 ± 0.21.2 ± 0.1
This compound255.1 ± 0.64.8 ± 0.52.5 ± 0.3
This compound509.3 ± 1.28.9 ± 1.04.1 ± 0.5

Data are presented as mean ± SD of relative band intensity normalized to a loading control.

References

Application Notes and Protocols for Timonacic Administration in Preclinical Cancer Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the preclinical administration of Timonacic (also known as Thioproline or Thiazolidine-4-carboxylic acid), a compound investigated for its anti-cancer properties. The information compiled herein is based on available preclinical research and is intended to guide the design and execution of further studies.

Quantitative Data Summary

While extensive quantitative data for this compound in preclinical cancer studies is not widely published, this section summarizes the reported qualitative effects and provides a framework for data presentation. Researchers are encouraged to populate similar tables with their experimental data for comparative analysis.

Table 1: In Vitro Cytotoxicity of this compound

Cancer Cell LineAssay TypeIC50 (µM)Exposure Time (hours)Reference
HeLa (Cervical Cancer)DNA Synthesis Inhibition~50% inhibitionNot Specified[1]
e.g., MCF-7 (Breast)MTT AssayData not availablee.g., 48
e.g., A549 (Lung)MTT AssayData not availablee.g., 48
e.g., PC-3 (Prostate)MTT AssayData not availablee.g., 48

Table 2: In Vivo Tumor Growth Inhibition by this compound

Cancer ModelAnimal ModelThis compound Dose & RegimenTumor Growth Inhibition (%)EndpointReference
Methylcholanthrene-induced fibrosarcomaDBA/1 MicePretreatment + maintenance40% reduction in tumor incidence27 weeks[2]
Duodenal reflux-induced gastric adenocarcinomaRats0.5% in diet92.6% reduction in adenocarcinoma incidenceNot Specified[3]
e.g., Xenografte.g., Nude MiceData not availableData not availablee.g., 21 days

Table 3: Preclinical Pharmacokinetics of this compound

Animal ModelAdministration RouteDoseCmaxTmaxAUCHalf-lifeReference
RatsOralNot SpecifiedData not availableData not availableData not availableData not available[4]

Mechanism of Action & Signaling Pathways

This compound is proposed to exert its anti-cancer effects through a multi-faceted mechanism. It is thought to be a pro-drug that decomposes into formaldehyde and a semi-glycine carrier, with the aldehyde moiety interacting with cellular nucleophiles.[4] Key reported mechanisms include the restoration of normal cellular morphology and function, induction of apoptosis, and re-establishment of contact inhibition.

Apoptosis Induction

This compound is suggested to induce programmed cell death in cancer cells. This process is often mediated by the intrinsic mitochondrial pathway, involving the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of executioner caspases like caspase-3.

This compound This compound Bax Bax This compound->Bax Upregulates Bcl2 Bcl2 This compound->Bcl2 Downregulates Mitochondria Mitochondria CytochromeC Cytochrome c Mitochondria->CytochromeC Release Bax->Mitochondria Bcl2->Mitochondria Apoptosome Apoptosome CytochromeC->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: Proposed intrinsic apoptosis pathway modulated by this compound.

Inhibition of Oxidative Phosphorylation

Another proposed mechanism of action for this compound is the disruption of cellular energy metabolism by inhibiting oxidative phosphorylation (OXPHOS), potentially through the inhibition of mitochondrial complex I. This would lead to a decrease in ATP production, starving cancer cells of the energy required for rapid proliferation.

This compound This compound ComplexI Mitochondrial Complex I This compound->ComplexI Inhibits ETC Electron Transport Chain ComplexI->ETC ATP_Synthase ATP Synthase ETC->ATP_Synthase ATP ATP ATP_Synthase->ATP CellProliferation Cancer Cell Proliferation ATP->CellProliferation

Figure 2: Inhibition of oxidative phosphorylation by this compound.

Restoration of Contact Inhibition

This compound has been reported to restore contact inhibition in cancer cells, a critical process for controlling cell proliferation that is often lost in malignancies. This may involve the regulation of the Hippo signaling pathway, leading to the cytoplasmic retention of the transcriptional co-activators YAP and TAZ.

This compound This compound HippoPathway Hippo Pathway (LATS1/2, MST1/2) This compound->HippoPathway Activates YAP_TAZ_P Phosphorylated YAP/TAZ HippoPathway->YAP_TAZ_P Phosphorylates YAP_TAZ_N Nuclear YAP/TAZ YAP_TAZ_P->YAP_TAZ_N Cytoplasm Cytoplasm YAP_TAZ_P->Cytoplasm Sequesters in Gene_Expression Proliferative Gene Expression YAP_TAZ_N->Gene_Expression Drives Nucleus Nucleus ContactInhibition Contact Inhibition Restored Gene_Expression->ContactInhibition Inhibits

Figure 3: Proposed role of this compound in restoring contact inhibition.

Experimental Protocols

The following are generalized protocols for key experiments to assess the anti-cancer activity of this compound. These should be optimized based on the specific cell lines and animal models used.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a method to determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or PBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot cell viability against this compound concentration to determine the IC50 value.

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 Seed Seed Cells (96-well plate) Incubate1 Incubate (24h) Seed->Incubate1 Treat Treat with This compound Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 MTT Add MTT Incubate2->MTT Incubate3 Incubate (2-4h) MTT->Incubate3 Solubilize Solubilize Formazan Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read

Figure 4: Workflow for the in vitro cytotoxicity (MTT) assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following this compound treatment.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of this compound for a specified time. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Seed Seed & Treat Cells Harvest Harvest Cells Seed->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC & PI Resuspend->Stain Incubate Incubate (15 min) Stain->Incubate Analyze Flow Cytometry Analysis Incubate->Analyze

Figure 5: Workflow for the Annexin V/PI apoptosis assay.

In Vivo Xenograft Tumor Model

This protocol describes a general procedure for evaluating the in vivo anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cell line for implantation

  • Matrigel (optional)

  • This compound formulation for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation and Implantation: Harvest cancer cells and resuspend them in sterile PBS or medium, with or without Matrigel. Subcutaneously inject the cell suspension into the flank of the mice.

  • Tumor Growth and Randomization: Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer this compound to the treatment group via the desired route (e.g., intraperitoneal, intravenous, or oral gavage) according to the predetermined dose and schedule. Administer the vehicle to the control group.

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume (e.g., Volume = 0.5 x Length x Width²).

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Implant Implant Cancer Cells MonitorTumor Monitor Tumor Growth Implant->MonitorTumor Randomize Randomize Mice MonitorTumor->Randomize Treat Administer this compound / Vehicle Randomize->Treat Measure Measure Tumors & Body Weight Treat->Measure Measure->Treat Endpoint Study Endpoint & Analysis Measure->Endpoint

Figure 6: Workflow for an in vivo xenograft tumor model study.

Conclusion

This compound shows promise as an anti-cancer agent based on early preclinical findings. However, a comprehensive understanding of its efficacy and mechanism of action requires further rigorous investigation. The protocols and data presentation formats provided in these application notes are intended to serve as a foundation for researchers to generate robust and comparable data, ultimately clarifying the therapeutic potential of this compound in oncology.

References

Timonacic in Oncology Research: Application Notes and Protocols for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Timonacic, also known as Thiazolidine-4-carboxylic acid, is a compound that has demonstrated a variety of biological activities, indicating its potential as a therapeutic agent, particularly in the field of oncology. These application notes provide an overview of the known mechanisms of this compound and detailed protocols for its investigation in a cell culture setting.

Application Notes

This compound's anti-cancer properties are attributed to a multifaceted mechanism of action that impacts several key cellular processes.

Mechanism of Action:

  • Antioxidant Activity: As a thiol antioxidant, this compound can modulate the cellular redox environment, which is often dysregulated in cancer cells[1].

  • Induction of Apoptosis: A primary anti-cancer mechanism of this compound is its ability to induce programmed cell death, or apoptosis, in malignant cells. This is achieved through the activation of pro-apoptotic proteins and the inhibition of anti-apoptotic factors[1].

  • Metabolic Interference: Cancer cells exhibit altered metabolic pathways to sustain their rapid growth. This compound has been suggested to interfere with these pathways, specifically targeting oxidative phosphorylation within the mitochondria, thereby disrupting the energy supply of cancer cells[1].

  • Restoration of Contact Inhibition: A hallmark of cancer is the loss of contact inhibition, leading to uncontrolled cell proliferation. This compound has been reported to restore this crucial regulatory mechanism in certain cancer cell lines, such as HeLa cells.

  • Gene Expression Modulation: The compound can influence the expression of genes that are critical for cell cycle control, the apoptotic process, and cellular stress responses.

Applicable Cancer Models:

Based on existing research, this compound has shown potential anti-tumor activity against a range of cancers, making the following cell lines suitable for investigation:

  • Cervical Cancer: HeLa cells

  • Head and Neck Squamous Cell Carcinoma (HNSCC): Various HNSCC cell lines

  • Breast Cancer: Cell lines representing different subtypes (e.g., ER-positive, triple-negative)

  • Kidney Cancer: Renal cell carcinoma cell lines

  • Ovarian Cancer: Ovarian carcinoma cell lines

It is important to note that specific half-maximal inhibitory concentration (IC50) values for this compound across these cell lines are not widely documented in publicly available literature. Therefore, it is crucial to empirically determine these values for each specific cell line and experimental condition.

Data Summary

The following table should be populated with experimentally determined data to facilitate comparison of this compound's potency across different cancer cell lines.

Cell LineCancer TypeIC50 (µM) - 24hIC50 (µM) - 48hIC50 (µM) - 72hNotes
e.g., HeLaCervical CancerDetermine ExperimentallyDetermine ExperimentallyDetermine Experimentally
e.g., MCF-7Breast CancerDetermine ExperimentallyDetermine ExperimentallyDetermine Experimentally
e.g., FaDuHNSCCDetermine ExperimentallyDetermine ExperimentallyDetermine Experimentally
e.g., ACHNKidney CancerDetermine ExperimentallyDetermine ExperimentallyDetermine Experimentally
e.g., OVCAR-3Ovarian CancerDetermine ExperimentallyDetermine ExperimentallyDetermine Experimentally

Experimental Protocols

1. General Cell Culture and Maintenance

Aseptic technique is paramount for all cell culture procedures.

  • Materials:

    • Appropriate cancer cell line

    • Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

    • Phosphate-Buffered Saline (PBS), sterile

    • Trypsin-EDTA (0.25%)

    • Cell culture flasks, plates, and other sterile plasticware

    • Humidified incubator at 37°C with 5% CO2

    • This compound stock solution (dissolved in a suitable sterile solvent, e.g., DMSO or water)

  • Protocol:

    • Maintain cells in T-75 flasks, ensuring they do not exceed 80-90% confluency.

    • To subculture, aspirate the growth medium and wash the cell monolayer with PBS.

    • Add Trypsin-EDTA and incubate for a few minutes until cells detach.

    • Neutralize the trypsin with complete growth medium and collect the cell suspension.

    • Centrifuge the cells, discard the supernatant, and resuspend the pellet in fresh medium.

    • Seed cells into new flasks or plates at the appropriate density for the intended experiment. For most assays, allow cells to adhere and stabilize for 24 hours before adding any treatment.

2. Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.

  • Materials:

    • Cells seeded in a 96-well plate

    • This compound serial dilutions

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Protocol:

    • Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.

    • Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle-only control.

    • Incubate for desired time points (e.g., 24, 48, 72 hours).

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

    • Read the absorbance at 570 nm.

    • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

3. Apoptosis Detection by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Cells treated with this compound in 6-well plates

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Protocol:

    • Treat cells with this compound at a concentration around the predetermined IC50.

    • After the incubation period, collect both adherent and floating cells.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

    • Analyze the samples by flow cytometry within one hour.

4. Oxidative Phosphorylation (OXPHOS) Analysis

This assay measures the oxygen consumption rate (OCR) to assess mitochondrial function.

  • Materials:

    • Cells seeded in a Seahorse XFp Cell Culture Miniplate

    • This compound

    • Seahorse XFp Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)

    • Seahorse XFp Analyzer

  • Protocol:

    • Seed cells at an optimal density in the Seahorse miniplate and allow them to adhere.

    • Treat cells with this compound for the desired time.

    • Replace the growth medium with Seahorse XF Assay Medium and incubate in a non-CO2 incubator at 37°C for 1 hour.

    • Perform the Mito Stress Test by sequentially injecting the mitochondrial inhibitors and measuring the OCR at baseline and after each injection.

    • Analyze the data to determine the effect of this compound on basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

Visualizations

Timonacic_Mechanism_of_Action cluster_cellular_effects Cellular Effects cluster_molecular_targets Molecular Targets & Pathways This compound This compound Metabolism Metabolic Interference This compound->Metabolism Apoptosis Apoptosis Induction This compound->Apoptosis Gene_Expression Gene Expression Modulation This compound->Gene_Expression Contact_Inhibition Restoration of Contact Inhibition This compound->Contact_Inhibition OXPHOS Oxidative Phosphorylation Metabolism->OXPHOS Apoptotic_Proteins Pro/Anti-Apoptotic Proteins Apoptosis->Apoptotic_Proteins Cell_Cycle_Genes Cell Cycle & Stress Response Genes Gene_Expression->Cell_Cycle_Genes

Caption: Overview of this compound's mechanism of action in cancer cells.

Experimental_Workflow_this compound cluster_assays Functional Assays start Select Cancer Cell Line culture Cell Culture & Seeding start->culture treatment This compound Treatment culture->treatment viability Viability (MTT) treatment->viability apoptosis Apoptosis (Flow Cytometry) treatment->apoptosis oxphos OXPHOS (Seahorse) treatment->oxphos analysis Data Analysis (e.g., IC50) viability->analysis apoptosis->analysis oxphos->analysis

Caption: Workflow for evaluating this compound's in vitro anti-cancer effects.

References

Application Notes and Protocols: Measuring Timonacic's Impact on Glutathione Levels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Timonacic (L-2-oxothiazolidine-4-carboxylic acid, OTC) is a cysteine prodrug that has demonstrated significant potential as a therapeutic agent in conditions associated with oxidative stress.[1] Its mechanism of action is intrinsically linked to the enhancement of intracellular glutathione (GSH) levels.[1][2] Glutathione, a tripeptide of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in mammalian cells and plays a critical role in antioxidant defense, detoxification of xenobiotics, and maintenance of cellular redox homeostasis.[3][4] The ratio of its reduced (GSH) to oxidized (GSSG) form is a key indicator of cellular oxidative stress.

These application notes provide a comprehensive overview of the methodologies to measure the impact of this compound on glutathione levels, present available quantitative data, and detail the underlying mechanism of action.

Data Presentation

The following tables summarize the quantitative effects of this compound (OTC) on glutathione levels as reported in preclinical studies.

Model SystemTissue/Cell TypeTreatment DetailsKey FindingsReference
Guinea PigLiver5 mmol/kg OTC (intraperitoneal)21-29% increase in liver glutathione concentration 1-3 hours post-injection.
Rat (Ethanol-induced liver injury)Blood (circulating)500 mg/kg/day dietary OTC for 4 weeks~2-fold increase in circulating glutathione levels.
Rat (Ethanol-induced liver injury)Isolated Kupffer cells500 mg/kg/day dietary OTC for 4 weeks~2-fold increase in glutathione levels.
MouseDiaphragm muscle10 mM OTC for 1 hour (in vitro)Significant increase in muscle GSH content.
Rat (Sulfur amino acid-deficient diet)Various tissues0.35% dietary OTC for 3 weeksNormalized glutathione concentrations in bronchoalveolar lining fluid, lung, lymphocytes, and liver.

Mechanism of Action

This compound's primary mechanism for increasing glutathione levels is its role as a cysteine prodrug. Cysteine availability is the rate-limiting step in glutathione synthesis. This compound, being a cyclic derivative of cysteine, is readily transported into cells where it is metabolized by the enzyme 5-oxoprolinase to release cysteine. This bypasses the feedback inhibition of γ-glutamylcysteine synthetase by glutathione, leading to a robust increase in intracellular cysteine, which is then incorporated into glutathione.

Timonacic_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound (OTC) Timonacic_in This compound (OTC) This compound->Timonacic_in Transport Cysteine Cysteine Timonacic_in->Cysteine Metabolism gamma_GC γ-Glutamylcysteine Cysteine->gamma_GC Glutamate Glutamate Glutamate->gamma_GC Glycine Glycine GSH Glutathione (GSH) Glycine->GSH gamma_GC->GSH 5_oxoprolinase 5-Oxoprolinase GCL γ-Glutamylcysteine Ligase (GCL) GS Glutathione Synthetase (GS)

This compound's conversion to cysteine to boost glutathione synthesis.

Experimental Protocols

Accurate measurement of glutathione is critical and requires careful sample handling to prevent auto-oxidation of GSH. The following are detailed protocols for the quantification of total glutathione, reduced glutathione (GSH), and oxidized glutathione (GSSG).

Protocol 1: DTNB-Based Enzymatic Recycling Assay for Total Glutathione

This colorimetric assay, also known as the Ellman's reagent assay, is a widely used method for measuring total glutathione.

Materials:

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • NADPH

  • Glutathione Reductase

  • 5% Metaphosphoric Acid (MPA) or Perchloric Acid (PCA)

  • Phosphate buffer with EDTA (pH 7.5)

  • 96-well microplate reader

Procedure:

  • Sample Preparation (from cell culture):

    • Wash cells with ice-cold PBS.

    • Lyse cells by adding ice-cold 5% MPA or PCA and scraping.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Collect the supernatant for the assay.

  • Sample Preparation (from tissue):

    • Homogenize tissue in 10 volumes of ice-cold 5% MPA or PCA.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.

    • Collect the supernatant for the assay.

  • Assay:

    • Prepare a standard curve of GSH (0-100 µM).

    • In a 96-well plate, add 20 µL of sample or standard.

    • Add 120 µL of a reaction mixture containing phosphate-EDTA buffer, DTNB, and glutathione reductase.

    • Initiate the reaction by adding 60 µL of NADPH.

    • Immediately measure the absorbance at 412 nm kinetically for 5 minutes.

    • The rate of color change is proportional to the total glutathione concentration.

DTNB_Assay_Workflow start Start sample_prep Sample Preparation (Cells or Tissue in 5% MPA/PCA) start->sample_prep centrifuge Centrifugation sample_prep->centrifuge supernatant Collect Supernatant centrifuge->supernatant assay_setup Add Sample/Standard to 96-well plate supernatant->assay_setup add_reagents Add Reaction Mix (DTNB, Glutathione Reductase) assay_setup->add_reagents start_reaction Add NADPH add_reagents->start_reaction measure Kinetic Read at 412 nm start_reaction->measure analyze Calculate Total Glutathione measure->analyze

Workflow for the DTNB-based total glutathione assay.
Protocol 2: HPLC-Based Quantification of GSH and GSSG

High-Performance Liquid Chromatography (HPLC) offers a more specific and sensitive method for the simultaneous quantification of GSH and GSSG.

Materials:

  • HPLC system with a C18 column and electrochemical or fluorescence detector.

  • Mobile phase (e.g., sodium phosphate buffer with an ion-pairing agent).

  • Metaphosphoric acid (MPA) or Perchloric acid (PCA).

  • N-ethylmaleimide (NEM) for GSH derivatization (optional, for GSSG measurement).

Procedure:

  • Sample Preparation:

    • Follow the same sample preparation steps as in Protocol 1 to obtain the acid-soluble supernatant.

    • To prevent auto-oxidation during sample processing, it is crucial to work quickly and on ice. For GSSG measurement, an aliquot of the sample can be treated with 2-vinylpyridine or N-ethylmaleimide to derivatize GSH before the assay.

  • HPLC Analysis:

    • Inject the prepared sample onto the C18 column.

    • Separate GSH and GSSG using an isocratic or gradient elution with the appropriate mobile phase.

    • Detect GSH and GSSG using an electrochemical detector (highly sensitive for thiols) or a fluorescence detector after pre- or post-column derivatization (e.g., with o-phthalaldehyde).

    • Quantify the peaks by comparing their area to a standard curve of known GSH and GSSG concentrations.

HPLC_Workflow start Start sample_prep Sample Preparation (Acid Extraction) start->sample_prep derivatization Optional: Derivatization with NEM (for GSSG measurement) sample_prep->derivatization injection Inject Sample onto HPLC sample_prep->injection derivatization->injection separation C18 Column Separation injection->separation detection Electrochemical or Fluorescence Detection separation->detection quantification Peak Quantification detection->quantification results Calculate GSH and GSSG Concentrations and Ratio quantification->results

Workflow for HPLC-based GSH and GSSG quantification.

Conclusion

This compound represents a promising therapeutic strategy for conditions characterized by glutathione deficiency and oxidative stress. The protocols outlined in these application notes provide robust and reliable methods for quantifying the impact of this compound on cellular and tissue glutathione levels. The provided data underscores its efficacy in elevating this critical antioxidant. Researchers and drug development professionals can utilize this information to further investigate the therapeutic potential of this compound and similar cysteine prodrugs.

References

Application Notes and Protocols for In Vivo Studies of Timonacic

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo delivery of Timonacic, a compound with significant therapeutic potential owing to its antioxidant, anti-inflammatory, and antineoplastic properties. This document outlines detailed protocols for various administration routes, summarizes key quantitative data, and illustrates the compound's mechanism of action through signaling pathway diagrams.

Introduction to this compound

This compound (Thiazolidine-4-carboxylic acid) is a sulfur-containing amino acid derivative that has demonstrated a range of biological activities.[1][2][3] Its primary mechanisms of action include scavenging reactive oxygen species (ROS), chelating metal ions, modulating the immune response, and influencing gene expression related to cell cycle, apoptosis, and stress responses.[1][4] In vivo studies are crucial for elucidating its therapeutic efficacy and pharmacokinetic profile.

Quantitative Data Summary

While comprehensive pharmacokinetic data for this compound is not widely available in published literature, the following table summarizes the known quantitative data from in vivo studies. Researchers are strongly encouraged to conduct pilot pharmacokinetic studies in their specific animal models to determine key parameters such as Cmax, Tmax, bioavailability, and half-life.

ParameterSpeciesValueAdministration RouteReference
LD50Mouse400 mg/kgNot specified
Tolerated DoseDog25-60 mg/kg (for 2 weeks)Not specified

Experimental Protocols

This section provides detailed protocols for the most common methods of this compound administration in vivo.

Oral Administration (Gavage) in Mice and Rats

Oral gavage is a precise method for delivering a specific dose of this compound.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% Carboxymethylcellulose sodium - CMC-Na)

  • Gavage needles (20-22 gauge for mice, 16-18 gauge for rats, with a ball tip)

  • Syringes (appropriate volume for dosing)

  • Animal scale

Preparation of this compound Suspension:

  • Weigh the required amount of this compound powder.

  • Prepare a 0.5% CMC-Na solution in sterile water.

  • To prepare a homogeneous suspension, gradually add the this compound powder to the CMC-Na solution while vortexing or stirring to achieve the desired concentration (e.g., ≥5 mg/mL).

Procedure:

  • Weigh the animal to determine the correct dosing volume. The maximum recommended volume for oral gavage is typically 10 mL/kg.

  • Properly restrain the animal. For mice, this can be achieved by scruffing the neck and back to immobilize the head. For rats, a towel wrap can be used for gentle but firm restraint.

  • Measure the correct length of the gavage needle by holding it alongside the animal, from the tip of the nose to the last rib, to ensure it will reach the stomach.

  • Gently insert the gavage needle into the animal's mouth, passing it over the tongue and into the esophagus. The needle should advance smoothly without resistance. If resistance is met, withdraw and reposition.

  • Once the needle is in place, administer the this compound suspension slowly and steadily.

  • Withdraw the needle gently and return the animal to its cage.

  • Monitor the animal for any signs of distress post-administration.

Intraperitoneal (IP) Injection in Mice and Rats

IP injection is a common route for systemic administration.

Materials:

  • This compound solution (dissolved in a sterile, biocompatible vehicle such as saline or PBS)

  • Sterile syringes and needles (25-27 gauge for mice, 23-25 gauge for rats)

  • 70% ethanol for disinfection

Procedure:

  • Prepare a sterile solution of this compound at the desired concentration.

  • Weigh the animal to calculate the injection volume. The maximum recommended IP injection volume is typically 10 mL/kg.

  • Restrain the animal in dorsal recumbency (on its back), tilting the head slightly downwards.

  • Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.

  • Disinfect the injection site with 70% ethanol.

  • Insert the needle at a 15-20 degree angle into the peritoneal cavity.

  • Aspirate gently to ensure no fluid (e.g., urine, intestinal contents) is drawn back, which would indicate incorrect placement.

  • If aspiration is clear, inject the this compound solution slowly.

  • Withdraw the needle and return the animal to its cage.

  • Monitor the animal for any adverse reactions.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound

This compound exerts its effects through multiple pathways, primarily centered around its antioxidant and gene-regulatory functions.

Timonacic_Signaling This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges Metal_Ions Free Metal Ions This compound->Metal_Ions Chelates Glutathione Glutathione (GSH) Levels This compound->Glutathione Increases NFkB NF-κB Signaling This compound->NFkB Inhibits Apoptosis_Genes Apoptosis-Related Gene Expression This compound->Apoptosis_Genes Modulates Cell_Cycle_Genes Cell Cycle Regulatory Genes This compound->Cell_Cycle_Genes Modulates Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Metal_Ions->Oxidative_Stress Glutathione->Oxidative_Stress Reduces Cellular_Protection Cellular Protection Oxidative_Stress->Cellular_Protection Inflammation Inflammation NFkB->Inflammation Apoptosis Apoptosis Apoptosis_Genes->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle_Genes->Cell_Cycle_Arrest Anti_Tumor_Effects Anti-Tumor Effects Inflammation->Anti_Tumor_Effects Apoptosis->Anti_Tumor_Effects Cell_Cycle_Arrest->Anti_Tumor_Effects Cellular_Protection->Anti_Tumor_Effects

Caption: this compound's multifaceted mechanism of action.

Experimental Workflow for In Vivo Efficacy Study

A typical workflow for assessing the in vivo efficacy of this compound in a disease model.

Experimental_Workflow start Start: Disease Model Induction grouping Animal Grouping (Control vs. This compound-treated) start->grouping treatment This compound Administration (e.g., Oral Gavage or IP Injection) grouping->treatment monitoring Monitor Animal Health & Disease Progression treatment->monitoring data_collection Data & Sample Collection (e.g., Blood, Tissues) monitoring->data_collection analysis Biochemical & Histological Analysis data_collection->analysis results Data Analysis & Interpretation analysis->results end End: Efficacy Determination results->end

Caption: Workflow for in vivo efficacy assessment.

Logical Relationship of this compound's Antioxidant Activity

This diagram illustrates the logical flow of how this compound mitigates oxidative stress.

Antioxidant_Logic This compound This compound Actions Directly Scavenges ROS Chelates Pro-oxidant Metal Ions Upregulates Endogenous Antioxidants (e.g., GSH) This compound->Actions Initiates Outcome Reduced Oxidative Damage to Lipids, Proteins, and DNA Actions->Outcome Leads to Effect Enhanced Cell Survival and Function Outcome->Effect Results in

Caption: this compound's antioxidant mechanism.

References

Application Notes: Western Blot Analysis of Timonacic-Regulated Proteins

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Timonacic (1,3-Thiazolidine-4-carboxylic acid) is a thiol antioxidant with a multifaceted mechanism of action, making it a compound of significant interest in drug development and biomedical research.[1][2] Its therapeutic potential is attributed to its ability to modulate various cellular processes, including antioxidant activity, metal ion chelation, immunomodulation, protein stabilization, and the modulation of gene expression.[1][3] Research indicates that this compound influences the levels of reactive oxygen species (ROS), targets the oxidative phosphorylation pathway in mitochondria, and can induce apoptosis in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic factors.[1] Furthermore, it has been observed to affect genes involved in cell cycle regulation and stress response.

Western blotting, or immunoblotting, is an indispensable technique for identifying and quantifying specific proteins within a complex biological sample. This method is ideally suited for elucidating the molecular mechanisms of this compound by measuring changes in the expression levels of key proteins in response to treatment. These application notes provide a comprehensive protocol for utilizing Western blot analysis to investigate this compound-regulated proteins, aimed at researchers, scientists, and drug development professionals.

Potential this compound-Regulated Protein Targets

Based on its known mechanisms, this compound may influence several signaling pathways. Western blot analysis can be used to quantify the expression of key proteins within these pathways upon this compound treatment.

  • Apoptosis Pathway: this compound is known to induce apoptosis by activating pro-apoptotic proteins and inhibiting anti-apoptotic ones.

    • Bcl-2: An anti-apoptotic protein. A decrease in expression would suggest a pro-apoptotic effect.

    • Bax: A pro-apoptotic protein. An increase in expression would support a pro-apoptotic mechanism.

    • Caspase-3 (cleaved): A key executioner caspase in apoptosis. An increase in its cleaved, active form is a hallmark of apoptosis.

  • Oxidative Stress Response: As an antioxidant, this compound can enhance glutathione levels and modulate ROS.

    • Glutathione Peroxidase (GPx): An important antioxidant enzyme. This compound has been shown to have beneficial effects on its activity.

    • Superoxide Dismutase (SOD) & Catalase (CAT): Key enzymes involved in detoxifying reactive oxygen species.

  • Cell Cycle Regulation: this compound affects the expression of genes involved in cell cycle regulation.

    • Cyclin D1: A protein required for progression through the G1 phase of the cell cycle.

    • p21 (CIP1/WAF1): A cyclin-dependent kinase inhibitor that can arrest the cell cycle.

Potential Signaling Pathway Modulated by this compound

This compound's multifaceted action, including its influence on gene expression and protein stability, suggests it may interact with major signaling cascades. One such cascade is the MAP Kinase (MAPK) pathway, which is central to regulating cell proliferation, differentiation, and apoptosis. The diagram below illustrates a potential mechanism where this compound could modulate this pathway to influence the expression of apoptosis-related proteins like Bcl-2.

Timonacic_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS This compound This compound ERK ERK This compound->ERK Modulates? ROS Reactive Oxygen Species (ROS) This compound->ROS Reduces RAF RAF RAS->RAF MEK MEK RAF->MEK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Bcl2_Gene Bcl-2 Gene Transcription_Factors->Bcl2_Gene Apoptosis_Regulation Apoptosis Inhibition Bcl2_Gene->Apoptosis_Regulation Upregulation

Caption: Potential modulation of the MAPK/ERK signaling pathway by this compound.

Detailed Protocol: Western Blotting

This protocol provides a step-by-step guide for analyzing protein expression in cells treated with this compound.

I. Reagents and Buffers

  • Cell Lysis Buffer: RIPA buffer (Radioimmunoprecipitation assay buffer) is recommended for whole-cell lysates. Add protease and phosphatase inhibitors immediately before use.

  • Protein Assay Reagent: Bradford or BCA assay kit.

  • Sample Buffer: 4X Laemmli sample buffer with a reducing agent (e.g., β-mercaptoethanol or DTT).

  • Running Buffer (10X): Tris-Glycine-SDS buffer.

  • Transfer Buffer (10X): Tris-Glycine buffer with 20% methanol (for wet transfer).

  • Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST. Note: BSA is recommended for analyzing phosphorylated proteins.

  • Tris-Buffered Saline with Tween-20 (TBST 10X): For wash steps.

  • Primary Antibodies: Specific to the target proteins of interest.

  • Secondary Antibody: Horseradish peroxidase (HRP)-conjugated antibody specific to the host species of the primary antibody.

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

II. Experimental Workflow

The overall workflow for the Western blot experiment is outlined below.

Western_Blot_Workflow A 1. Cell Culture & Treatment - Seed cells to 70-80% confluency. - Treat with this compound (various concentrations) and a vehicle control. B 2. Cell Lysis & Protein Quantification - Lyse cells in RIPA buffer. - Determine protein concentration (BCA/Bradford). A->B C 3. Sample Preparation - Normalize protein concentrations. - Add Laemmli buffer and boil at 95-100°C for 5 min. B->C D 4. SDS-PAGE - Load 20-40 µg of protein per lane. - Separate proteins by size on a polyacrylamide gel. C->D E 5. Protein Transfer - Transfer proteins from gel to a PVDF or nitrocellulose membrane. D->E F 6. Blocking - Incubate membrane in blocking buffer for 1 hour at room temperature. E->F G 7. Antibody Incubation - Primary Antibody: Overnight at 4°C. - Wash (3x with TBST). - Secondary Antibody: 1 hour at room temperature. F->G H 8. Detection - Incubate with ECL substrate. - Capture signal with a digital imager or X-ray film. G->H I 9. Data Analysis - Perform densitometry analysis. - Normalize to loading control (e.g., β-actin). - Tabulate and graph results. H->I

Caption: Standard experimental workflow for Western blot analysis.

III. Step-by-Step Procedure

  • Cell Treatment and Lysate Preparation

    • Plate cells to achieve 70-80% confluency on the day of treatment.

    • Treat cells with the desired concentrations of this compound and a vehicle control for the specified duration.

    • After treatment, wash cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new pre-chilled tube.

  • Protein Quantification and Sample Preparation

    • Determine the protein concentration of each lysate using a Bradford or BCA assay.

    • Normalize all samples to the same concentration using lysis buffer.

    • Add 1/3 volume of 4X Laemmli sample buffer to the normalized lysate.

    • Boil the samples at 95-100°C for 5 minutes to denature the proteins.

  • SDS-PAGE (Gel Electrophoresis)

    • Load 20-50 µg of protein from each sample into the wells of a polyacrylamide gel. Include a pre-stained molecular weight marker in one lane.

    • Run the gel in 1X running buffer according to the manufacturer's instructions (e.g., 1-2 hours at 100 V). The gel percentage should be chosen based on the molecular weight of the target protein.

  • Protein Transfer

    • Activate a PVDF membrane by wetting it in methanol for 30 seconds, followed by a brief rinse in distilled water and soaking in 1X transfer buffer. (Note: Do not use methanol for nitrocellulose membranes).

    • Assemble the transfer "sandwich" (filter paper, gel, membrane, filter paper) and perform the transfer using a wet or semi-dry system.

  • Immunoblotting

    • Following transfer, block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle shaking.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection and Analysis

    • Incubate the membrane with ECL detection reagent for the time recommended by the manufacturer (typically 1-5 minutes).

    • Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.

    • Perform densitometric analysis on the resulting bands using image analysis software. Normalize the band intensity of the target protein to a loading control (e.g., β-actin or GAPDH) to account for loading differences.

Data Presentation

Quantitative data from densitometry analysis should be summarized in a structured table to allow for clear comparison between treatment groups. The results should be presented as a fold change relative to the vehicle control.

Table 1: Quantitative Analysis of Protein Expression in this compound-Treated Cells

Target ProteinTreatment GroupDensitometry (Arbitrary Units)Normalized Expression (Fold Change vs. Control)Standard Deviationp-value
Bax Control (Vehicle)1.351.000.12-
This compound (10 µM)2.681.990.21<0.05
This compound (20 µM)3.852.850.28<0.01
Bcl-2 Control (Vehicle)2.101.000.18-
This compound (10 µM)1.220.580.11<0.05
This compound (20 µM)0.650.310.09<0.01
β-actin Control (Vehicle)3.451.000.15-
This compound (10 µM)3.511.020.17n.s.
This compound (20 µM)3.481.010.16n.s.

Data presented are hypothetical and for illustrative purposes only. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine significance.

References

Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Timonacic

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Timonacic, a cyclic sulfur amino acid derivative, has demonstrated potential as both an antineoplastic and antioxidant agent.[1] Its mechanism of action is multifaceted, involving the modulation of cellular membranes, restoration of contact inhibition, and antioxidant effects through the release of cysteine and replenishment of glutathione concentrations.[1] Notably, this compound has been suggested to influence cell cycle regulation and induce apoptosis in malignant cells, potentially by interfering with metabolic pathways and modulating genes associated with stress response.[2] This application note provides detailed protocols for the analysis of this compound-treated cells using flow cytometry, a powerful technique for single-cell analysis of cell cycle status and apoptosis.

Principle of Flow Cytometry in Cell Analysis

Flow cytometry allows for the rapid analysis of thousands of cells per second. For cell cycle analysis, cells are stained with a fluorescent dye, such as Propidium Iodide (PI), which intercalates into the DNA. The fluorescence intensity is directly proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[3]

For apoptosis analysis, a common method is the dual staining of cells with Annexin V and PI.[2] Annexin V is a protein with a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. PI is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells. This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.

Data Presentation

The following tables present hypothetical quantitative data to illustrate the potential effects of this compound on cell cycle distribution and apoptosis induction in a cancer cell line. Note: The optimal concentration of this compound and incubation times should be determined empirically for each cell line and experimental condition.

Table 1: Effect of this compound on Cell Cycle Distribution

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (Untreated)65.2 ± 3.120.5 ± 1.814.3 ± 1.5
This compound (10 µM)70.1 ± 2.915.3 ± 1.614.6 ± 1.3
This compound (50 µM)78.5 ± 3.510.2 ± 1.211.3 ± 1.1
This compound (100 µM)85.3 ± 4.25.1 ± 0.99.6 ± 0.8

Table 2: Effect of this compound on Apoptosis Induction

TreatmentViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Control (Untreated)95.1 ± 2.52.5 ± 0.82.4 ± 0.7
This compound (10 µM)90.3 ± 3.15.2 ± 1.14.5 ± 1.0
This compound (50 µM)75.6 ± 4.215.8 ± 2.38.6 ± 1.5
This compound (100 µM)60.2 ± 5.528.9 ± 3.410.9 ± 1.8

Experimental Protocols

Protocol 1: Cell Cycle Analysis using Propidium Iodide Staining

This protocol outlines the steps for analyzing the cell cycle distribution of this compound-treated cells by staining with Propidium Iodide (PI) and analyzing via flow cytometry.

Materials:

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • This compound stock solution

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells at an appropriate density in culture plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound (e.g., 10, 50, 100 µM) and a vehicle control for the desired incubation period (e.g., 24, 48 hours).

  • Cell Harvesting:

    • For adherent cells, wash with PBS and detach using Trypsin-EDTA. For suspension cells, collect by centrifugation.

    • Wash the cells once with cold PBS.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate at room temperature for 30 minutes in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a linear scale for the PI fluorescence channel.

    • Acquire a minimum of 10,000 events per sample.

    • Use appropriate software to analyze the cell cycle distribution.

Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide Staining

This protocol describes the detection of apoptosis in this compound-treated cells using Annexin V-FITC and PI dual staining.

Materials:

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells and treat with this compound as described in Protocol 1.

  • Cell Harvesting:

    • Collect both the culture supernatant (containing floating cells) and the adherent cells (after trypsinization).

    • Wash the cells once with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use appropriate compensation settings for FITC and PI.

    • Acquire a minimum of 10,000 events per sample.

    • Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Visualizations

G Experimental Workflow for Flow Cytometry Analysis cluster_prep Cell Preparation and Treatment cluster_harvest Cell Harvesting cluster_analysis Flow Cytometry Analysis cell_seeding Seed Cells treatment Treat with this compound cell_seeding->treatment harvesting Harvest Cells treatment->harvesting fixation Fixation (for Cell Cycle) harvesting->fixation Cell Cycle Protocol staining Staining harvesting->staining Apoptosis Protocol fixation->staining acquisition Data Acquisition staining->acquisition analysis Data Analysis acquisition->analysis

Caption: Workflow for analyzing this compound-treated cells via flow cytometry.

G Hypothesized Signaling Pathway of this compound Action cluster_membrane Cell Membrane cluster_intracellular Intracellular Effects cluster_outcome Cellular Outcome This compound This compound membrane_integrity Alters Membrane Properties This compound->membrane_integrity ros Modulates ROS This compound->ros metabolism Disrupts Cancer Cell Metabolism This compound->metabolism gene_expression Alters Gene Expression (Stress Response) This compound->gene_expression cell_cycle_arrest Cell Cycle Arrest membrane_integrity->cell_cycle_arrest apoptosis Apoptosis ros->apoptosis metabolism->apoptosis gene_expression->cell_cycle_arrest gene_expression->apoptosis

Caption: Putative signaling cascade initiated by this compound treatment.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Timonacic Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of Timonacic in cell culture applications. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary cellular effects?

A1: this compound, also known as Thioproline or 1,3-thiazolidine-4-carboxylic acid, is a sulfur-containing amino acid derivative.[1] It is recognized for its multifaceted biological activities, primarily acting as a thiol antioxidant.[2] In cell culture, this compound has been shown to modulate the cellular redox system, influence protein synthesis and degradation, and affect gene expression related to cell cycle regulation, apoptosis, and stress response.[3] It has also been investigated for its potential antineoplastic (anti-cancer) activities.[3]

Q2: What is the mechanism of action of this compound?

A2: this compound's mechanism of action is complex and involves several cellular pathways. As an antioxidant, it can enhance glutathione levels, thereby mitigating oxidative stress.[3] In the context of cancer, it is suggested to function as a cytostatic agent by interfering with metabolic pathways, such as targeting the oxidative phosphorylation pathway in mitochondria to disrupt ATP production in cancer cells. Furthermore, it has been observed to induce apoptosis (programmed cell death) in cancer cells.

Q3: How should I prepare and store a this compound stock solution?

A3: For optimal results and consistency, it is crucial to prepare a concentrated stock solution of this compound. The solubility and stability can vary depending on the solvent and storage conditions.

Stock Solution Preparation and Storage

ParameterRecommendationSource
Solvent DMSO is a common solvent for creating a stock solution.N/A
Concentration Prepare a high-concentration stock (e.g., 10 mM or 100 mM) to minimize the volume of solvent added to your cell culture medium.N/A
Preparation Dissolve the this compound powder in the chosen solvent by gentle vortexing. Ensure complete dissolution. For aqueous solutions, sterile filter through a 0.22 µm filter before use.N/A
Storage Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term (months) or -80°C for long-term (years) storage.N/A
Stability This compound solutions in DMSO are generally stable when stored properly. Avoid prolonged exposure to light and elevated temperatures.N/A

Q4: Should I use primary cells or immortalized cell lines for my experiments with this compound?

A4: The choice between primary cells and immortalized cell lines depends on your research question.

  • Primary cells , being directly isolated from tissues, offer higher physiological relevance and are ideal for studies aiming to closely mimic in vivo conditions. However, they have a finite lifespan and can be more challenging to culture.

  • Immortalized cell lines are easier to culture, have an unlimited lifespan, and offer higher reproducibility. They are well-suited for initial screenings and mechanistic studies. However, due to genetic modifications, they may not fully represent the in vivo cellular responses.

For initial dose-response studies and high-throughput screening of this compound's effects, immortalized cell lines are often a practical choice. For validation of findings and to assess the translational relevance, subsequent experiments using primary cells are highly recommended.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Precipitation in Culture Medium - The concentration of this compound exceeds its solubility in the medium.- The solvent concentration (e.g., DMSO) is too high.- Interaction with components in the culture medium.- Ensure the final concentration of this compound is within its solubility limit in your specific culture medium.- Keep the final solvent concentration in the culture medium low (typically <0.1% v/v).- Prepare fresh dilutions of this compound from the stock solution for each experiment.- Warm the medium to 37°C before adding the this compound solution and mix gently.
Inconsistent or Non-reproducible Results - Variability in cell seeding density.- Inconsistent incubation times.- Degradation of this compound in the stock solution or culture medium.- Pipetting errors.- Standardize your cell seeding protocol to ensure consistent cell numbers across wells and experiments.- Adhere to a strict timeline for treatment and assay procedures.- Aliquot and store the this compound stock solution properly to prevent degradation. Prepare fresh working solutions for each experiment.- Use calibrated pipettes and ensure proper mixing.
High Background in Cell Viability Assays (e.g., MTT) - Direct chemical reduction of the assay reagent by this compound (a known issue with thiol-containing compounds).- Run a cell-free control with this compound at the highest concentration used in your experiment to assess its direct effect on the assay reagent.- If significant background is observed, consider using an alternative viability assay that is not based on tetrazolium salt reduction (e.g., a resazurin-based assay or an ATP-based assay).
Unexpected Cell Morphology or Behavior - The concentration of this compound is cytotoxic.- The solvent is causing toxicity.- Contamination of the cell culture.- Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line.- Include a solvent control (cells treated with the same concentration of solvent without this compound) in your experiments.- Regularly check your cultures for signs of microbial contamination.

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration using MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a specific cell line.

Materials:

  • Your cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • This compound

  • DMSO (or other suitable solvent)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare a series of dilutions of this compound in complete culture medium from your stock solution. A common approach is to use a 10-fold serial dilution to cover a broad concentration range (e.g., 0.1 µM to 1000 µM).

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

  • Incubation:

    • Incubate the plate for a duration relevant to your experimental goals (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the no-treatment control.

    • Plot the cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.

Workflow for Determining Optimal this compound Concentration

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock Solution C Prepare Serial Dilutions of this compound A->C B Culture and Seed Cells in 96-well Plate D Treat Cells with This compound Dilutions B->D C->D E Incubate for 24, 48, or 72 hours D->E F Perform MTT Assay E->F G Measure Absorbance F->G H Calculate Cell Viability and Plot Dose-Response Curve G->H I Determine IC50 Value H->I

Caption: Workflow for determining the optimal concentration of this compound.

Signaling Pathways

This compound and the Nrf2 Antioxidant Pathway

This compound, as a thiol antioxidant, is likely to influence the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a key regulator of cellular defense against oxidative stress.

Nrf2_Pathway cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1 Keap1 ROS->Keap1 Oxidizes Cysteine Residues This compound This compound This compound->Keap1 Reduces Oxidative Stress (Indirect activation) Nrf2 Nrf2 Keap1->Nrf2 Ub Ubiquitin Proteasome Degradation Nrf2->Ub Degraded Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Nrf2_n->ARE Binds and Activates

Caption: this compound's potential influence on the Nrf2 antioxidant pathway.

This compound and the Apoptosis Pathway

This compound has been shown to induce apoptosis in cancer cells. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

Apoptosis_Pathway This compound This compound Bax_Bak Bax/Bak Activation This compound->Bax_Bak Induces (Potential Mechanism) Mitochondria Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax_Bak->Mitochondria Forms Pores Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway potentially activated by this compound.

References

Navigating Timonacic HPLC Separation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the High-Performance Liquid Chromatography (HPLC) separation of Timonacic. Our aim is to equip researchers with the necessary information to identify, diagnose, and resolve issues, ensuring accurate and reproducible results.

Quick Links:

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues in this compound HPLC analysis. Each section details potential problems, their causes, and recommended solutions.

Peak Shape Problems

Poor peak shape can significantly impact the accuracy of quantification. The most common issues are peak tailing, fronting, broadening, and split peaks.

Common Causes and Solutions for Peak Shape Issues

IssuePotential CauseRecommended Solution
Peak Tailing Secondary interactions between this compound and active sites on the column (e.g., residual silanols).[1][2]- Lower the mobile phase pH to suppress silanol ionization.[2] - Use a column with high-purity silica and effective end-capping. - Add a competitive base to the mobile phase.
Column overload.[3]- Reduce the injection volume or sample concentration.[4]
Peak Fronting Sample solvent incompatible with the mobile phase.- Ensure the sample is dissolved in the mobile phase or a weaker solvent.
High injection volume.- Decrease the injection volume.
Peak Broadening Column contamination or degradation.- Implement a column washing protocol or replace the column if necessary.
Extra-column dead volume.- Use shorter, narrower internal diameter tubing between the column and detector.
Split Peaks Partially blocked column frit or void at the column inlet.- Backflush the column. If the problem persists, replace the column.
Sample solvent effect.- Prepare the sample in the mobile phase.

Troubleshooting Workflow for Peak Shape Problems

G Workflow for Troubleshooting Peak Shape Issues start Poor Peak Shape Observed check_all_peaks Are all peaks affected? start->check_all_peaks system_issue Indicates a pre-column or system-wide issue (e.g., injector, dead volume) check_all_peaks->system_issue Yes specific_peak_issue Likely a chemical interaction issue with this compound check_all_peaks->specific_peak_issue No backflush_column Backflush or replace column system_issue->backflush_column reduce_injection Reduce injection volume/concentration specific_peak_issue->reduce_injection check_solvent Ensure sample solvent is compatible with mobile phase reduce_injection->check_solvent adjust_ph Adjust mobile phase pH check_solvent->adjust_ph change_column Consider a different column (e.g., with better end-capping) adjust_ph->change_column end Peak Shape Improved change_column->end backflush_column->end

Caption: A step-by-step workflow for diagnosing and resolving common HPLC peak shape problems.

Retention Time Variability

Consistent retention times are crucial for peak identification. Drifting or fluctuating retention times can indicate a variety of issues with the HPLC system or method.

Common Causes and Solutions for Retention Time Shifts

IssuePotential CauseRecommended Solution
Gradual Drift Change in mobile phase composition due to evaporation of the more volatile solvent.- Prepare fresh mobile phase daily and keep reservoirs capped.
Column aging or contamination.- Use a guard column and flush the analytical column regularly.
Inadequate column equilibration.- Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before injection.
Sudden Shifts Leak in the system.- Check for loose fittings and worn pump seals.
Change in flow rate.- Verify pump performance and check for air bubbles in the solvent lines.
Incorrect mobile phase preparation.- Double-check all calculations and measurements when preparing the mobile phase.

Troubleshooting Logic for Retention Time Variability

G Decision Tree for Retention Time Variability start Retention Time Shift Observed drift_or_sudden Gradual Drift or Sudden Change? start->drift_or_sudden gradual Gradual Drift drift_or_sudden->gradual Gradual sudden Sudden Change drift_or_sudden->sudden Sudden check_mobile_phase Check mobile phase age and reservoir caps gradual->check_mobile_phase check_leaks Inspect system for leaks sudden->check_leaks check_equilibration Verify column equilibration time check_mobile_phase->check_equilibration end Retention Time Stabilized check_equilibration->end check_pump Check pump flow rate and for air bubbles check_leaks->check_pump check_pump->end

Caption: A logical diagram to diagnose the cause of retention time shifts in HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound to consider for HPLC method development?

A1: this compound (Thiazolidine-4-carboxylic acid) is a polar molecule with a molecular weight of approximately 133.17 g/mol . Its LogP value is -0.39, indicating high water solubility. Due to its high polarity, it can be challenging to retain on traditional reversed-phase columns like C18. Method development may require the use of polar-embedded or polar-endcapped columns, or derivatization to increase hydrophobicity.

Q2: My this compound peak is not being retained on a C18 column. What should I do?

A2: This is a common issue due to this compound's high polarity. Consider the following options:

  • Increase the aqueous content of your mobile phase.

  • Use a polar-modified column such as one with a polar endcapping or an embedded polar group.

  • Employ Hydrophilic Interaction Liquid Chromatography (HILIC) , which is designed for polar analytes.

  • Derivatize this compound to create a less polar compound, which will have better retention on a C18 column.

Q3: What is a good starting point for a mobile phase for this compound separation?

A3: A common starting point for reversed-phase separation of this compound is a mobile phase consisting of acetonitrile (MeCN) and water with an acidic modifier. For example, a gradient elution with 0.1% phosphoric acid or formic acid in water and acetonitrile can be effective. The acidic modifier helps to ensure consistent ionization of this compound and improve peak shape.

Q4: I am observing a high backpressure in my system. What are the likely causes?

A4: High backpressure is typically caused by a blockage in the system. Common locations for blockages include:

  • Column frit: Particulates from the sample or mobile phase can clog the inlet frit of the column.

  • Guard column: A guard column is designed to trap contaminants and can become blocked over time.

  • Injector or tubing: Less common, but blockages can occur in the injector sample loop or connecting tubing.

To troubleshoot, systematically remove components (starting from the detector and moving backward) to identify the source of the pressure increase.

Q5: How can I improve the sensitivity of my this compound analysis?

A5: To improve sensitivity, consider the following:

  • Optimize the detection wavelength: While this compound has some UV absorbance, its detectability can be poor. Derivatization with a UV-absorbing tag can significantly enhance sensitivity.

  • Increase the injection volume: Be cautious not to overload the column, which can lead to peak broadening.

  • Use a detector with higher sensitivity, such as a mass spectrometer (MS).

  • Minimize baseline noise: Use high-purity solvents and ensure proper degassing of the mobile phase.

Key Experimental Protocols

Protocol 1: Column Flushing and Cleaning

This protocol is recommended when experiencing high backpressure or observing peak broadening due to column contamination.

Objective: To remove strongly retained contaminants from a reversed-phase column.

Materials:

  • HPLC-grade water

  • HPLC-grade isopropanol

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

Procedure:

  • Disconnect the column from the detector to avoid flushing contaminants into the detector cell.

  • Flush with mobile phase without buffer: Run 10-20 column volumes of your mobile phase prepared without any salts or buffers.

  • Flush with 100% Acetonitrile: Run 10-20 column volumes of 100% acetonitrile.

  • Flush with 100% Isopropanol: For highly non-polar contaminants, flush with 10-20 column volumes of isopropanol.

  • Flush with 100% Acetonitrile: Run 10-20 column volumes of 100% acetonitrile to remove the isopropanol.

  • Equilibrate with the initial mobile phase: Re-equilibrate the column with your starting mobile phase composition for at least 20 column volumes before the next injection.

Protocol 2: System Suitability Test

This protocol should be run before any analysis to ensure the HPLC system is performing correctly.

Objective: To verify the precision and accuracy of the HPLC system.

Procedure:

  • Prepare a standard solution of this compound at a known concentration.

  • Make five replicate injections of the standard solution.

  • Calculate the following parameters:

    • Retention Time Repeatability: The relative standard deviation (RSD) of the retention times should typically be less than 1%.

    • Peak Area Repeatability: The RSD of the peak areas should typically be less than 2%.

    • Tailing Factor: The tailing factor for the this compound peak should ideally be between 0.9 and 1.5.

    • Theoretical Plates (N): A measure of column efficiency. The value should be consistent with the column's specifications.

Acceptance Criteria for System Suitability

ParameterAcceptance Criterion
Retention Time RSD≤ 1%
Peak Area RSD≤ 2%
Tailing Factor0.9 - 1.5
Theoretical Plates (N)> 2000

References

Technical Support Center: Timonacic and MTT Assay Interference

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals who are using Timonacic in their experiments and may encounter issues with the widely-used MTT cell viability assay. Here you will find troubleshooting guidance and frequently asked questions to help you navigate potential assay interference and obtain accurate results.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the MTT assay?

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is often an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3] The assay is based on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[2][4] The amount of this formazan, which is subsequently solubilized, is directly proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength (typically around 570 nm).

Q2: Can this compound interfere with the MTT assay?

Yes, there is a strong potential for this compound to interfere with the MTT assay. This compound, also known as Thiazolidine-4-carboxylic acid, is a sulfur-containing amino acid derivative with antioxidant properties. It contains a thiol (sulfhydryl) group and a carboxylic acid moiety. Compounds with these chemical functionalities, particularly thiol groups, are known to be reducing agents and can directly reduce the MTT tetrazolium salt to formazan in the absence of cells. This chemical reduction is independent of cellular metabolic activity and can lead to a false-positive signal, resulting in an overestimation of cell viability.

Q3: What are the signs of this compound interference in my MTT assay?

A key indicator of interference is an unexpectedly high or dose-independent absorbance reading that does not correlate with the expected cytotoxic or anti-proliferative effects of this compound. For instance, you might observe high "viability" percentages even at high concentrations of this compound where cell death is anticipated. Another sign is the development of a purple color in control wells containing this compound and the MTT reagent but no cells.

Troubleshooting Guide

If you suspect that this compound is interfering with your MTT assay, follow this troubleshooting guide.

Problem Potential Cause Troubleshooting Steps & Solutions
Higher than expected cell viability or inconsistent dose-response with this compound treatment in an MTT assay. Direct reduction of MTT by this compound, leading to a false-positive signal.1. Perform a cell-free control experiment: This is the most definitive way to confirm interference. The protocol is detailed below. 2. Analyze Quantitative Data: Compare the absorbance values from your cell-based assay with the cell-free control. If this compound shows a dose-dependent increase in absorbance in the cell-free assay, this confirms direct MTT reduction. 3. Switch to an alternative viability assay: If interference is confirmed, it is crucial to use an assay that is not based on tetrazolium reduction. Suitable alternatives include the Sulforhodamine B (SRB) assay, which measures total protein content, or a lactate dehydrogenase (LDH) assay, which quantifies membrane integrity by measuring LDH release from damaged cells.
High background absorbance in wells without cells. - Direct MTT reduction by this compound. - Contamination of the culture medium with other reducing agents. - Use of phenol red-containing media, as its pH-dependent color can interfere with absorbance readings.- Run a cell-free control with this compound. - Use phenol red-free media during the assay. - Minimize serum concentration or use serum-free media during MTT incubation, as serum components can sometimes interfere.
Incomplete formazan crystal solubilization. This is a general MTT assay issue but can be exacerbated if this compound affects the formazan crystal structure.- Ensure a sufficient volume of a suitable solubilization solvent such as DMSO or an acidified isopropanol solution is used. - Increase the incubation time with the solubilization solvent and ensure adequate mixing on an orbital shaker. - Visually confirm the complete dissolution of crystals before reading the plate.

Visualizing the Interference Mechanism

The following diagram illustrates the standard MTT assay mechanism versus the interference caused by a reducing agent like this compound.

MTT_Interference Mechanism of MTT Assay and Potential Interference by this compound cluster_0 Standard MTT Assay (in Viable Cells) cluster_1 Interference Pathway (Cell-Free) MTT_yellow MTT (Yellow, Soluble) Mitochondrial_Enzymes Mitochondrial Dehydrogenases (e.g., NAD(P)H-dependent oxidoreductases) MTT_yellow->Mitochondrial_Enzymes Enzymatic Reduction MTT_yellow2 MTT (Yellow, Soluble) Formazan_purple Formazan (Purple, Insoluble) Mitochondrial_Enzymes->Formazan_purple Formazan_purple2 Formazan (Purple, Insoluble) Measurement Quantification by Absorbance (OD ~570 nm) Formazan_purple->Measurement Viable_Cell Viable Cell Viable_Cell->Mitochondrial_Enzymes MTT_yellow2->Formazan_purple2 Direct Chemical Reduction This compound This compound (Reducing Agent - Thiol Group) This compound->MTT_yellow2 donates e- Formazan_purple2->Measurement False Positive Signal

Caption: MTT assay mechanism and this compound interference pathway.

Experimental Protocol: Cell-Free Interference Control

This protocol is designed to determine if this compound directly reduces the MTT reagent.

Materials:

  • 96-well plate

  • Cell culture medium (the same type used in your cell-based experiments, preferably phenol red-free)

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Prepare a 96-well plate: Do not add any cells to the wells.

  • Add Culture Medium: Add 100 µL of cell culture medium to each well.

  • Prepare this compound Dilutions: Add the same concentrations of this compound to the wells as used in your cell-based assay. Include a vehicle-only control (the solvent used to dissolve this compound).

  • Add MTT Reagent: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate: Incubate the plate for the same duration as your cell-based assay (e.g., 2-4 hours) at 37°C in a CO2 incubator.

  • Observe Color Change: Visually inspect the wells for the formation of a purple color.

  • Add Solubilization Solution: Add 100 µL of the solubilization solution to each well.

  • Measure Absorbance: Shake the plate gently for 15 minutes to dissolve the formazan and then measure the absorbance at 570 nm using a microplate reader.

Data Analysis: If there is a dose-dependent increase in absorbance in the wells containing this compound compared to the vehicle control, it confirms that this compound directly reduces MTT and interferes with the assay.

Workflow for Interference Testing

The following diagram outlines the logical workflow for testing and addressing potential MTT assay interference by this compound.

Workflow Workflow for Troubleshooting this compound-MTT Assay Interference start Start: Unexpected MTT Assay Results with this compound cell_free_test Perform Cell-Free Interference Control Assay start->cell_free_test analyze_results Analyze Absorbance Data: Dose-Dependent Increase? cell_free_test->analyze_results interference_confirmed Interference Confirmed analyze_results->interference_confirmed Yes no_interference No Direct Interference analyze_results->no_interference No alternative_assay Select Alternative Viability Assay (e.g., SRB, LDH) interference_confirmed->alternative_assay re_evaluate Re-evaluate Cell-Based Assay (Check for other issues: contamination, cell plating, etc.) no_interference->re_evaluate end End: Obtain Reliable Viability Data alternative_assay->end re_evaluate->end

Caption: Decision workflow for MTT assay troubleshooting.

References

Navigating the Nuances of Timonacic: A Technical Guide to Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive resource for understanding and investigating the potential off-target effects of Timonacic in experimental models. While extensive research has illuminated its primary mechanisms of action, a thorough characterization of its off-target profile is crucial for a complete understanding of its biological activity and for anticipating potential side effects in therapeutic development. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental considerations to aid researchers in this endeavor.

Frequently Asked Questions (FAQs)

Q1: What are the known primary mechanisms of action for this compound?

This compound, also known as thiazolidine-4-carboxylic acid, is recognized for its multifaceted pharmacological activities. Its primary mechanisms include antioxidant effects, metal ion chelation, immunomodulation, and the stabilization of proteins.[1][2] It is known to influence cellular levels of reactive oxygen species (ROS), offering protection against oxidative stress.[1][2] In the context of cancer, it is suggested to function as a cytostatic agent by interfering with metabolic pathways, such as oxidative phosphorylation in mitochondria, and by inducing apoptosis.[1] Additionally, it has been noted for its hepatoprotective properties.

Q2: The literature on this compound doesn't specify "off-target" effects in the way we see for kinase inhibitors. Why is that, and what could be considered potential off-target activities?

The existing research on this compound has largely focused on its intended therapeutic actions, such as its antioxidant and hepatoprotective roles. The term "off-target" is often used in the context of drugs designed to be highly specific for a single molecular target (e.g., a particular kinase). This compound's broader, multi-faceted mechanism of action means that distinguishing between "on-target" and "off-target" can be more complex.

However, potential off-target effects could arise from:

  • Unintended interactions with cellular signaling pathways: Beyond its recognized antioxidant and metabolic effects, this compound could modulate other signaling cascades.

  • Metabolite activity: this compound can be metabolized into other compounds, which may have their own biological activities.

  • Interactions with a broader range of proteins: Due to its structure, it may bind to proteins other than its intended targets, which could include enzymes, receptors, or ion channels.

Q3: We are planning to screen this compound for off-target kinase binding. What are some common pitfalls we should be aware of?

When screening a compound like this compound, which is not a classical kinase inhibitor, it's important to consider the following:

  • Assay Interference: this compound's antioxidant properties could interfere with certain assay formats, particularly those that rely on redox-sensitive reagents. It is advisable to run appropriate controls to test for assay interference.

  • Solubility Issues: Ensure this compound is fully solubilized in the assay buffer. Poor solubility can lead to false-negative or inconsistent results. The solubility of this compound in DMSO has been noted.

  • Concentration Range: Use a broad range of concentrations to capture both high- and low-affinity interactions. Starting with a high concentration (e.g., 10-100 µM) is common for initial screens.

Troubleshooting Guides

Problem: Inconsistent results in a cellular thermal shift assay (CETSA) to identify this compound targets.
  • Possible Cause 1: Cell Lysis and Protein Aggregation. Incomplete cell lysis or protein aggregation upon heating can lead to variability.

    • Troubleshooting Tip: Optimize the lysis buffer and ensure complete and consistent lysis. Consider using a gentle lysis method and including protease inhibitors. Centrifuge samples adequately to remove insoluble material before running the western blot or mass spectrometry.

  • Possible Cause 2: Insufficient Drug Incubation Time. The drug may not have had enough time to engage with its targets within the cell.

    • Troubleshooting Tip: Perform a time-course experiment to determine the optimal incubation time for this compound to achieve target engagement.

  • Possible Cause 3: Suboptimal Heating Gradient. The chosen temperature range may not be appropriate for the targets of interest.

    • Troubleshooting Tip: Optimize the temperature gradient in your CETSA experiment. Run a pilot experiment with a broad temperature range to identify the melting points of your proteins of interest.

Problem: High background signal in a receptor binding assay.
  • Possible Cause 1: Non-specific Binding. this compound may be binding to the filter plates or other components of the assay system.

    • Troubleshooting Tip: Increase the number of wash steps and use a buffer containing a non-ionic detergent (e.g., Tween-20) to reduce non-specific binding. Pre-treating the filter plates with a blocking agent like bovine serum albumin (BSA) can also be effective.

  • Possible Cause 2: Radioligand Instability. The radiolabeled ligand used to compete with this compound may be degrading.

    • Troubleshooting Tip: Ensure the radioligand is stored correctly and is not past its expiration date. Minimize the time the radioligand is in the assay buffer before being added to the reaction.

Quantitative Data Summary

Currently, there is a lack of publicly available quantitative data on the specific off-target binding of this compound to a broad panel of kinases, GPCRs, ion channels, or other common off-target classes. The available data primarily focuses on its intended pharmacological effects. Researchers are encouraged to perform their own broad panel screening to generate such data.

Experimental Protocols

While specific protocols for this compound off-target screening are not detailed in the literature, researchers can adapt standard industry protocols.

Key Experiment: Kinase Profiling Assay (Example using a commercial service)

  • Compound Preparation: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO). From this stock, prepare serial dilutions to be tested.

  • Assay Principle: A common format is a competition binding assay where a broad panel of kinases is incubated with a proprietary, labeled ligand. The ability of this compound to displace the labeled ligand is measured.

  • Procedure:

    • Submit the prepared this compound samples to a contract research organization (CRO) that offers kinase profiling services (e.g., Eurofins, Reaction Biology).

    • Specify the panel of kinases to be tested and the concentrations of this compound. A common starting concentration for a broad screen is 10 µM.

    • The CRO will perform the assays, typically using radiometric, fluorescence-based, or chemiluminescence-based detection methods.

  • Data Analysis: The results are usually reported as the percentage of inhibition of ligand binding at the tested concentration. For hits that show significant inhibition, follow-up dose-response experiments are performed to determine the IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant).

Visualizations

Potential Off-Target Investigation Workflow for this compound cluster_0 Initial Screening cluster_1 Hit Identification & Validation cluster_2 Cellular & Functional Assays Start This compound Broad_Panel Broad Off-Target Screening (e.g., Kinases, GPCRs, Ion Channels) Start->Broad_Panel Hit_ID Identify Preliminary Hits (% Inhibition > 50%) Broad_Panel->Hit_ID Dose_Response Dose-Response Assays (Determine IC50/Ki) Hit_ID->Dose_Response Cellular_Assays Cell-Based Target Engagement (e.g., CETSA, NanoBRET) Dose_Response->Cellular_Assays Functional_Assays Functional Phenotypic Assays (e.g., Cell Proliferation, Apoptosis) Cellular_Assays->Functional_Assays

Caption: A logical workflow for investigating the potential off-target effects of this compound.

Known Signaling Pathways Influenced by this compound cluster_0 Antioxidant & Detoxification Pathways cluster_1 Cancer-Related Pathways cluster_2 Immunomodulation This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Reduces Metal_Ions Free Metal Ions This compound->Metal_Ions Chelates Glutathione Glutathione Levels This compound->Glutathione Enhances OxPhos Mitochondrial Oxidative Phosphorylation This compound->OxPhos Disrupts ATP Production Apoptosis Apoptosis This compound->Apoptosis Induces Cell_Cycle Cell Cycle Regulation This compound->Cell_Cycle Modulates Gene Expression Immune_Cells Immune Cell Activity (Lymphocytes, Macrophages) This compound->Immune_Cells Modulates

Caption: Overview of signaling pathways known to be modulated by this compound.

References

Technical Support Center: Enhancing Timonacic Bioavailability for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo bioavailability of Timonacic.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern for in vivo studies?

This compound, also known as Thiazolidine-4-carboxylic acid, is a thiol-containing antioxidant with potential therapeutic applications in areas such as cancer and liver disease.[1][2] Its efficacy in vivo is dependent on achieving adequate systemic exposure, which can be limited by poor oral bioavailability. Factors such as low aqueous solubility and potential degradation in the gastrointestinal (GI) tract can hinder its absorption into the bloodstream, necessitating strategies to enhance its bioavailability for reliable and reproducible experimental outcomes.

Q2: What are the primary mechanisms of action for this compound?

This compound exerts its effects through multiple mechanisms:

  • Antioxidant Activity: It directly scavenges reactive oxygen species (ROS) and can help replenish intracellular glutathione levels, a key component of the cellular antioxidant defense system.[1][3]

  • Metal Ion Chelation: this compound can bind to and neutralize metal ions that catalyze the formation of free radicals.[1]

  • Modulation of Cellular Signaling: It has been shown to influence signaling pathways involved in apoptosis (programmed cell death) and cell cycle regulation, which is relevant to its potential anti-cancer properties.

  • Formaldehyde Reservoir: this compound can act as a reversible carrier for formaldehyde, which may play a role in its biological activities.

Q3: What are the general strategies to improve the oral bioavailability of this compound?

Several formulation strategies can be employed to enhance the oral bioavailability of this compound:

  • Solubility Enhancement: Increasing the solubility of this compound in the GI tract is a primary step. This can be achieved through various techniques outlined in the troubleshooting guide below.

  • Nanoparticle Formulations: Encapsulating this compound into nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can protect it from degradation in the gut, increase its surface area for dissolution, and enhance its uptake by intestinal cells.

  • Liposomal Delivery: Liposomes, which are lipid-based vesicles, can encapsulate this compound, improving its solubility and facilitating its transport across the intestinal membrane.

  • Prodrug Approach: Modifying the chemical structure of this compound to create a more readily absorbed "prodrug" that is converted to the active this compound molecule within the body can be a viable strategy.

Troubleshooting Guide

Issue EncounteredPossible CauseRecommended Solution
Low and variable plasma concentrations of this compound after oral administration. Poor aqueous solubility of this compound leading to incomplete dissolution in the gastrointestinal (GI) tract.1. Particle Size Reduction: Micronization or nanocrystal formation to increase the surface area for dissolution. 2. Formulation with Solubilizing Excipients: Use of co-solvents (e.g., PEG 300), surfactants (e.g., Tween 80), or complexing agents (e.g., cyclodextrins). 3. Lipid-Based Formulations: Formulate this compound in a self-emulsifying drug delivery system (SEDDS) or as a solid lipid nanoparticle (SLN).
Degradation of this compound in the GI tract. This compound may be susceptible to enzymatic or pH-dependent degradation in the stomach or intestines.1. Enteric Coating: Use an enteric-coated formulation to protect this compound from the acidic environment of the stomach and allow for release in the intestine. 2. Encapsulation: Encapsulate this compound in protective carriers like liposomes or polymeric nanoparticles to shield it from degradative enzymes.
Poor permeability across the intestinal epithelium. The physicochemical properties of this compound may limit its ability to pass through the intestinal cell layer.1. Permeation Enhancers: Co-administer with excipients that transiently increase the permeability of the intestinal epithelium. 2. Prodrug Strategy: Synthesize a more lipophilic prodrug of this compound that can more easily cross the cell membrane and then be converted to the active drug.
Inconsistent results between different in vivo experiments. Variability in the preparation of the dosing solution and the administration procedure.1. Standardized Formulation Protocol: Follow a detailed and consistent protocol for preparing the this compound formulation for each experiment. 2. Consistent Gavage Technique: Ensure proper and consistent oral gavage technique to minimize stress on the animals and ensure accurate dosing.

Experimental Protocols

Protocol 1: Preparation of a this compound Nanosuspension for Oral Gavage

Objective: To prepare a this compound nanosuspension to enhance its dissolution rate and oral bioavailability.

Materials:

  • This compound powder

  • Poloxamer 188

  • Deionized water

  • High-pressure homogenizer

Methodology:

  • Prepare a 1% (w/v) solution of Poloxamer 188 in deionized water as a stabilizer.

  • Disperse 2% (w/v) of this compound powder in the Poloxamer 188 solution.

  • Subject the suspension to high-pressure homogenization at 1500 bar for 20 cycles.

  • Analyze the particle size and distribution of the resulting nanosuspension using dynamic light scattering.

  • The final nanosuspension can be administered to animals via oral gavage.

Protocol 2: Formulation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

Objective: To encapsulate this compound in SLNs to improve its stability and absorption.

Materials:

  • This compound

  • Glyceryl monostearate (lipid)

  • Polysorbate 80 (surfactant)

  • Phosphate buffered saline (PBS), pH 7.4

Methodology:

  • Melt the glyceryl monostearate at 70°C.

  • Disperse this compound in the molten lipid.

  • Prepare an aqueous solution of Polysorbate 80 in PBS at the same temperature.

  • Add the hot lipid phase to the hot aqueous phase under high-speed stirring to form a coarse emulsion.

  • Homogenize the coarse emulsion using a high-pressure homogenizer at 500 bar for 5 minutes.

  • Allow the resulting nanoemulsion to cool to room temperature to form SLNs.

  • Characterize the SLNs for particle size, zeta potential, and encapsulation efficiency.

Quantitative Data Summary

The following table presents hypothetical pharmacokinetic data to illustrate the potential improvement in this compound bioavailability with different formulations.

FormulationCmax (µg/mL)Tmax (h)AUC (0-t) (µg·h/mL)Relative Bioavailability (%)
This compound Aqueous Suspension (Control)5.2 ± 1.12.025.8 ± 5.4100
This compound Nanosuspension12.5 ± 2.31.578.3 ± 12.1303
This compound-Loaded SLNs18.9 ± 3.51.0115.6 ± 20.7448

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Visualizations

Signaling Pathway of this compound's Antioxidant Action

Timonacic_Antioxidant_Pathway This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges Metal_Ions Metal Ions This compound->Metal_Ions Chelates GSH_System Glutathione System This compound->GSH_System Supports Cellular_Damage Oxidative Cellular Damage ROS->Cellular_Damage Causes Metal_Ions->ROS Catalyzes Formation GSH_System->ROS Neutralizes Apoptosis Apoptosis Cellular_Damage->Apoptosis Induces

Caption: this compound's antioxidant and cytoprotective mechanisms.

Experimental Workflow for Bioavailability Study

Bioavailability_Workflow Formulation Formulation Preparation (e.g., Nanosuspension, SLNs) Animal_Dosing Oral Gavage to Animal Model (e.g., Rats) Formulation->Animal_Dosing Blood_Sampling Serial Blood Sampling Animal_Dosing->Blood_Sampling Plasma_Analysis LC-MS/MS Analysis of This compound in Plasma Blood_Sampling->Plasma_Analysis PK_Analysis Pharmacokinetic (PK) Data Analysis Plasma_Analysis->PK_Analysis Bioavailability_Assessment Assessment of Relative Bioavailability PK_Analysis->Bioavailability_Assessment

Caption: Workflow for in vivo bioavailability assessment of this compound formulations.

References

Technical Support Center: Timonacic Dose-Response Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance for optimizing dose-response experiments using Timonacic (also known as Thiazolidine-4-carboxylic acid).

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action? A1: this compound, or Thiazolidine-4-carboxylic acid, is a cyclic sulfur-containing amino acid derivative.[1][2] Its primary mechanism of action is to serve as an intracellular prodrug of L-cysteine, a key precursor for the synthesis of glutathione (GSH).[1][2][3] By increasing the availability of cysteine, this compound enhances the cell's capacity to produce GSH, which plays a critical role in antioxidant defense, detoxification, and maintaining cellular redox balance.

Q2: How should I select an appropriate concentration range for an initial dose-response experiment? A2: For a first experiment, it is recommended to use a broad concentration range with logarithmic or semi-logarithmic spacing. A typical approach is to perform a 10-point serial dilution (e.g., 1:2 or 1:3 dilutions) starting from a high concentration (e.g., 1-10 mM) down to the nanomolar range. This wide range helps in identifying the sigmoidal curve, including the top and bottom plateaus, which is essential for an accurate EC50 determination.

Q3: What is an EC50 value and why is it important for my research? A3: The EC50 (Half Maximal Effective Concentration) is the concentration of a drug that induces a response halfway between the baseline and the maximum observed effect. It is a critical measure of the drug's potency; a lower EC50 value indicates higher potency. Determining the EC50 is essential for comparing the activity of different compounds, understanding the compound's therapeutic window, and selecting appropriate concentrations for subsequent mechanism-of-action studies.

Q4: Which cell lines are suitable for studying the effects of this compound? A4: Given this compound's role as a cysteine donor and its hepatoprotective effects, liver-derived cell lines such as HepG2 or Huh7 are highly relevant. Additionally, any cell line susceptible to oxidative stress or with a high demand for glutathione can be a suitable model. This includes bronchial epithelial cells (like NCI-H292) or neuronal cells, depending on the research context.

Q5: How should I prepare and store this compound stock solutions? A5: this compound is generally soluble in aqueous solutions like PBS or cell culture media. However, for high-concentration stock solutions (e.g., 100 mM to 1 M), using a solvent like DMSO is common practice. It is recommended to prepare a high-concentration stock, aliquot it into single-use volumes to avoid repeated freeze-thaw cycles, and store it at -20°C or -80°C for long-term stability. When diluting into your final assay medium, ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%).

Troubleshooting Guide

Q: I am not observing any effect in my dose-response experiment (i.e., the curve is flat). What should I do? A: A flat curve suggests no response to the compound. Consider the following:

  • Concentration Range: Your concentrations may be too low. Try shifting the entire range higher (e.g., from micromolar to millimolar).

  • Incubation Time: The effect of this compound on glutathione synthesis is time-dependent. An incubation period of 24-48 hours is often required to see a significant increase in GSH levels. Ensure your incubation time is sufficient.

  • Cell Health: Confirm that the cells are healthy, viable, and in a logarithmic growth phase. High cell density or poor health can blunt the response.

  • Assay Sensitivity: Your chosen endpoint or assay may not be sensitive enough to detect the changes. Ensure your assay is validated and that your positive controls are working as expected.

Q: My data shows high variability between replicate wells. How can I improve precision? A: High variability often points to technical inconsistencies.

  • Pipetting Technique: Ensure accurate and consistent pipetting, especially during serial dilutions and reagent additions. Use calibrated pipettes.

  • Cell Seeding: Ensure a homogenous cell suspension before plating to have a consistent number of cells in each well. Inconsistent cell density is a major source of variability.

  • Edge Effects: In 96-well plates, wells on the outer edges can experience evaporation, leading to altered concentrations and cell stress. Avoid using the outermost wells for data collection; instead, fill them with sterile PBS or media.

  • Reagent Mixing: Thoroughly mix all reagents and drug dilutions before adding them to the wells.

Q: My dose-response curve does not reach a plateau at the highest concentrations. What does this mean? A: An incomplete curve, where the response continues to increase at the highest tested dose, indicates that you have not yet reached the maximum effect (Emax). To resolve this, you must extend the concentration range higher until a clear plateau is observed. An accurate EC50 cannot be determined without a well-defined top plateau.

Q: The EC50 value for this compound shifts significantly between my experiments. Why is this happening? A: A shifting EC50 suggests that key experimental parameters are not consistent.

  • Cell Passage Number: Use cells within a consistent and narrow range of passage numbers. Cellular responses can change as cells are passaged over time.

  • Reagent Consistency: Use the same batch of serum, media, and key reagents (including the this compound powder) for a set of comparative experiments. Batch-to-batch variability can alter results.

  • Incubation Times: The duration of cell treatment must be kept precisely the same across all experiments being compared.

  • Assay Conditions: Ensure that all assay parameters, such as temperature and timing of reagent additions, are strictly controlled.

Experimental Protocol: Measuring Dose-Dependent Glutathione (GSH) Enhancement

This protocol provides a method to determine the EC50 of this compound based on its ability to increase intracellular glutathione levels in cultured cells.

1. Materials

  • Cell Line: HepG2 (or other relevant cell line)

  • Culture Medium: Appropriate complete medium (e.g., DMEM + 10% FBS)

  • Reagents: this compound powder, DMSO, PBS

  • Assay Kit: Luminescence- or fluorescence-based glutathione assay (e.g., GSH/GSSG-Glo™ Assay)

  • Equipment: 96-well white-walled, clear-bottom plates (for luminescence), multichannel pipette, incubator, plate reader.

2. Methodology

  • Step 1: Cell Seeding

    • Culture HepG2 cells until they reach ~80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 8,000-10,000 cells per well in 100 µL of medium.

    • Incubate for 18-24 hours to allow for cell adherence.

  • Step 2: Preparation of this compound Serial Dilutions

    • Prepare a 100 mM stock solution of this compound in DMSO.

    • Create a 10-point, 2-fold serial dilution series. Start by diluting the stock solution into culture medium to create the highest working concentration (e.g., 2 mM). Ensure the DMSO concentration in this working solution is low (e.g., 1%).

    • Perform 2-fold serial dilutions in culture medium across a dilution plate.

    • Include a "vehicle control" (medium with the same final percentage of DMSO) and a "no-treatment control" (medium only).

  • Step 3: Cell Treatment

    • Carefully remove the old medium from the seeded cells.

    • Add 100 µL of the prepared this compound dilutions (and controls) to the appropriate wells. It is recommended to test each concentration in triplicate.

    • Incubate the plate for 24 to 48 hours at 37°C and 5% CO2.

  • Step 4: Glutathione Measurement

    • At the end of the incubation period, perform the glutathione measurement following the manufacturer's protocol for your chosen assay kit. This typically involves:

      • Reconstituting assay reagents.

      • Adding a lysis/detection reagent to each well to lyse the cells and initiate the luminescent signal.

      • Incubating for a specified time at room temperature.

  • Step 5: Data Acquisition and Analysis

    • Measure the luminescence (or fluorescence) using a microplate reader.

    • Average the replicate readings for each concentration.

    • Normalize the data by setting the vehicle control as 100% response (or as a baseline, depending on the assay).

    • Plot the normalized response versus the log of the this compound concentration.

    • Fit the data to a non-linear regression model, specifically a four-parameter logistic (4PL) equation, to determine the EC50 value.

Quantitative Data Summary

The effective concentration of this compound is highly dependent on the experimental system, including the cell type, endpoint measured, and incubation time. The following table provides representative values to guide initial experimental design. Researchers must determine the precise EC50 for their specific model.

Assay / Endpoint MeasuredExample Cell Line/SystemExample Concentration RangeExample EC50
Glutathione (GSH) Level IncreaseHuman Hepatocytes (HepG2)1 µM - 5 mM150 - 500 µM
Protection from Oxidative Stress (e.g., H2O2 challenge)Bronchial Epithelial Cells10 µM - 2 mM50 - 200 µM
Reduction of Reactive Oxygen Species (ROS)Neuronal Cell Line10 µM - 2 mM75 - 250 µM
Anti-proliferative Effects (Cancer Cell Lines)Head and Neck Squamous Carcinoma50 µM - 10 mM> 1 mM

Visual Guides: Pathways and Workflows

Signaling Pathway

Timonacic_Pathway cluster_cell Cytosol This compound This compound (Extracellular) Timonacic_Intra This compound (Intracellular) This compound->Timonacic_Intra CellMembrane Cell Membrane Cysteine L-Cysteine Timonacic_Intra->Cysteine Hydrolysis GCL Glutamate-Cysteine Ligase (GCL) Cysteine->GCL GSH_Synth Glutathione Synthetase (GS) GCL->GSH_Synth γ-Glutamylcysteine GSH Glutathione (GSH) GSH_Synth->GSH Detox Detoxified Products GSH->Detox Detoxification ROS Reactive Oxygen Species (ROS) ROS->Detox

Caption: this compound acts as a prodrug, increasing intracellular L-Cysteine for Glutathione (GSH) synthesis.

Experimental Workflow

Experimental_Workflow arrow -> Start Start: Seed Cells in 96-Well Plate Incubate1 Incubate for 18-24h (Allow Adherence) Start->Incubate1 Prepare Prepare this compound Serial Dilutions Incubate1->Prepare Treat Treat Cells with Dilutions and Controls Prepare->Treat Incubate2 Incubate for 24-48h (Treatment Period) Treat->Incubate2 Assay Perform GSH Assay (Lyse Cells & Add Reagents) Incubate2->Assay Read Read Signal (Luminescence/Fluorescence) Assay->Read Analyze Analyze Data: Plot Dose-Response Curve Calculate EC50 Read->Analyze

Caption: Workflow for determining the EC50 of this compound via a cell-based glutathione assay.

Troubleshooting Flowchart

Caption: A decision tree to diagnose and solve common issues in dose-response experiments.

References

Long-term storage and stability of Timonacic stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides detailed information on the long-term storage and stability of Timonacic (also known as Thiazolidine-4-carboxylic acid) stock solutions for research applications.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is soluble in Dimethyl Sulfoxide (DMSO) and water.[1][3][4] For DMSO, concentrations up to 6 mg/mL (45.06 mM) have been reported. Note that moisture-absorbing DMSO can reduce solubility, so it is advisable to use fresh, anhydrous DMSO. For aqueous solutions, a concentration of 14.29 mg/mL (107.31 mM) can be achieved with ultrasonication and warming to 60°C. If using water as the solvent, it is recommended to filter and sterilize the solution through a 0.22 μm filter before use.

Q2: What are the optimal conditions for short-term and long-term storage of this compound stock solutions?

A2: For short-term storage (days to weeks), stock solutions can be kept at 0-4°C. For long-term storage, it is crucial to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C. Solutions stored at -20°C are generally stable for up to one year, while storage at -80°C can extend stability for up to two years.

Q3: How should solid this compound powder be stored?

A3: Solid this compound powder should be stored in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is suitable. For long-term storage (months to years), -20°C is recommended. Properly stored, the powder has a shelf life of over 3 years.

Q4: My this compound solution appears cloudy or has precipitated after thawing. What should I do?

A4: Cloudiness or precipitation upon thawing can indicate that the compound has fallen out of solution. To redissolve it, you can warm the tube to 37°C and use an ultrasonic bath to facilitate dissolution. To prevent this, ensure the initial stock concentration is not oversaturated and consider storing at a slightly lower concentration if the issue persists. Aliquoting is also critical to prevent repeated freeze-thaw cycles which can affect stability.

Q5: Are there any known incompatibilities for this compound?

A5: this compound is incompatible with strong oxidizing agents. It is also important to use fresh, anhydrous DMSO for stock preparation, as moisture can reduce its solubility.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Difficulty Dissolving Powder Solvent saturation or low temperature.Use ultrasonication and gently warm the solution (up to 60°C for water, 37°C for DMSO) to aid dissolution. Ensure you are using a recommended solvent like DMSO or water.
Precipitate Forms After Freezing Solution was supersaturated or subjected to repeated freeze-thaw cycles.Prepare aliquots to avoid repeated freezing and thawing. If precipitation occurs, warm the solution to 37°C and sonicate to redissolve before use. Consider preparing a slightly less concentrated stock solution.
Loss of Biological Activity Improper storage, degradation from multiple freeze-thaw cycles, or exposure to light/oxidizing agents.Store aliquots at -80°C for long-term use. Protect from light. Avoid contact with strong oxidizing agents. Verify the stability of your solution using an analytical method like HPLC.
Inconsistent Experimental Results Inaccurate stock concentration due to hydration of the solid compound or degradation of the solution.Use the batch-specific molecular weight for calculations, as it can vary with hydration. Regularly check the purity of the stock solution with a stability-indicating assay, especially for older stocks.

Data Summary Tables

Table 1: Solubility of this compound
SolventConcentration (mg/mL)Molar Concentration (mM)Special Conditions
DMSO6 mg/mL45.06 mMFresh, anhydrous DMSO recommended.
Water14.29 mg/mL107.31 mMRequires ultrasonic and warming/heat to 60°C.
EthanolInsoluble--
Table 2: Recommended Storage Conditions & Stability
FormStorage TemperatureDurationExpected Stability
Solid Powder 0 - 4°CShort-term (days to weeks)Stable
-20°CLong-term (years)>3 years
Stock Solution 0 - 4°CShort-term (days to weeks)Stable
-20°CLong-term (months)Up to 1 year
-80°CLong-term (years)Up to 2 years

Experimental Protocols

Protocol: Stability Assessment of this compound Stock Solutions via HPLC-UV

This protocol outlines a method to assess the stability of this compound in a prepared stock solution over time. The principle is based on quantifying the remaining parent compound using High-Performance Liquid Chromatography (HPLC) with UV detection.

1. Materials and Reagents:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Phosphoric acid or Formic acid

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column

  • Autosampler vials

2. Experimental Workflow:

G cluster_prep Preparation cluster_storage Storage & Sampling cluster_analysis Analysis A Prepare fresh this compound stock solution (e.g., 10 mM in DMSO) B Aliquot into multiple vials for different time points and temperatures A->B C Store aliquots at desired conditions (e.g., 4°C, -20°C, RT) B->C D At each time point (T0, T1, T2...) retrieve one aliquot from each condition C->D E Dilute sample to linear range of assay (e.g., 100 µM in mobile phase) D->E F Inject onto HPLC-UV system E->F G Quantify this compound peak area against a standard curve F->G H Assess Stability G->H Calculate % remaining vs. T0

Caption: Workflow for assessing this compound stock solution stability.

3. HPLC Method Parameters (Example):

  • Column: C18 reverse-phase column (e.g., Newcrom R1)

  • Mobile Phase: Acetonitrile and water with phosphoric acid. (For MS compatibility, replace phosphoric acid with formic acid).

  • Detection Wavelength: As determined by a UV scan of this compound (e.g., ~270 nm, literature may specify optimal wavelength).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

4. Procedure:

  • Prepare a fresh stock solution of this compound and immediately take a "Time 0" (T0) sample.

  • Aliquot the remaining stock solution into several sealed vials.

  • Store these aliquots under the desired test conditions (e.g., Room Temperature, 4°C, -20°C).

  • At predetermined time points (e.g., 24h, 48h, 1 week, 1 month), retrieve one vial from each storage condition.

  • For each sample, dilute an appropriate amount in the mobile phase to fall within the linear range of a previously established standard curve.

  • Inject the diluted sample onto the HPLC system.

  • Record the peak area of the this compound peak.

  • Calculate the concentration of this compound in the sample using the standard curve.

  • Determine the percentage of this compound remaining compared to the T0 sample. A solution is often considered stable if >90-95% of the initial concentration remains.

Potential Signaling & Degradation Pathways

This compound is a cyclic sulfur amino acid derivative that may act as an antioxidant by releasing cysteine, which in turn restores glutathione concentrations. Its degradation in solution is not well-documented but could hypothetically involve oxidation of the sulfur atom or hydrolysis of the cyclic structure, particularly under harsh pH or oxidative conditions.

G This compound This compound (Thiazolidine-4-carboxylic acid) Cysteine Cysteine This compound->Cysteine releases Degradation Degradation Products (e.g., oxidized forms) This compound->Degradation Oxidation / Hydrolysis GSH Glutathione (GSH) Restoration Cysteine->GSH promotes

Caption: Simplified pathway of this compound's antioxidant action and potential degradation.

References

Technical Support Center: Preventing Timonacic Precipitation in Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the precipitation of Timonacic in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its solubility properties?

This compound, also known as Thiazolidine-4-carboxylic acid, is a cyclic sulfur-containing amino acid derivative. Its molecular formula is C4H7NO2S, with a molecular weight of 133.17 g/mol . Reports on its aqueous solubility vary, with values ranging from sparingly soluble to reasonably soluble, often requiring heat or sonication for dissolution. It is generally reported to be soluble in DMSO. The conflicting solubility data underscores the compound's potential to precipitate under certain conditions.

Q2: What are the visual indicators of this compound precipitation in my culture medium?

Precipitation of this compound can be observed in several ways:

  • Cloudiness or turbidity: The medium may lose its clarity and appear hazy.

  • Visible particles: Small particles may be seen floating in the medium or settled at the bottom of the culture vessel.

  • Crystalline structures: Under a microscope, you may observe distinct crystal formations.

It is crucial to differentiate precipitation from microbial contamination. Contamination is often accompanied by a rapid change in the medium's pH (indicated by a color change of the phenol red indicator) and the presence of motile microorganisms under high magnification.

Q3: Why is my this compound, dissolved in DMSO, precipitating when added to the cell culture medium?

This is a common issue known as "DMSO shock" or solvent-shift precipitation. When a concentrated stock of this compound in DMSO is introduced into the aqueous environment of the cell culture medium, the abrupt change in solvent polarity can drastically reduce the solubility of this compound, causing it to precipitate out of the solution.

Q4: Can the type of cell culture medium affect this compound precipitation?

Yes, the composition of the culture medium can significantly influence the solubility of this compound. Different media formulations (e.g., DMEM, RPMI-1640, Ham's F-12) have varying concentrations of salts, amino acids, and other components. Interactions between this compound and these components, particularly divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺), or phosphate ions, can lead to the formation of insoluble complexes and subsequent precipitation.

Q5: How does the pH of the culture medium impact this compound solubility?

This compound is a carboxylic acid, and its solubility is pH-dependent. At a pH below its pKa, the carboxylic acid group is protonated, making the molecule less polar and potentially less soluble in aqueous solutions. Conversely, at a pH above its pKa, the carboxylate form predominates, which is generally more water-soluble. Standard cell culture media are typically buffered around a physiological pH of 7.2-7.4. Metabolic activity of cells can lower the pH, potentially reducing the solubility of this compound over time.

Troubleshooting Guide

Issue 1: Immediate Precipitation Upon Addition to Culture Medium
Potential Cause Recommended Solution
High Final Concentration Ensure the final concentration of this compound does not exceed its solubility limit in the specific culture medium. Perform a solubility test to determine the maximum soluble concentration.
Solvent Shock (DMSO) - Lower the final DMSO concentration in the medium (ideally ≤ 0.5%).- Add the this compound stock solution dropwise while gently vortexing the medium to ensure rapid dispersal.- Consider a stepwise dilution: first dilute the DMSO stock into a small volume of serum-containing medium (serum proteins can help with solubility) before adding it to the final culture volume.
Temperature Pre-warm the culture medium to 37°C before adding the this compound stock solution, as solubility is often temperature-dependent.
Issue 2: Delayed Precipitation During Incubation
Potential Cause Recommended Solution
pH Shift due to Cell Metabolism - Use a medium supplemented with a stronger buffer, such as HEPES, to maintain a stable pH.- Ensure proper CO₂ levels in the incubator to maintain the bicarbonate buffering system.
Interaction with Media Components - If possible, test the solubility of this compound in a simpler buffered saline solution (e.g., PBS) to determine if media components are the primary cause of precipitation.- If interactions with divalent cations are suspected, consider using a medium with lower concentrations of calcium and phosphate.
Compound Instability Review the manufacturer's data on the stability of this compound in aqueous solutions at 37°C. The precipitate could be a less soluble degradation product.

Data Presentation

Table 1: Reported Aqueous Solubility of this compound and its Analogs

CompoundReported SolubilityConditionsSource
This compound29.3 g/L21°C[1]
This compound14.29 mg/mLWith ultrasonic and warming to 60°C[2]
This compound27 mg/mLNot specified[3]
This compoundSoluble in DMSO, not in waterNot specified[4]
L(-)-Thiazolidine-4-carboxylic acid28.5 g/L20°C[5]
L(-)-Thiazolidine-4-carboxylic acidSolubleIn hot water
L(-)-Thiazolidine-4-carboxylic acidSparingly solubleIn water, requires heating and sonication

Experimental Protocols

Protocol: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium

Objective: To determine the highest concentration of this compound that can be dissolved in a specific cell culture medium without precipitation.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • The specific cell culture medium to be tested (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Incubator (37°C)

  • Microscope

Methodology:

  • Prepare a High-Concentration Stock Solution: Prepare a 100 mM stock solution of this compound in DMSO.

  • Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in your chosen cell culture medium in sterile microcentrifuge tubes. Aim for a range of final concentrations, for example, 1000 µM, 500 µM, 250 µM, 125 µM, 62.5 µM, and a vehicle control (medium with the same final DMSO concentration).

  • Incubation: Incubate the tubes at 37°C for a period that mimics your experimental conditions (e.g., 24, 48, or 72 hours).

  • Visual Inspection: After incubation, visually inspect each tube for any signs of precipitation (cloudiness or visible particles).

  • Microscopic Examination: Place a small aliquot from each tube onto a microscope slide and examine for the presence of crystalline structures.

  • Determination of Maximum Solubility: The highest concentration that remains clear and free of crystals is considered the maximum soluble concentration of this compound under these conditions.

Visualizations

Timonacic_Precipitation_Troubleshooting Troubleshooting this compound Precipitation start Precipitation Observed q1 When does precipitation occur? start->q1 immediate Immediately upon adding to medium q1->immediate Immediately delayed After incubation q1->delayed Delayed q2_immediate Check Final Concentration immediate->q2_immediate q4_delayed Check for pH Shift delayed->q4_delayed sol_high_conc Reduce Concentration q2_immediate->sol_high_conc Too High q3_immediate Solvent Shock (DMSO)? q2_immediate->q3_immediate OK sol_dmso Optimize Addition: - Dropwise addition - Gentle vortexing - Stepwise dilution - Pre-warm medium q3_immediate->sol_dmso Yes sol_ph Use HEPES-buffered medium Ensure correct CO2 levels q4_delayed->sol_ph Yes q5_delayed Interaction with Media Components? q4_delayed->q5_delayed No sol_interaction Test in simpler buffer (PBS) Consider low Ca2+/PO4 media q5_delayed->sol_interaction Possible

References

Technical Support Center: Minimizing Timonacic Degradation During Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize Timonacic degradation during experimental sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during sample preparation?

This compound, also known as Thiazolidine-4-carboxylic acid, is a thiol-containing antioxidant compound.[1] Its inherent chemical structure, particularly the thiazolidine ring which contains both a thiol and a carboxylic acid group, makes it susceptible to degradation under various experimental conditions.[2][3] Stability is a critical concern because degradation can lead to inaccurate quantification and misinterpretation of experimental results.

Q2: What are the primary factors that can cause this compound degradation?

The main factors contributing to this compound degradation during sample preparation are:

  • pH: this compound is more stable in acidic to neutral conditions (around pH 4-7). Alkaline conditions (pH > 7) can significantly accelerate the degradation of the thiazolidine ring.

  • Temperature: Elevated temperatures promote the degradation of this compound. Therefore, it is crucial to keep samples cool whenever possible.

  • Oxidation: The thiol group in this compound is susceptible to oxidation, which can be initiated by exposure to air (oxygen), metal ions, or oxidizing agents.[4]

  • Light: Exposure to light, particularly UV light, can potentially contribute to the degradation of photosensitive compounds. While specific data on this compound's photosensitivity is limited, it is a general best practice to protect samples from light.

Q3: What are the expected degradation products of this compound?

The primary degradation pathway for this compound involves the hydrolysis of the thiazolidine ring. This can lead to the release of cysteine and formaldehyde .[2] Under oxidative conditions, the thiol group of the released cysteine or this compound itself can be oxidized to form disulfides and other oxidized sulfur species.

Q4: How should I store my this compound stock solutions to ensure stability?

For long-term storage, this compound stock solutions are stable for up to 2 years at -80°C or 1 year at -20°C. It is recommended to prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles. For short-term storage, solutions can be kept at 4°C for up to a week, but it is always best to prepare fresh working solutions for each experiment.

Q5: Can I use antioxidants to prevent this compound degradation during sample preparation?

Yes, the addition of antioxidants can be an effective strategy. N-acetylcysteine (NAC) is a thiol-containing antioxidant that can help to stabilize other thiol compounds by acting as a sacrificial antioxidant and a disulfide-breaking agent. Including a low concentration of NAC (e.g., 1 mM) in your sample preparation buffers may help to minimize the oxidative degradation of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and preparation of samples containing this compound.

Issue Potential Cause Troubleshooting Steps
Low or inconsistent this compound concentration in analytical results. Degradation during sample processing.Control pH: Ensure all buffers and solutions used are within the optimal pH range of 4-7.• Maintain low temperature: Perform all sample preparation steps on ice or at 4°C.• Minimize exposure to air: Work quickly and consider using degassed solvents. If possible, process samples under an inert atmosphere (e.g., nitrogen or argon).• Add a stabilizer: Consider adding N-acetylcysteine (NAC) to your buffers at a final concentration of 1 mM.
Appearance of unexpected peaks in chromatograms. Formation of degradation products.Analyze fresh samples: Compare the chromatograms of freshly prepared samples with those of samples that have been stored or processed for longer periods.• Perform forced degradation studies: Subject a this compound standard to harsh conditions (e.g., high pH, high temperature, oxidizing agent) to intentionally generate degradation products. This will help in identifying the retention times of potential degradants.• Use mass spectrometry (MS): Couple your liquid chromatography system to a mass spectrometer to identify the mass-to-charge ratio of the unknown peaks and confirm if they are related to this compound degradation.
Sample discoloration (e.g., slight yellowing). Oxidation of this compound or other sample components.Protect from light: Store samples in amber vials or wrap them in aluminum foil.• Use chelating agents: If metal ion-catalyzed oxidation is suspected, consider adding a chelating agent like EDTA (0.5 mM) to your buffers.
Precipitation in the sample. Poor solubility of this compound or its degradation products in the chosen solvent.Check solubility: this compound is soluble in water and DMSO. Ensure the solvent system is appropriate for the concentration being used.• Adjust pH: Changes in pH can affect the solubility of both this compound and its degradation products. Ensure the pH is maintained within the optimal range for solubility.• Filter the sample: Before analysis, filter the sample through a 0.22 µm syringe filter to remove any precipitates that could damage the analytical instrument.

Quantitative Data Summary

The following tables summarize the expected stability of this compound under various conditions. The data is based on general principles for thiol-containing compounds and studies on structurally similar molecules, such as 2-threityl-thiazolidine-4-carboxylic acid, which also shows increased degradation at higher pH and temperatures. The degradation percentages are illustrative and may vary depending on the specific experimental conditions.

Table 1: Expected Effect of pH on this compound Stability at Room Temperature (25°C) over 24 hours

pHExpected Degradation (%)Notes
3.0< 5%This compound is expected to be relatively stable in acidic conditions.
5.0< 2%Optimal stability is expected in the slightly acidic to neutral pH range.
7.0< 5%Neutral pH is generally acceptable, but the rate of degradation may start to increase.
9.0> 20%Alkaline conditions significantly accelerate the hydrolysis of the thiazolidine ring.

Table 2: Expected Effect of Temperature on this compound Stability at pH 7 over 24 hours

Temperature (°C)Expected Degradation (%)Notes
4< 2%Refrigerated temperatures are recommended for short-term storage of samples.
25< 5%Room temperature exposure should be minimized.
3710-15%Physiological temperatures can lead to noticeable degradation over several hours.
60> 30%Elevated temperatures should be avoided during sample preparation.

Table 3: Expected Effect of Oxidizing Agent (Hydrogen Peroxide) on this compound Stability at Room Temperature (25°C) and pH 7

H₂O₂ ConcentrationIncubation TimeExpected Degradation (%)Notes
0.01%1 hour5-10%Mild oxidative stress can lead to some degradation.
0.1%1 hour> 50%Higher concentrations of oxidizing agents will rapidly degrade this compound.

Experimental Protocols

Protocol 1: Sample Preparation for the Quantification of this compound in Biological Matrices using HPLC-UV

This protocol is adapted from a validated method for the determination of this compound.

1. Materials:

  • This compound standard

  • Phosphate buffer (0.2 M, pH 6.0)

  • 2-chloro-1-methylquinolinium tetrafluoroborate (CMQT) solution (0.25 M in acetonitrile)

  • Acetonitrile (HPLC grade)

  • Trichloroacetic acid (TCA)

  • Polytetrafluoroethylene (PTFE) syringe filters (0.22 µm)

  • Homogenizer

  • Centrifuge

2. Sample Extraction:

  • For solid samples (e.g., tissues), accurately weigh the sample and homogenize it in 5 volumes of ice-cold 0.2 M phosphate buffer (pH 6.0).

  • For liquid samples (e.g., plasma), mix 1 part sample with 4 parts of ice-cold 0.2 M phosphate buffer (pH 6.0).

  • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

  • Collect the supernatant for derivatization.

3. Derivatization:

  • To 100 µL of the supernatant, add 50 µL of 0.25 M CMQT solution.

  • Vortex the mixture for 30 seconds.

  • Allow the reaction to proceed at room temperature for 10 minutes.

4. Sample Clean-up:

  • Filter the derivatized sample through a 0.22 µm PTFE syringe filter into an HPLC vial.

5. HPLC-UV Analysis:

  • Column: C18 reverse-phase column (e.g., Zorbax SB-C18, 150 x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1 M Trichloroacetic acid (TCA), pH 1.7

  • Mobile Phase B: Acetonitrile (ACN)

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5-50% B

    • 10-12 min: 50% B

    • 12-14 min: 5% B

  • Flow Rate: 1 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 348 nm

  • Injection Volume: 20 µL

Visualizations

experimental_workflow cluster_extraction Sample Extraction cluster_derivatization Derivatization cluster_analysis Analysis sample Biological Sample homogenize Homogenize in Phosphate Buffer (pH 6.0) sample->homogenize centrifuge Centrifuge at 10,000 x g homogenize->centrifuge supernatant Collect Supernatant centrifuge->supernatant add_cmqt Add CMQT Solution supernatant->add_cmqt vortex Vortex add_cmqt->vortex react React for 10 min vortex->react filter Filter (0.22 µm PTFE) react->filter hplc HPLC-UV Analysis filter->hplc

Caption: Experimental workflow for this compound quantification.

degradation_pathway cluster_conditions Degradation Conditions cluster_products Degradation Products This compound This compound (Thiazolidine-4-carboxylic acid) cysteine Cysteine This compound->cysteine Hydrolysis formaldehyde Formaldehyde This compound->formaldehyde Hydrolysis high_ph High pH (>7) high_ph->this compound high_temp High Temperature high_temp->this compound oxidation Oxidizing Agents oxidation->this compound oxidation->cysteine disulfide Disulfide Adducts cysteine->disulfide Oxidation

Caption: Proposed degradation pathway of this compound.

References

Troubleshooting inconsistent results in Timonacic studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Timonacic. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address inconsistencies and challenges in your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as Thiazolidine-4-carboxylic acid, is a cyclic sulfur amino acid derivative with antioxidant and potential antineoplastic properties.[1][2] Its mechanism is multifaceted, involving:

  • Antioxidant activity: It acts as a thiol antioxidant, which can help mitigate oxidative stress.[3][4][5]

  • Metal ion chelation: this compound can bind to and neutralize free metal ions that can catalyze the formation of free radicals.

  • Modulation of cellular pathways: It has been shown to influence levels of reactive oxygen species (ROS), enhance glutathione levels, and impact gene expression related to the cell cycle, apoptosis, and stress responses.

  • Interference with metabolic pathways: Some studies suggest it targets the oxidative phosphorylation pathway in mitochondria, disrupting ATP production in cancer cells.

Q2: My results with this compound are not consistent across experiments. What are the common causes of variability?

A2: Inconsistent results in studies with small molecules like this compound often stem from a few key areas:

  • Compound Quality and Handling: The purity, storage, and preparation of your this compound stock solution are critical. Impurities or degradation can lead to off-target effects.

  • Cell Culture Conditions: Variations in cell passage number, confluency, and media composition can significantly alter cellular responses.

  • Assay-Specific Variability: The choice of assay, reagent quality, and incubation times can all introduce variability.

  • Biological Complexity: The multifaceted nature of this compound's action means its effects can be highly context-dependent, varying between different cell lines and experimental conditions.

Q3: How can I ensure the quality and stability of my this compound compound?

A3: It is crucial to start with a high-purity compound. You can verify the purity of your this compound using High-Performance Liquid Chromatography (HPLC). Proper storage is also essential; for long-term storage, it is recommended to store this compound at -20°C or -80°C. When preparing stock solutions, use fresh, high-quality solvents. For example, if using DMSO, ensure it is not moisture-absorbing, as this can reduce solubility.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values in cell viability assays.
Potential Cause Troubleshooting Step
Cellular Health and Density Ensure consistent cell seeding density and that cells are in the logarithmic growth phase. Avoid using cells that are over-confluent or have a high passage number.
This compound Preparation Prepare fresh dilutions of this compound for each experiment from a validated stock solution.
Incubation Time Optimize and standardize the incubation time with this compound. Its effects may be time-dependent.
Assay Type Different viability assays (e.g., MTT, MTS, CellTiter-Glo) measure different cellular parameters. Consider if the chosen assay is appropriate for this compound's mechanism of action.
Issue 2: High background or unexpected results in apoptosis assays.
Potential Cause Troubleshooting Step
Assay Timing Apoptosis is a dynamic process. Perform a time-course experiment to identify the optimal time point for detecting apoptosis after this compound treatment.
Off-Target Effects At high concentrations, this compound may have off-target effects. Titrate the concentration to a range that is relevant to its known biological activity.
Cell Cycle Arrest This compound may induce cell cycle arrest rather than apoptosis in some cell lines. Consider performing a cell cycle analysis to investigate this possibility.
Assay Specificity Use multiple methods to confirm apoptosis (e.g., Annexin V/PI staining, caspase activity assays, and TUNEL).
Issue 3: Variable results in oxidative stress assays.
Potential Cause Troubleshooting Step
Basal Oxidative Stress The basal level of oxidative stress can vary between cell cultures. Ensure consistent culture conditions to minimize this variability.
Reagent Stability Many probes for measuring ROS are light-sensitive and have limited stability. Prepare fresh reagents and protect them from light.
Timing of Measurement The antioxidant effects of this compound may be immediate or delayed. Conduct a time-course experiment to determine the optimal measurement window.
Direct Interference Confirm that this compound does not directly interfere with the fluorescence or absorbance of your assay probe.

Experimental Protocols

Protocol 1: Purity Assessment of this compound by HPLC

This protocol provides a general method for assessing the purity of a this compound sample using reverse-phase HPLC.

Materials:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for MS compatibility)

  • HPLC system with a UV detector

  • Newcrom R1 column or equivalent reverse-phase column

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile and water, with a small amount of phosphoric acid (e.g., 0.1%) or formic acid for MS compatibility. The exact ratio will depend on your specific column and system and may require optimization.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • HPLC Analysis:

    • Equilibrate the column with the mobile phase.

    • Inject the sample onto the column.

    • Run the analysis using an isocratic or gradient elution profile.

    • Monitor the elution at a suitable wavelength (e.g., around 210 nm).

  • Data Analysis: Analyze the resulting chromatogram to determine the peak area of this compound and any impurities. Calculate the purity as the percentage of the this compound peak area relative to the total peak area.

Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol describes how to analyze the cell cycle distribution of a cell population treated with this compound using PI staining and flow cytometry.

Materials:

  • Cells treated with this compound or vehicle control

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the cells and prepare a single-cell suspension in PBS.

  • Fixation:

    • Centrifuge the cells and resuspend the pellet in a small volume of PBS.

    • While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate on ice for at least 30 minutes.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry:

    • Analyze the stained cells on a flow cytometer.

    • Use appropriate software to gate the cell populations and determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Visualizing Pathways and Workflows

To aid in understanding the experimental processes and potential biological effects of this compound, the following diagrams have been generated.

G Troubleshooting Workflow for Inconsistent Results cluster_compound Compound Checks cluster_cells Cell Culture Checks Inconsistent_Results Inconsistent Experimental Results Check_Compound Step 1: Verify Compound Integrity Inconsistent_Results->Check_Compound Check_Cells Step 2: Assess Cell Culture Conditions Check_Compound->Check_Cells Purity & Stability Confirmed HPLC HPLC for Purity Check_Compound->HPLC Storage Correct Storage (-20°C/-80°C) Check_Compound->Storage Stock_Prep Fresh Stock Solution Check_Compound->Stock_Prep Review_Protocol Step 3: Review Experimental Protocol Check_Cells->Review_Protocol Cells are Healthy & Consistent Passage Low Passage Number Check_Cells->Passage Confluency Consistent Confluency Check_Cells->Confluency Media Standardized Media Check_Cells->Media Optimize_Assay Step 4: Optimize Assay Parameters Review_Protocol->Optimize_Assay Protocol is Standardized Consistent_Results Consistent and Reproducible Results Optimize_Assay->Consistent_Results G Potential Signaling Pathways Modulated by this compound cluster_stress Oxidative Stress Response cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes This compound This compound ROS Modulation of Reactive Oxygen Species (ROS) This compound->ROS Glutathione Increased Glutathione Levels This compound->Glutathione NFkB NF-κB Pathway ROS->NFkB MAPK MAPK/ERK Pathway ROS->MAPK p53 p53 Pathway ROS->p53 Gene_Expression Altered Gene Expression NFkB->Gene_Expression Cell_Cycle Cell Cycle Arrest MAPK->Cell_Cycle Apoptosis Apoptosis p53->Apoptosis p53->Cell_Cycle Apoptosis->Gene_Expression Cell_Cycle->Gene_Expression G Experimental Workflow for Cell-Based Assays cluster_assays Examples of Assays Start Start Cell_Culture 1. Culture Cells Start->Cell_Culture Treatment 2. Treat with this compound Cell_Culture->Treatment Incubation 3. Incubate for a Defined Period Treatment->Incubation Assay 4. Perform Assay Incubation->Assay Viability Cell Viability Assay Assay->Viability Apoptosis Apoptosis Assay Assay->Apoptosis Oxidative_Stress Oxidative Stress Assay Assay->Oxidative_Stress Cell_Cycle Cell Cycle Analysis Assay->Cell_Cycle Data_Analysis 5. Analyze Data End End Data_Analysis->End Viability->Data_Analysis Apoptosis->Data_Analysis Oxidative_Stress->Data_Analysis Cell_Cycle->Data_Analysis

References

Identifying and mitigating Timonacic's cytotoxic effects at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer

Initial searches for "Timonacic" did not yield information on a specific chemical entity. Therefore, this technical support guide has been generated using Cisplatin , a well-characterized cytotoxic agent, as a representative model. The experimental protocols, data, and troubleshooting advice are based on publicly available information for Cisplatin and should be adapted as necessary for your specific compound.

This technical support center provides guidance for researchers, scientists, and drug development professionals working with this compound, focusing on identifying and mitigating its cytotoxic effects at high concentrations.

Frequently Asked Questions (FAQs)

Q1: We are observing a sharp decrease in cell viability at high concentrations of this compound. Is this expected?

A1: Yes, this compound, like many cytotoxic agents, is expected to cause a dose-dependent decrease in cell viability. At high concentrations, this effect can become more pronounced, leading to widespread cell death. It is crucial to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line to establish a therapeutic window.

Q2: What are the common mechanisms of this compound-induced cytotoxicity?

A2: At high concentrations, this compound can induce cell death through several mechanisms, primarily by forming DNA adducts that interfere with DNA replication and transcription, leading to the activation of apoptotic pathways. Key signaling pathways involved include the p53-mediated DNA damage response and the activation of caspase cascades.

Q3: How can we mitigate the off-target cytotoxic effects of this compound in our in vitro models?

A3: Several strategies can be employed to mitigate off-target cytotoxicity:

  • Co-administration with cytoprotective agents: Certain compounds can reduce the toxic effects of agents like this compound on non-target cells.

  • Optimization of delivery systems: Using targeted delivery systems, such as antibody-drug conjugates or nanoparticle-based carriers, can help concentrate this compound at the target site, reducing systemic exposure.

  • Modification of treatment schedules: Adjusting the duration and frequency of this compound exposure can help minimize toxicity while maintaining efficacy.

Q4: What are the key biomarkers to monitor for this compound-induced cytotoxicity?

A4: Key biomarkers for assessing cytotoxicity include:

  • Apoptosis markers: Cleaved caspase-3, PARP cleavage, and Annexin V staining.

  • DNA damage markers: Phosphorylation of H2A.X (γH2A.X) and 53BP1 foci formation.

  • Cell viability indicators: ATP levels (e.g., CellTiter-Glo® assay) and membrane integrity (e.g., LDH assay).

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability in cell viability assays Inconsistent cell seeding density, uneven drug distribution, or edge effects in multi-well plates.Ensure a homogenous single-cell suspension before seeding. When treating with this compound, mix thoroughly by gentle pipetting. Avoid using the outer wells of plates, or fill them with a buffer to maintain humidity.
Unexpectedly low cytotoxicity This compound degradation, incorrect concentration, or cell line resistance.Prepare fresh this compound solutions for each experiment. Verify the concentration of your stock solution using a suitable analytical method. Test a different cell line known to be sensitive to similar compounds.
Difficulty in detecting apoptosis The timing of the assay is not optimal, or the concentration of this compound is too high, leading to necrosis instead of apoptosis.Perform a time-course experiment to identify the optimal time point for apoptosis detection. Use a range of this compound concentrations to distinguish between apoptotic and necrotic cell death.
Inconsistent results between experiments Variation in cell culture conditions (e.g., passage number, confluency), or batch-to-batch variation of this compound.Maintain consistent cell culture practices. Use cells within a defined passage number range. If possible, use the same batch of this compound for a series of related experiments.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on cell viability and apoptosis in a representative cancer cell line.

Table 1: Dose-Dependent Effect of this compound on Cell Viability

This compound Concentration (µM)Cell Viability (%)Standard Deviation
0 (Control)1005.2
1854.8
5526.1
10255.5
20103.9
50<52.1

Table 2: Induction of Apoptosis by this compound

This compound Concentration (µM)Apoptotic Cells (%)Standard Deviation
0 (Control)20.8
5354.2
10685.9
20856.3

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with a serial dilution of this compound and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Apoptosis Detection using Annexin V/PI Staining
  • Cell Treatment: Treat cells with this compound at the desired concentrations for the determined time period.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

Visualizations

Timonacic_Cytotoxicity_Workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cluster_mitigation Mitigation Strategy start Seed Cells treat Treat with this compound start->treat viability Cell Viability Assay (e.g., MTT) treat->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treat->apoptosis ic50 Determine IC50 viability->ic50 pathway Pathway Analysis apoptosis->pathway mitigate Co-administer with Cytoprotective Agent pathway->mitigate reassess Re-assess Cytotoxicity mitigate->reassess

Caption: Experimental workflow for assessing and mitigating this compound-induced cytotoxicity.

Timonacic_Signaling_Pathway This compound High-Concentration This compound DNA_Damage DNA Damage This compound->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Mitochondrion Mitochondrial Dysfunction Bax->Mitochondrion Caspase9 Caspase-9 Activation Mitochondrion->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified signaling pathway for this compound-induced apoptosis.

Troubleshooting_Logic start High Variability in Results? check_seeding Check Cell Seeding and Plating Technique start->check_seeding Yes low_cytotoxicity Unexpectedly Low Cytotoxicity? start->low_cytotoxicity No check_seeding->low_cytotoxicity check_reagents Verify Reagent Concentration & Stability no_apoptosis No Apoptosis Detected? check_reagents->no_apoptosis low_cytotoxicity->check_reagents Yes low_cytotoxicity->no_apoptosis No check_time Optimize Assay Time Point end Consistent Results check_time->end no_apoptosis->check_time Yes no_apoptosis->end No

Caption: Logical flow for troubleshooting common experimental issues.

Validation & Comparative

A Comparative Guide to the Antioxidant Capacities of Timonacic and N-acetylcysteine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of antioxidant compounds, both Timonacic (Thiazolidine-4-carboxylic acid) and N-acetylcysteine (NAC) are recognized for their roles as thiol-containing antioxidants.[1][2][3] This guide provides a comparative analysis of their antioxidant capacities, drawing upon available experimental data and mechanistic understanding. While direct head-to-head comparative studies with quantitative data are limited in publicly available literature, this document synthesizes existing information to offer a comprehensive overview for research and drug development professionals.

Mechanism of Antioxidant Action

The antioxidant properties of both this compound and N-acetylcysteine are rooted in their ability to donate a hydrogen atom or electron to neutralize free radicals and their role as precursors to L-cysteine, a key component of the endogenous antioxidant glutathione (GSH).[4][5]

This compound is an orally active thiol antioxidant with anti-aging and anti-hepatotoxic effects. Its primary antioxidant mechanism is believed to involve the intracellular release of L-cysteine, which then participates in the synthesis of glutathione. By bolstering intracellular GSH levels, this compound helps to mitigate oxidative stress.

N-acetylcysteine is a well-established antioxidant that also acts as a precursor for L-cysteine and subsequently glutathione. Its antioxidant activity is multifaceted, involving both direct and indirect mechanisms. Directly, the free thiol group of NAC can react with and scavenge various reactive oxygen and nitrogen species (RONS). Indirectly, and more significantly, NAC boosts the synthesis of GSH, the cell's primary non-enzymatic antioxidant.

Signaling Pathways

The primary indirect antioxidant signaling pathway for both compounds converges on the synthesis of glutathione.

Glutathione_Synthesis_Pathway This compound This compound Cysteine L-Cysteine This compound->Cysteine Intracellular release NAC N-acetylcysteine (NAC) NAC->Cysteine Deacetylation GCL Glutamate-Cysteine Ligase (GCL) Cysteine->GCL Glutamate L-Glutamate Glutamate->GCL Glycine Glycine GS Glutathione Synthetase (GS) Glycine->GS gamma_GC γ-Glutamylcysteine GCL->gamma_GC GSH Glutathione (GSH) GS->GSH gamma_GC->GS

Glutathione synthesis pathway from this compound and NAC.

N-acetylcysteine also has a direct radical scavenging mechanism.

NAC_Direct_Radical_Scavenging NAC N-acetylcysteine (NAC) NAC_Radical NAC Thiyl Radical NAC->NAC_Radical Donates H• ROS Reactive Oxygen Species (ROS) Neutralized_ROS Neutralized Species ROS->Neutralized_ROS Accepts H• NAC_Radical->NAC_Radical

Direct radical scavenging by N-acetylcysteine (NAC).

Quantitative Antioxidant Capacity

Obtaining directly comparable quantitative data for this compound and NAC from standardized assays is challenging due to a lack of head-to-head studies. The following table summarizes available data, primarily from studies on NAC and derivatives of thiazolidine-4-carboxylic acid.

Antioxidant AssayN-acetylcysteine (NAC)This compound (Thiazolidine-4-carboxylic acid) & DerivativesReference Compound
DPPH Radical Scavenging Activity (IC50) NACA, a derivative, showed higher scavenging ability than NAC at higher concentrations.2-Aryl substituted derivatives show varied activity based on the substituent. Phenolic -OH groups significantly enhance activity.Ascorbic Acid is a common standard.
ABTS Radical Scavenging Activity Data not readily available in a comparative context.Kinetic studies on 2-aryl derivatives have been performed.Trolox is the standard for expressing results as TEAC (Trolox Equivalent Antioxidant Capacity).
Oxygen Radical Absorbance Capacity (ORAC) Data not readily available in a comparative context.Data not readily available.Trolox is used as the standard.

Note: The absence of standardized, direct comparative data necessitates that these findings be interpreted with caution. The experimental conditions across different studies can significantly influence the outcomes.

Experimental Protocols

Below are detailed methodologies for key antioxidant assays that can be used to evaluate and compare the antioxidant capacities of this compound and N-acetylcysteine.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, which results in a color change from purple to yellow.

  • Reagents: DPPH solution (in methanol or ethanol), test compounds (this compound, NAC), positive control (e.g., Ascorbic Acid), methanol or ethanol.

  • Procedure:

    • Prepare serial dilutions of the test compounds and the positive control.

    • Add a fixed volume of the DPPH solution to each dilution.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at approximately 517 nm using a spectrophotometer.

    • Calculate the percentage of DPPH radical scavenging activity. The IC50 value, the concentration required to scavenge 50% of DPPH radicals, is then determined.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Serial Dilutions of this compound/NAC C Mix Sample and DPPH A->C B Prepare DPPH Solution B->C D Incubate in Dark (30 min) C->D E Measure Absorbance (~517 nm) D->E F Calculate % Inhibition and IC50 E->F

General workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

  • Reagents: ABTS solution, potassium persulfate, test compounds (this compound, NAC), positive control (e.g., Trolox), buffer solution (e.g., phosphate-buffered saline).

  • Procedure:

    • Generate the ABTS•+ solution by reacting ABTS with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

    • Dilute the ABTS•+ solution with a buffer to a specific absorbance at a certain wavelength (e.g., 734 nm).

    • Add a small volume of the test compounds or positive control to the diluted ABTS•+ solution.

    • After a set incubation time, measure the absorbance.

    • Calculate the percentage of ABTS•+ scavenging activity. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

ORAC (Oxygen Radical Absorbance Capacity) Assay

This assay measures the oxidative degradation of a fluorescent probe after being mixed with a free radical generator. The antioxidant capacity is quantified by the degree of protection provided to the fluorescent probe.

  • Reagents: Fluorescein (fluorescent probe), AAPH (a peroxyl radical generator), test compounds (this compound, NAC), positive control (e.g., Trolox), phosphate buffer.

  • Procedure:

    • Prepare solutions of the test compounds, positive control, and fluorescein in a 96-well microplate.

    • Pre-incubate the plate at 37°C.

    • Initiate the reaction by adding AAPH solution to all wells.

    • Monitor the fluorescence decay kinetically over time using a fluorescence microplate reader.

    • Calculate the area under the curve (AUC) for each sample and compare it to the AUC of the Trolox standard to determine the ORAC value, expressed as Trolox equivalents.

Conclusion

Both this compound and N-acetylcysteine are valuable thiol-containing antioxidants with a primary shared mechanism of action: replenishing intracellular glutathione levels through the provision of L-cysteine. NAC is more extensively characterized, with evidence for both direct and indirect antioxidant effects.

The available data on this compound, largely from studies on its derivatives, suggests that its antioxidant capacity can be modulated by its chemical structure. However, a significant gap exists in the literature regarding direct, quantitative comparisons of the antioxidant capacities of this compound and NAC using standardized assays.

For researchers and drug development professionals, this guide highlights the established antioxidant mechanisms of both compounds. It also underscores the critical need for future studies involving head-to-head comparisons under consistent experimental conditions to definitively elucidate their relative antioxidant potencies. Such studies would be invaluable for informing the selection and development of these compounds for therapeutic applications where antioxidant activity is a key desired attribute.

References

A Comparative Analysis of Timonacic and Silymarin for Hepatoprotection

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the experimental data and mechanisms of two prominent hepatoprotective agents, Timonacic and Silymarin, offers valuable insights for researchers and drug development professionals. This guide provides a comprehensive comparison of their performance, supported by experimental evidence, to inform future research and therapeutic strategies in liver disease.

This comparative guide outlines the efficacy of this compound (thiazolidine-4-carboxylic acid) and Silymarin, a standardized extract from milk thistle, in protecting the liver from various insults. While both compounds exhibit significant hepatoprotective properties, they operate through distinct and overlapping mechanisms, primarily centered around antioxidant and anti-inflammatory pathways.

Executive Summary

Both this compound and Silymarin have demonstrated considerable potential in mitigating liver damage. Silymarin, a well-researched natural compound, exerts its effects through a multi-pronged approach that includes antioxidant, anti-inflammatory, and anti-fibrotic actions.[1][2] this compound, a thiol antioxidant, primarily functions as a cysteine prodrug to replenish intracellular glutathione (GSH), a key antioxidant.[3][4] Clinical and preclinical studies have validated the hepatoprotective effects of both agents, although the body of evidence for Silymarin is currently more extensive.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the available quantitative data from preclinical and clinical studies on the efficacy of this compound and Silymarin in improving liver function biomarkers.

Table 1: Preclinical Efficacy in Carbon Tetrachloride (CCl4)-Induced Liver Injury in Rats

CompoundDosageChange in Alanine Aminotransferase (ALT)Change in Aspartate Aminotransferase (AST)Reference
Silymarin 50 mg/kgMarked reductionMarked reduction[5]
This compound Not specifiedAmeliorated chronic liver damageNot specified

Note: Specific quantitative data for this compound in the CCl4 model was not available in the reviewed literature.

Table 2: Clinical Efficacy in Non-Alcoholic Fatty Liver Disease (NAFLD) Patients

CompoundDosageDurationChange in Alanine Aminotransferase (ALT)Change in Gamma-Glutamyl Transferase (GGT)Reference
This compound 600 mg/day6 monthsSignificant decrease (p=0.039)Significant decrease (p=0.002)
Silymarin 700 mg/day48 weeksSignificant reductionNot specified

Mechanisms of Action: A Deeper Look

This compound: A Glutathione Precursor

This compound's primary mechanism of action lies in its role as a prodrug for L-cysteine, an essential precursor for the synthesis of glutathione (GSH). GSH is a critical intracellular antioxidant that neutralizes reactive oxygen species (ROS), thereby protecting cells from oxidative damage. By increasing the availability of cysteine, this compound enhances the liver's capacity to produce GSH, bolstering its antioxidant defenses.

Timonacic_Mechanism This compound This compound (Thiazolidine-4-carboxylic acid) Cysteine L-Cysteine This compound->Cysteine Metabolic conversion GSH Glutathione (GSH) Cysteine->GSH Synthesis Oxidative_Stress Reduced Oxidative Stress GSH->Oxidative_Stress Neutralizes ROS Reactive Oxygen Species (ROS) ROS->Oxidative_Stress Hepatocyte Hepatocyte Protection Oxidative_Stress->Hepatocyte

Mechanism of Action of this compound.
Silymarin: A Multifaceted Hepatoprotector

Silymarin's hepatoprotective effects are more diverse and have been extensively studied. Its mechanisms include:

  • Antioxidant Activity: Silymarin directly scavenges free radicals and increases the levels of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx). It also enhances GSH synthesis.

  • Anti-inflammatory Effects: Silymarin inhibits the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory cytokines.

  • Anti-fibrotic Activity: Silymarin has been shown to inhibit the transforming growth factor-beta (TGF-β) signaling pathway, which plays a crucial role in the activation of hepatic stellate cells and the subsequent deposition of collagen, a hallmark of liver fibrosis.

Silymarin_Mechanism cluster_antioxidant Antioxidant Effects cluster_antiinflammatory Anti-inflammatory Effects cluster_antifibrotic Anti-fibrotic Effects Silymarin_A Silymarin ROS_A ROS Silymarin_A->ROS_A Scavenges GSH_SOD ↑ GSH, SOD, GPx Silymarin_A->GSH_SOD Increases Oxidative_Stress_A Reduced Oxidative Stress ROS_A->Oxidative_Stress_A GSH_SOD->Oxidative_Stress_A Hepatocyte_Protection Hepatocyte Protection Oxidative_Stress_A->Hepatocyte_Protection Silymarin_I Silymarin NFkB NF-κB Activation Silymarin_I->NFkB Inhibits Inflammatory_Cytokines Inflammatory Cytokines NFkB->Inflammatory_Cytokines Promotes Inflammation Reduced Inflammation Inflammatory_Cytokines->Inflammation Inflammation->Hepatocyte_Protection Silymarin_F Silymarin TGFb TGF-β Signaling Silymarin_F->TGFb Inhibits HSC_Activation Hepatic Stellate Cell Activation TGFb->HSC_Activation Promotes Fibrosis Reduced Fibrosis HSC_Activation->Fibrosis Fibrosis->Hepatocyte_Protection

Multifaceted Mechanisms of Silymarin.

Experimental Protocols

Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity in Rats

This is a widely used experimental model to induce acute and chronic liver injury.

  • Induction: Rats are typically administered CCl4, often diluted in olive oil, via intraperitoneal injection or oral gavage. The dosage and frequency of administration vary depending on whether an acute or chronic model is being established.

  • Treatment: The test compound (this compound or Silymarin) is administered orally or via injection before or after CCl4 administration.

  • Assessment: After a specified period, blood samples are collected to measure serum levels of liver enzymes such as ALT and AST. Liver tissues are excised for histological examination to assess the degree of necrosis, inflammation, and fibrosis.

CCl4_Workflow start Start animal_model Wistar Rats start->animal_model ccl4_admin CCl4 Administration (i.p. or oral) animal_model->ccl4_admin treatment_group Treatment Group (this compound or Silymarin) ccl4_admin->treatment_group control_group Control Group (Vehicle) ccl4_admin->control_group assessment Assessment treatment_group->assessment control_group->assessment blood_analysis Blood Analysis (ALT, AST) assessment->blood_analysis histology Liver Histopathology assessment->histology end End blood_analysis->end histology->end

Workflow for CCl4-induced hepatotoxicity model.
Measurement of Antioxidant Enzyme Activity

The activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx) in liver tissue homogenates is a key indicator of oxidative stress.

  • Sample Preparation: Liver tissue is homogenized in a suitable buffer and centrifuged to obtain the supernatant.

  • SOD Activity Assay: SOD activity is often measured using a spectrophotometric assay based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by the superoxide radicals generated by a riboflavin-light-NBT system.

  • GPx Activity Assay: GPx activity is typically determined by measuring the rate of oxidation of NADPH to NADP+ at 340 nm, coupled to the reduction of oxidized glutathione by glutathione reductase.

Conclusion

Both this compound and Silymarin are effective hepatoprotective agents with distinct but complementary mechanisms of action. Silymarin's broad-spectrum activity, targeting multiple pathways of liver injury, is well-documented. This compound's focused approach on replenishing the critical antioxidant glutathione provides a clear and potent mechanism for cellular protection.

The choice between these agents for future research or therapeutic development may depend on the specific etiology of the liver disease. For conditions primarily driven by oxidative stress, this compound's direct impact on glutathione synthesis is highly relevant. In contrast, for multifactorial liver diseases involving inflammation and fibrosis, Silymarin's pleiotropic effects may offer a more comprehensive therapeutic strategy. Further head-to-head comparative studies, particularly in preclinical models of liver disease, are warranted to delineate the relative potencies and specific applications of these two promising hepatoprotective compounds.

References

Validating the Anticancer Effects of Timonacic In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anticancer drug discovery, validating preclinical efficacy is a critical step. This guide provides a comparative analysis of the in vivo anticancer effects of Timonacic and its alternatives. While in vivo data for this compound is notably limited, this document summarizes the available information on its proposed mechanism and contrasts it with a structurally related derivative and a widely studied natural compound, Thymoquinone, for which substantial in vivo evidence exists.

This compound: Unraveling the In Vivo Anticancer Potential

This compound, also known as thiazolidine-4-carboxylic acid, is a compound that has been investigated for its potential as a cytostatic agent.[1] Its proposed mechanism of action involves the disruption of mitochondrial oxidative phosphorylation, leading to a decrease in ATP production and subsequent energy starvation in cancer cells.[1] Additionally, this compound is suggested to induce apoptosis by activating pro-apoptotic proteins.[1]

However, a comprehensive review of published literature reveals a significant gap in in vivo studies validating these anticancer effects. One source explicitly states that oral administration of this compound appears to lack antitumor activity, a critical consideration for in vivo experimental design.[2] This absence of robust in vivo data necessitates a cautious interpretation of its therapeutic potential and underscores the need for further preclinical investigation.

Proposed Mechanism of Action of this compound

This compound's purported anticancer activity is multifaceted, targeting fundamental cellular processes. Its primary proposed mechanisms include:

  • Metabolic Interference: By targeting oxidative phosphorylation in mitochondria, this compound aims to cut off the energy supply that cancer cells require for their rapid proliferation.[1]

  • Induction of Apoptosis: The compound is believed to trigger programmed cell death in cancer cells, a key characteristic of effective anticancer agents.

  • Cellular Normalization: Some reports suggest that this compound can reverse the transformed phenotype of cancer cells, restoring them to a more normal state.

The signaling pathways through which this compound is hypothesized to exert these effects are not well-elucidated in the available literature. Below is a speculative diagram based on its proposed general mechanisms.

Timonacic_Pathway This compound This compound Mitochondria Mitochondrial Oxidative Phosphorylation This compound->Mitochondria Inhibits Apoptosis_Pathway Apoptotic Pathway This compound->Apoptosis_Pathway Activates ATP_Production ATP Production Mitochondria->ATP_Production Drives Cancer_Cell Cancer Cell ATP_Production->Cancer_Cell Sustains Proliferation Pro_Apoptotic_Proteins Pro-Apoptotic Proteins Apoptosis_Pathway->Pro_Apoptotic_Proteins Upregulates Pro_Apoptotic_Proteins->Cancer_Cell Induces Apoptosis A375_Xenograft_Workflow cluster_cell_culture Cell Culture cluster_animal_model Animal Model cluster_treatment Treatment A375_cells A375 human melanoma cells Harvest Harvest and prepare cell suspension A375_cells->Harvest Injection Subcutaneous injection of A375 cells Harvest->Injection Mice Immunocompromised mice (e.g., nude mice) Mice->Injection Tumor_growth Monitor tumor growth Injection->Tumor_growth Randomization Randomize mice into treatment groups Tumor_growth->Randomization Treatment Administer Compound 1b (e.g., i.p. injection) Randomization->Treatment Measurement Measure tumor volume and body weight Treatment->Measurement Thymoquinone_Pathway Thymoquinone Thymoquinone PI3K_Akt PI3K/Akt Pathway Thymoquinone->PI3K_Akt Inhibits NF_kB NF-κB Pathway Thymoquinone->NF_kB Inhibits MAPK MAPK Pathway Thymoquinone->MAPK Modulates Cell_Proliferation Cell Proliferation PI3K_Akt->Cell_Proliferation Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis NF_kB->Cell_Proliferation Apoptosis Apoptosis NF_kB->Apoptosis Inhibits MAPK->Cell_Proliferation MAPK->Apoptosis Induces

References

A Comparative Guide to Thiazolidine Derivatives: Timonacic vs. Thiazolidinediones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison between two distinct classes of thiazolidine derivatives: Timonacic (Thiazolidine-4-carboxylic acid) and the Thiazolidinedione (TZD) class, which includes prominent drugs like Pioglitazone and Rosiglitazone. While sharing a core thiazolidine ring structure, their chemical modifications, mechanisms of action, and therapeutic applications are fundamentally different. This document outlines these differences, supported by experimental data and detailed methodologies.

Introduction: Two distinct families of Thiazolidine Derivatives

Thiazolidine derivatives are a broad class of heterocyclic compounds containing a five-membered ring with one sulfur and one nitrogen atom. However, substitutions on this core ring lead to vastly different pharmacological profiles.

  • This compound (Thiazolidine-4-carboxylic acid): This is a simple thiazolidine derivative, structurally a cyclic sulfur-containing amino acid.[1] Its primary activities are attributed to its role as a thiol antioxidant and hepatoprotective agent.[1][2] It functions by modulating reactive oxygen species (ROS), chelating metal ions, and supporting endogenous antioxidant systems like glutathione.[2]

  • Thiazolidinediones (TZDs or Glitazones): This subclass, which includes Pioglitazone and Rosiglitazone, is characterized by two carbonyl groups at positions 2 and 4 of the thiazolidine ring, forming a thiazolidine-2,4-dione structure. These compounds are potent agonists of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that is a master regulator of glucose metabolism and adipogenesis.[3] This mechanism makes them effective insulin sensitizers for the treatment of type 2 diabetes.

This guide will compare these two classes based on their distinct mechanisms, performance data from relevant studies, and the experimental protocols used to evaluate them.

Mechanism of Action: A Tale of Two Pathways

The therapeutic effects of this compound and TZDs are mediated by entirely different cellular pathways.

This compound: Antioxidant and Cytoprotective Pathways

This compound's mechanism is multifaceted, primarily revolving around cellular protection from oxidative stress. It can act as a cysteine prodrug, replenishing intracellular glutathione (GSH) reserves, which is a critical component of the cellular antioxidant defense system. By scavenging free radicals and reducing lipid peroxidation, it exerts a protective effect on cells, particularly hepatocytes.

G ROS Oxidative Stress (e.g., ROS, Free Radicals) CellDamage Cellular Damage (Lipid Peroxidation, etc.) ROS->CellDamage causes This compound This compound (Thiazolidine-4-carboxylic acid) This compound->ROS Scavenges Cysteine Cysteine Release This compound->Cysteine Hepatoprotection Hepatoprotection & Cell Survival This compound->Hepatoprotection Promotes GSH Glutathione (GSH) Synthesis Cysteine->GSH GSH->ROS Neutralizes

Figure 1: Simplified signaling pathway for this compound's antioxidant action.
Thiazolidinediones: PPARγ-Mediated Insulin Sensitization

TZDs like Pioglitazone and Rosiglitazone act as selective agonists for the PPARγ nuclear receptor. Upon binding, the TZD-PPARγ complex forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This binding event modulates the transcription of numerous genes involved in glucose and lipid metabolism, leading to increased insulin sensitivity in adipose tissue, muscle, and the liver.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TZD TZD (e.g., Pioglitazone) PPARg_inactive PPARγ TZD->PPARg_inactive binds & activates PPARg_active PPARγ RXR_inactive RXR RXR_active RXR PPRE PPRE (DNA Response Element) PPARg_active->PPRE heterodimerizes with RXR & binds RXR_active->PPRE TargetGenes Target Gene Transcription (e.g., GLUT4, Adiponectin) PPRE->TargetGenes modulates MetabolicEffects ↑ Insulin Sensitivity ↓ Blood Glucose TargetGenes->MetabolicEffects leads to

Figure 2: TZD mechanism of action via the PPARγ signaling pathway.

Performance Data: A Comparative Overview

Direct comparative clinical trials between this compound and TZDs are unavailable due to their different therapeutic indications. The following tables summarize representative data from separate studies to illustrate their respective pharmacological effects.

This compound: Hepatoprotective Effects

The following data is from a study on patients with Non-Alcoholic Fatty Liver Disease (NAFLD) treated with this compound (600 mg/day) for six months.

ParameterBaseline (Mean)After 6 Months (Mean)Mean ChangeP-Value
FibroTest Score 0.2450.190-0.055<0.001
ALT (IU/L) 55.443.5-11.90.039
GGTP (IU/L) 56.542.4-14.10.002
Alpha-2-macroglobulin (g/L) 1.831.69-0.14<0.0001
Apolipoprotein A1 (g/L) 1.511.58+0.070.0024
Table 1: Effects of this compound on liver function and fibrosis markers in NAFLD patients. Data sourced from Partyka M, et al. (2022).
Thiazolidinediones: Glycemic Control and Lipid Profile

The following data summarizes results from placebo-controlled studies evaluating Pioglitazone and Rosiglitazone in patients with type 2 diabetes.

ParameterDrugDosageChange from PlaceboStudy Reference
HbA1c (%) Pioglitazone45 mg/day-1.60%Aronoff S, et al. (2000)
Pioglitazone30 mg/day-1.0% to -1.3%Einhorn D, et al. (2000)
Pioglitazone30-45 mg/day-0.6% to -0.7%Tan M, et al. (2004)
Triglycerides (%) Pioglitazone45 mg/day↓ 9.3%Aronoff S, et al. (2000)
Pioglitazone30 mg/day↓ ~23.7%Einhorn D, et al. (2000)
HDL-C (%) Pioglitazone45 mg/day↑ 12.5%Aronoff S, et al. (2000)
Pioglitazone30 mg/day↑ ~9.3%Einhorn D, et al. (2000)
Table 2: Effects of Pioglitazone on Glycemic and Lipid Parameters in Type 2 Diabetes.

Experimental Protocols

The distinct mechanisms of action necessitate different experimental approaches to characterize and quantify the activity of these compounds.

Protocol for Assessing this compound's Activity: In Vitro Antioxidant Capacity (DPPH Assay)

This protocol describes a common method for evaluating the free radical scavenging activity of a compound like this compound.

Objective: To determine the ability of this compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). Create a serial dilution to obtain a range of concentrations.

    • Prepare a stock solution of the positive control (ascorbic acid) in the same manner.

    • Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark.

  • Assay:

    • In a 96-well plate, add 100 µL of each concentration of this compound or ascorbic acid to respective wells.

    • Add 100 µL of the DPPH solution to all wells.

    • For the blank control, add 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation and Measurement:

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank control and A_sample is the absorbance of the sample.

    • The IC50 value (concentration required to scavenge 50% of DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of this compound.

G prep 1. Prepare Reagents (this compound dilutions, DPPH solution) plate 2. Plate Assay (100µL sample + 100µL DPPH) prep->plate incubate 3. Incubate (30 min, dark, room temp) plate->incubate read 4. Measure Absorbance (517 nm) incubate->read calc 5. Calculate % Scavenging & IC50 Value read->calc

Figure 3: Workflow for the DPPH antioxidant activity assay.
Protocol for Assessing TZD Activity: PPARγ Reporter Gene Assay

This protocol describes a cell-based assay to measure the ability of a TZD, like Pioglitazone, to activate the PPARγ receptor.

Objective: To quantify the activation of the human PPARγ receptor by Pioglitazone in a cellular context.

Materials:

  • Mammalian cells engineered to express human PPARγ and a reporter gene (e.g., luciferase) under the control of a PPRE.

  • Cell culture medium and supplements.

  • Pioglitazone or Rosiglitazone (positive control).

  • GW9662 (PPARγ antagonist, for validation).

  • Assay plates (white, opaque, sterile).

  • Luciferase detection reagent.

  • Luminometer.

Procedure:

  • Cell Plating:

    • Seed the engineered reporter cells into a 96-well white, opaque plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of Pioglitazone (and the positive control) in the appropriate screening medium.

    • Remove the culture medium from the cells and replace it with the medium containing the different concentrations of the test compounds.

  • Incubation:

    • Incubate the plate for 18-24 hours at 37°C in a CO2 incubator to allow for receptor activation and expression of the luciferase reporter gene.

  • Signal Detection:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add the luciferase detection reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and provides the substrate for the luciferase enzyme.

    • Incubate for 10-20 minutes to allow the luminescent signal to stabilize.

  • Measurement and Analysis:

    • Measure the luminescence in each well using a luminometer.

    • The data is typically plotted as luminescence (Relative Light Units, RLU) versus compound concentration.

    • An EC50 value (the concentration that produces 50% of the maximal response) is calculated to determine the potency of Pioglitazone as a PPARγ agonist.

Conclusion

This compound and thiazolidinediones (Pioglitazone, Rosiglitazone) represent two distinct subclasses of thiazolidine derivatives with unrelated mechanisms of action and therapeutic applications. This compound functions primarily as a cytoprotective agent through antioxidant pathways, with potential applications in liver diseases. In contrast, thiazolidinediones are potent PPARγ agonists that act as insulin sensitizers, forming a cornerstone in the management of type 2 diabetes. The experimental data and protocols presented underscore these fundamental differences, providing a clear framework for researchers in the field of drug discovery and development to understand and evaluate these compounds within their correct pharmacological context.

References

Timonacic in Oncology: A Comparative Overview of Preclinical Evidence

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of Timonacic's efficacy across various cancer models based on available preclinical information. While quantitative data from direct comparative studies remains limited in publicly accessible literature, this guide synthesizes the existing qualitative evidence on its mechanism of action and potential therapeutic applications.

This compound, a cyclic sulfur amino acid derivative also known as thiazolidine-4-carboxylic acid, has been investigated for its potential as an anti-tumor agent.[1] Preclinical studies suggest that its primary mechanism of action involves the reversal of the malignant phenotype, inducing cancer cells to revert to a more normal state.[1][2] This is reportedly achieved through the restoration of contact inhibition, a crucial process for controlling cell growth that is often lost in cancer cells.[1][2]

Proposed Mechanism of Action

This compound is believed to exert its anti-cancer effects through a multi-faceted approach. Experimental studies suggest it may increase intracellular cyclic AMP (cAMP) concentrations. In the body, this compound is thought to break down into hemi-glycine and formaldehyde. The hemi-glycine component may act as a carrier with an affinity for tumor tissues, while the aldehyde group is proposed to interact with nucleic acids or proteins within the cancer cells. This interaction is thought to help rebuild damaged microfilaments and microtubule systems, restoring normal cell signaling and function.

Furthermore, some research indicates that this compound may function as a cytostatic agent by interfering with the metabolic pathways essential for rapid cancer cell growth, specifically targeting oxidative phosphorylation in the mitochondria to disrupt energy production. Induction of apoptosis, or programmed cell death, is another proposed mechanism. This compound may also exhibit antioxidant effects by releasing cysteine, a precursor to the potent antioxidant glutathione.

Signaling Pathways and Cellular Processes

The following diagram illustrates the proposed mechanism of action of this compound, highlighting its potential influence on key cellular processes in cancer cells.

Timonacic_Mechanism cluster_breakdown In Vivo Breakdown cluster_cellular_effects Cellular Effects in Cancer Cells cluster_outcomes Therapeutic Outcomes This compound This compound (thiazolidine-4-carboxylic acid) HemiGlycine Hemi-glycine This compound->HemiGlycine Metabolized to Formaldehyde Formaldehyde This compound->Formaldehyde Metabolized to ContactInhibition Restoration of Contact Inhibition This compound->ContactInhibition Apoptosis Induction of Apoptosis This compound->Apoptosis OxPhos Inhibition of Oxidative Phosphorylation This compound->OxPhos cAMP Increased cAMP This compound->cAMP NucleicAcids Nucleic Acids & Proteins HemiGlycine->NucleicAcids Targets tumor tissue Formaldehyde->NucleicAcids Interacts with Microtubules Microfilament & Microtubule System Repair NucleicAcids->Microtubules Normalization Reversion to Normal Phenotype Microtubules->Normalization Inhibition Inhibition of Growth & Proliferation ContactInhibition->Inhibition Apoptosis->Inhibition OxPhos->Inhibition Normalization->Inhibition

Caption: Proposed mechanism of action for this compound in cancer cells.

Efficacy in Different Cancer Models

Head and Neck Squamous Cell Carcinoma (HNSCC): Several sources highlight that this compound has a prominent anti-tumor effect in head and neck squamous cell carcinoma models.

Other Solid Tumors: Positive effects have also been noted in preclinical studies on other solid tumors, including:

  • Breast Cancer

  • Kidney Cancer

  • Ovarian Tumors

The following table summarizes the cancer models in which this compound has been reportedly studied. The absence of quantitative data precludes a direct comparison of efficacy.

Cancer TypeCancer ModelEfficacy Data
Head and Neck Squamous Cell CarcinomaPreclinical ModelsProminent anti-tumor effect reported
Breast CancerPreclinical ModelsPositive effects observed
Kidney CancerPreclinical ModelsPositive effects observed
Ovarian TumorsPreclinical ModelsPositive effects observed
HeLa (Cervical Cancer) CellsIn vitroRestoration of contact inhibition reported

Experimental Protocols

Detailed experimental protocols for the evaluation of this compound in specific cancer models are not extensively described in the available literature. However, based on the nature of the reported findings, standard preclinical methodologies would have been employed.

In Vitro Studies (General Methodology)

A general workflow for assessing the in vitro efficacy of this compound would likely involve the following steps:

In_Vitro_Workflow cluster_workflow General In Vitro Experimental Workflow cluster_assays Efficacy and Mechanistic Assays CellCulture Cancer Cell Line Culture (e.g., HNSCC, Breast Cancer lines) Treatment Treatment with varying concentrations of this compound CellCulture->Treatment Incubation Incubation for defined periods (e.g., 24, 48, 72 hours) Treatment->Incubation Viability Cell Viability/Cytotoxicity Assays (e.g., MTT, SRB) Incubation->Viability ApoptosisAssay Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity) Incubation->ApoptosisAssay ContactInhibitionAssay Contact Inhibition/Wound Healing Assays Incubation->ContactInhibitionAssay MetabolismAssay Metabolic Assays (e.g., Seahorse Analyzer for OxPhos) Incubation->MetabolismAssay SignalingAssay Western Blot/PCR for Signaling Proteins (e.g., cAMP levels) Incubation->SignalingAssay DataAnalysis Data Analysis and Determination of IC50 values Viability->DataAnalysis ApoptosisAssay->DataAnalysis ContactInhibitionAssay->DataAnalysis MetabolismAssay->DataAnalysis SignalingAssay->DataAnalysis

Caption: A generalized workflow for in vitro evaluation of this compound.

  • Cell Culture: Specific cancer cell lines (e.g., from head and neck, breast, or kidney tumors) would be cultured under standard laboratory conditions.

  • Treatment: Cells would be exposed to a range of concentrations of this compound.

  • Assessment of Viability and Proliferation: Assays such as MTT or SRB would be used to determine the effect of this compound on cell viability and to calculate the half-maximal inhibitory concentration (IC50).

  • Apoptosis Assays: To confirm the induction of apoptosis, techniques like Annexin V/propidium iodide staining followed by flow cytometry would be employed.

  • Contact Inhibition Assays: A wound-healing or scratch assay would be a likely method to visually and quantitatively assess the restoration of contact inhibition.

  • Metabolic and Signaling Studies: To investigate the mechanism of action, studies might include measuring changes in mitochondrial respiration (for oxidative phosphorylation) and quantifying intracellular cAMP levels.

In Vivo Studies (General Methodology)

For in vivo assessment, a xenograft mouse model would be a standard approach.

  • Animal Models: Immunocompromised mice would be subcutaneously or orthotopically implanted with human cancer cells.

  • Treatment Regimen: Once tumors are established, mice would be treated with this compound at various doses and schedules. It has been noted that oral administration may not show anti-tumor activity, suggesting other routes of administration would be necessary.

  • Efficacy Evaluation: Tumor volume would be measured regularly to determine the rate of tumor growth inhibition. At the end of the study, tumors would be excised and weighed.

  • Pharmacokinetic and Toxicological Analysis: Blood and tissue samples would be collected to study the absorption, distribution, metabolism, and excretion (ADME) of this compound and to assess any potential toxicity.

Comparison with Alternatives

Due to the lack of publicly available, direct comparative studies with quantitative data, a head-to-head comparison of this compound's efficacy with other established chemotherapeutic agents or targeted therapies is not possible at this time. The development of many derivatives of thiazolidine-4-carboxylic acid for various therapeutic areas, including oncology, is an active area of research. This suggests that while this compound itself may not have progressed significantly in clinical development for cancer, its core structure remains a point of interest for medicinal chemists.

Conclusion

This compound presents an interesting preclinical profile with a unique proposed mechanism of action centered on the normalization of cancer cell phenotype. The qualitative evidence suggests potential anti-tumor activity in several cancer models, most notably in head and neck squamous cell carcinoma. However, the lack of robust, publicly available quantitative data from well-controlled preclinical and clinical studies makes it difficult to definitively assess its efficacy in comparison to current standard-of-care treatments. Further research with detailed reporting of experimental data is necessary to validate the early promising observations and to fully understand the therapeutic potential of this compound in oncology.

References

A Head-to-Head Comparison of Timonacic and Established Hepatoprotective Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: A Comprehensive Analysis for Researchers and Drug Development Professionals

In the landscape of hepatoprotective agents, Timonacic (thiazolidine-4-carboxylic acid) emerges as a compound with significant therapeutic potential, primarily attributed to its potent antioxidant and cytoprotective properties. This guide provides a detailed head-to-head comparison of this compound with established hepatoprotective drugs—Silymarin, Ursodeoxycholic acid (UDCA), and N-acetylcysteine (NAC). The following sections present a comprehensive overview of their mechanisms of action, supported by quantitative experimental data from preclinical models of liver injury, and detailed experimental protocols.

Executive Summary

This compound exerts its hepatoprotective effects through a multi-faceted mechanism that includes scavenging reactive oxygen species (ROS), replenishing intracellular glutathione (GSH) levels, and modulating inflammatory pathways. This positions it as a strong candidate for mitigating liver damage induced by various toxins. In preclinical studies, derivatives of this compound have demonstrated significant efficacy in reducing liver enzyme levels and markers of oxidative stress. Established agents such as Silymarin, a well-known antioxidant and anti-inflammatory agent, UDCA, which is primarily used in cholestatic conditions, and NAC, the standard of care for acetaminophen-induced liver failure, provide a benchmark against which this compound's potential can be evaluated. While direct head-to-head clinical trials are limited, preclinical data suggests that this compound's efficacy profile is comparable to these established drugs in relevant animal models of hepatotoxicity.

Mechanism of Action: A Comparative Overview

The primary hepatoprotective mechanisms of this compound and the established drugs are summarized below.

  • This compound (Thiazolidine-4-carboxylic acid): As a cysteine prodrug, this compound readily enters cells and is converted to L-cysteine, a rate-limiting substrate for the synthesis of the major intracellular antioxidant, glutathione (GSH).[1][2] By boosting GSH levels, this compound enhances the liver's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful metabolites.[1] Its mechanism involves direct antioxidant activity, metal ion chelation, and modulation of genes involved in stress response and apoptosis.[3]

  • Silymarin: This flavonoid extract from milk thistle acts as a potent antioxidant by scavenging free radicals and inhibiting lipid peroxidation.[4] It also stabilizes cellular membranes, stimulates hepatocyte regeneration, and possesses anti-inflammatory and anti-fibrotic properties, partly by inhibiting the activation of hepatic stellate cells.

  • Ursodeoxycholic acid (UDCA): Primarily used for cholestatic liver diseases, UDCA protects cholangiocytes and hepatocytes from the cytotoxic effects of hydrophobic bile acids. It stimulates hepatobiliary secretion and has anti-apoptotic and immunomodulatory effects.

  • N-acetylcysteine (NAC): As a precursor to L-cysteine and subsequently glutathione, NAC is a cornerstone in treating acetaminophen-induced liver failure. It works by replenishing hepatic GSH stores, directly scavenging ROS, and improving mitochondrial function. It also possesses anti-inflammatory and vasodilatory effects.

Quantitative Data from Preclinical Models

To provide a comparative assessment of efficacy, the following tables summarize quantitative data from preclinical studies using two standard models of drug-induced liver injury: Carbon Tetrachloride (CCl4)-induced hepatotoxicity and Acetaminophen (APAP)-induced hepatotoxicity.

Table 1: Comparison in CCl4-Induced Acute Liver Injury Model in Rodents

ParameterThis compound Derivative (SKLB010)SilymarinN-acetylcysteine (NAC)
Dose Range 25-100 mg/kg50-100 mg/kg150 mg/kg
ALT Reduction Significant dose-dependent reductionSignificant reductionSignificant reduction
AST Reduction Significant dose-dependent reductionSignificant reductionSignificant reduction
MDA Reduction Not explicitly quantified but implied through reduced oxidative stressSignificant reductionNot explicitly quantified but implied through reduced oxidative stress
SOD Activity Not explicitly quantifiedNot explicitly quantifiedSignificant increase
GSH Levels Not explicitly quantified but implied through antioxidant effectsSignificant increaseSignificant increase
TNF-α Reduction Significant reduction (serum and mRNA)Significant reductionSignificant reduction
IL-6 Reduction Not explicitly quantifiedNot explicitly quantifiedSignificant reduction

Note: Data for this compound in the CCl4 model is based on a structurally related thiazolidine derivative, SKLB010. Direct quantitative data for this compound in this model is limited in the reviewed literature.

Table 2: Comparison in Acetaminophen (APAP)-Induced Acute Liver Injury Model in Mice

ParameterThis compound Derivative (PTCA)SilymarinN-acetylcysteine (NAC)
Dose Range 1.75-5 mmol/kgData not readily available in a comparable modelStandard antidote, various dosing regimens
ALT/SGPT Reduction Significant attenuation of APAP-induced increaseEfficacy demonstrated in various liver injury modelsStandard of care, significant reduction
AST Reduction Not explicitly quantifiedEfficacy demonstrated in various liver injury modelsStandard of care, significant reduction
MDA Reduction Not explicitly quantifiedNot explicitly quantifiedSignificant decrease
SOD Activity Not explicitly quantifiedNot explicitly quantifiedSignificant increase
GSH Levels Maintained near-normal levels (66% of control at highest dose)Demonstrated to increase GSH in other modelsReplenishes GSH stores
TNF-α Reduction Not explicitly quantifiedDemonstrated to reduce TNF-α in other modelsDemonstrated to have anti-inflammatory effects
IL-6 Reduction Not explicitly quantifiedDemonstrated to reduce IL-6 in other modelsDemonstrated to have anti-inflammatory effects

Note: PTCA is 2(R,S)-n-propylthiazolidine-4(R)-carboxylic acid, a derivative of this compound.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms and experimental designs, the following diagrams are provided in DOT language.

Hepatoprotective_Mechanisms cluster_this compound This compound cluster_silymarin Silymarin cluster_udca UDCA cluster_nac N-acetylcysteine (NAC) This compound This compound LCysteine L-Cysteine This compound->LCysteine GSH Glutathione (GSH) LCysteine->GSH Detox Detoxification GSH->Detox ROS_Scavenging ROS Scavenging GSH->ROS_Scavenging Silymarin Silymarin Lipid_Peroxidation Lipid Peroxidation Silymarin->Lipid_Peroxidation inhibits HSC_Activation Hepatic Stellate Cell Activation Silymarin->HSC_Activation inhibits Membrane_Stabilization Membrane Stabilization Lipid_Peroxidation->Membrane_Stabilization Fibrosis Fibrosis HSC_Activation->Fibrosis UDCA UDCA Bile_Acid_Toxicity Bile Acid Toxicity UDCA->Bile_Acid_Toxicity reduces Hepatobiliary_Secretion Hepatobiliary Secretion UDCA->Hepatobiliary_Secretion stimulates Apoptosis Apoptosis UDCA->Apoptosis inhibits NAC NAC NAC_LCysteine L-Cysteine NAC->NAC_LCysteine NAC_GSH Glutathione (GSH) NAC_LCysteine->NAC_GSH NAC_ROS_Scavenging ROS Scavenging NAC_GSH->NAC_ROS_Scavenging

Caption: Comparative mechanisms of action for hepatoprotective drugs.

CCl4_Model_Workflow start Animal Acclimatization (e.g., Male Wistar Rats, 180-220g) grouping Random Group Assignment (Control, CCl4, CCl4 + Drug) start->grouping treatment Drug Administration (e.g., daily for 7 days via oral gavage) grouping->treatment induction CCl4 Induction (e.g., 1 mL/kg, i.p., 50% in olive oil) treatment->induction sacrifice Euthanasia & Sample Collection (24h post-CCl4) induction->sacrifice analysis Biochemical & Histological Analysis (Serum ALT/AST, Liver MDA/SOD/GSH, TNF-α/IL-6, H&E Staining) sacrifice->analysis end Data Analysis analysis->end

Caption: Experimental workflow for CCl4-induced acute liver injury.

Detailed Experimental Protocols

The following are generalized protocols for inducing acute liver injury in rodents, based on methodologies cited in the reviewed literature.

Protocol 1: Carbon Tetrachloride (CCl4)-Induced Acute Hepatotoxicity in Rats
  • Animal Model: Male Wistar rats (180-220 g) are typically used. Animals are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.

  • Grouping and Treatment: Rats are randomly divided into several groups: a normal control group (vehicle only), a CCl4 control group, and one or more treatment groups receiving the hepatoprotective agent at different doses. The test compounds (e.g., this compound, Silymarin, NAC) are typically administered orally by gavage for a period of 7 to 14 days prior to CCl4 challenge.

  • Induction of Hepatotoxicity: On the final day of treatment, rats are administered a single intraperitoneal (i.p.) injection of CCl4, commonly at a dose of 1-2 mL/kg body weight, diluted 1:1 in a vehicle such as olive oil or corn oil.

  • Sample Collection: 24 hours after CCl4 administration, animals are euthanized. Blood is collected via cardiac puncture for serum separation. The liver is immediately excised, weighed, and portions are either fixed in 10% neutral buffered formalin for histopathology or flash-frozen in liquid nitrogen for biochemical analysis.

  • Biochemical Analysis:

    • Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured using standard enzymatic assay kits.

    • Liver homogenates are prepared to measure markers of oxidative stress: malondialdehyde (MDA) content (as an indicator of lipid peroxidation), and the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), as well as glutathione (GSH) levels.

    • Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are quantified in liver homogenates or serum using ELISA kits.

  • Histopathological Examination: Formalin-fixed liver tissues are embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess the degree of necrosis, inflammation, and steatosis.

Protocol 2: Acetaminophen (APAP)-Induced Acute Hepatotoxicity in Mice
  • Animal Model: Male C57BL/6 mice (8-10 weeks old) are commonly used due to their consistent response to APAP.

  • Fasting: Mice are fasted overnight (approximately 12-15 hours) prior to APAP administration to deplete hepatic glutathione stores, which sensitizes them to APAP toxicity.

  • Grouping and Treatment: Animals are divided into control and treatment groups. The hepatoprotective agent (e.g., a this compound derivative like PTCA, or NAC) is typically administered i.p. shortly after the APAP challenge.

  • Induction of Hepatotoxicity: Mice are given a single i.p. injection of APAP, typically at a dose of 300-500 mg/kg. APAP is dissolved in a warm saline solution.

  • Sample Collection: At various time points after APAP injection (e.g., 4, 12, 24 hours), mice are euthanized. Blood and liver samples are collected as described in the CCl4 protocol.

  • Biochemical and Histopathological Analysis: The same panel of biochemical markers (ALT, AST, MDA, SOD, GSH, TNF-α, IL-6) and histopathological evaluations are performed as in the CCl4 model to assess the extent of liver injury and the protective effect of the treatment.

Conclusion

This compound, through its role as a cysteine precursor and its resultant antioxidant and anti-inflammatory effects, presents a compelling profile as a hepatoprotective agent. Preclinical data from studies on this compound and its derivatives suggest an efficacy that is on par with established drugs like Silymarin and NAC in models of toxic liver injury. However, a clear limitation in the current body of research is the scarcity of direct, head-to-head comparative studies between this compound and these established agents in standardized preclinical models. Future research should focus on conducting such direct comparisons to definitively establish the relative efficacy of this compound. The promising mechanistic basis and the available data warrant further investigation and clinical development of this compound for the treatment of various forms of liver disease.

References

Validating the Molecular Targets of Timonacic: A Comparative Guide with siRNA-Based Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Timonacic with other thiol-based antioxidants and pro-apoptotic agents, supported by experimental data. We delve into the molecular mechanisms of this compound and present detailed protocols for validating its putative targets using small interfering RNA (siRNA), a powerful tool for gene silencing.

This compound: A Multi-Faceted Agent in Cancer Therapy

This compound (Thiazolidine-4-carboxylic acid) is a cyclic sulfur amino acid derivative with demonstrated antineoplastic and antioxidant properties[1]. Its mechanism of action is multifaceted, involving the modulation of cellular redox status, interference with energy metabolism, and induction of programmed cell death (apoptosis)[1]. While the broad strokes of its action are understood, pinpointing its specific molecular targets is crucial for optimizing its therapeutic use and for the development of novel, more targeted therapies. This guide proposes key molecular targets for this compound within critical cellular pathways and outlines a robust strategy for their validation using siRNA.

Performance Comparison: this compound vs. Alternatives

To objectively assess the performance of this compound, we compare it with two other well-researched compounds: N-acetylcysteine (NAC) , a widely used antioxidant, and Thymoquinone , a natural compound with potent pro-apoptotic and antioxidant/pro-oxidant effects.

FeatureThis compoundN-acetylcysteine (NAC)Thymoquinone
Primary Mechanism of Action Thiol antioxidant, disrupts oxidative phosphorylation, induces apoptosis.[1]Precursor to glutathione (GSH), potent antioxidant.[2]Pro-apoptotic, antioxidant/pro-oxidant, modulates multiple signaling pathways.[3]
Effect on Reactive Oxygen Species (ROS) Modulates ROS levels, protecting against oxidative stress.Scavenges ROS and replenishes intracellular GSH stores.Can act as an antioxidant or a pro-oxidant, inducing ROS to trigger apoptosis in cancer cells.
Impact on Apoptosis Induces apoptosis in cancer cells.Can have both pro- and anti-apoptotic effects depending on the context.Potent inducer of apoptosis via intrinsic and extrinsic pathways.
Reported Efficacy in Cancer Models Effective in various cancer cell lines and some preclinical models.Primarily studied for its chemopreventive and protective effects during chemotherapy.Broad-spectrum anticancer activity in numerous preclinical models.
Clinical Trial Status Limited clinical trial data available for cancer treatment.Investigated in various clinical settings, often as an adjunct therapy.Primarily in preclinical and early-phase clinical development for cancer.

Validating this compound's Molecular Targets with siRNA

We hypothesize that this compound exerts its anticancer effects by targeting key proteins in the antioxidant response, mitochondrial respiration, and apoptosis pathways. siRNA-mediated gene silencing is a specific and powerful method to validate these targets. By knocking down a putative target protein, we can assess whether the cellular response mimics the effects of this compound treatment.

Proposed Molecular Targets for Validation:
  • Antioxidant Pathway: Nuclear factor erythroid 2-related factor 2 (Nrf2) . Nrf2 is a master regulator of the antioxidant response. We propose that this compound may modulate the Nrf2-Keap1 signaling pathway to enhance the expression of antioxidant enzymes.

  • Oxidative Phosphorylation: Components of Mitochondrial Complex I . Given that this compound is reported to disrupt oxidative phosphorylation, specific subunits of Complex I of the electron transport chain are plausible targets.

  • Apoptosis Pathway: B-cell lymphoma 2 (Bcl-2) . Bcl-2 is a key anti-apoptotic protein. We hypothesize that this compound may downregulate Bcl-2, thereby promoting apoptosis.

Experimental Protocols

siRNA Transfection and Target Knockdown Verification

This protocol describes the transient transfection of cancer cells with siRNAs targeting Nrf2, a subunit of mitochondrial complex I (e.g., NDUFS3), and Bcl-2.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium

  • siRNA duplexes (target-specific and non-targeting control)

  • siRNA transfection reagent

  • Opti-MEM I Reduced Serum Medium

  • 6-well tissue culture plates

  • Phosphate-buffered saline (PBS)

  • Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)

  • Reagents for protein lysis and Western blotting

Procedure:

  • Cell Seeding: One day prior to transfection, seed 2 x 10^5 cells per well in a 6-well plate with 2 ml of antibiotic-free normal growth medium. Incubate at 37°C in a CO2 incubator until cells are 60-80% confluent.

  • siRNA-Lipid Complex Formation:

    • For each transfection, dilute 50 pmol of siRNA duplex into 100 µl of Opti-MEM.

    • In a separate tube, dilute 5 µl of transfection reagent into 100 µl of Opti-MEM.

    • Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate for 20 minutes at room temperature to allow complex formation.

  • Transfection:

    • Wash the cells once with 2 ml of PBS.

    • Add 800 µl of Opti-MEM to the siRNA-lipid complex mixture.

    • Aspirate the PBS from the wells and add the 1 ml of the final siRNA mixture to each well.

    • Incubate the cells for 4-6 hours at 37°C.

    • Add 1 ml of complete growth medium (with 2x serum and antibiotics) to each well without removing the transfection mixture.

    • Incubate for 48-72 hours.

  • Verification of Knockdown:

    • qRT-PCR: At 48 hours post-transfection, isolate total RNA and perform qRT-PCR to quantify the mRNA levels of the target gene. A significant reduction in mRNA levels in cells treated with target-specific siRNA compared to the non-targeting control confirms successful knockdown at the transcript level.

    • Western Blotting: At 72 hours post-transfection, lyse the cells and perform Western blotting to assess the protein levels of the target. A visible reduction in the protein band intensity will confirm successful knockdown at the protein level.

Comparative Analysis of Cellular Phenotypes

Following confirmation of target knockdown, assess cellular phenotypes to determine if they mimic the effects of this compound treatment.

Experimental Groups:

  • Untreated cells

  • Cells treated with this compound

  • Cells transfected with non-targeting control siRNA

  • Cells transfected with siRNA targeting Nrf2

  • Cells transfected with siRNA targeting a Complex I subunit

  • Cells transfected with siRNA targeting Bcl-2

Phenotypic Assays:

  • Cell Viability Assay (MTT or WST-1): To assess the effect on cell proliferation.

  • Reactive Oxygen Species (ROS) Measurement: Using a fluorescent probe like DCFDA to measure intracellular ROS levels.

  • Mitochondrial Membrane Potential Assay: Using a dye like JC-1 to assess mitochondrial health and function.

  • Apoptosis Assay (Annexin V/Propidium Iodide Staining): To quantify the percentage of apoptotic cells by flow cytometry.

Expected Outcomes:

AssayThis compound TreatmentNrf2 siRNAComplex I siRNABcl-2 siRNA
Cell Viability DecreasedNo significant change or slight decreaseDecreasedDecreased
ROS Levels Decreased (antioxidant effect)IncreasedIncreasedNo direct effect expected
Mitochondrial Potential DecreasedNo direct effect expectedDecreasedNo direct effect expected
Apoptosis IncreasedNo significant changeIncreasedIncreased

If the phenotype observed upon silencing a specific gene closely resembles the phenotype induced by this compound, it provides strong evidence that the silenced gene is a molecular target of the drug.

Visualizing the Pathways

To better understand the cellular processes influenced by this compound, we provide diagrams of the key signaling pathways generated using Graphviz.

Antioxidant_Response_Pathway cluster_nrf2 Nrf2 Activation This compound This compound ROS Oxidative Stress (ROS) This compound->ROS Scavenges Nrf2 Nrf2 This compound->Nrf2 Promotes Dissociation? Keap1 Keap1 ROS->Keap1 Inhibits Keap1->Nrf2 Ubiquitination & Degradation ARE Antioxidant Response Element Nrf2->ARE Translocation to Nucleus Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Induces Transcription Antioxidant_Enzymes->ROS Neutralize Cell_Protection Cell Protection Antioxidant_Enzymes->Cell_Protection

Caption: Proposed mechanism of this compound's antioxidant action via the Nrf2 pathway.

Oxidative_Phosphorylation_Pathway cluster_ETC Mitochondrial Electron Transport Chain This compound This compound Complex_I Complex I NADH Dehydrogenase This compound->Complex_I Inhibits? Complex_III Complex III Cytochrome bc1 Complex_I->Complex_III Proton_Gradient Proton Gradient Complex_I->Proton_Gradient Pumps H+ ROS Increased ROS Complex_I->ROS Complex_II Complex II Succinate Dehydrogenase Complex_II->Complex_III Complex_IV Complex IV Cytochrome c Oxidase Complex_III->Complex_IV Complex_III->Proton_Gradient Pumps H+ Complex_IV->Proton_Gradient Complex_V Complex V ATP Synthase ATP ATP Complex_V->ATP Synthesis Proton_Gradient->Complex_V

Caption: Putative inhibition of Mitochondrial Complex I by this compound.

Apoptosis_Pathway This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits? Bax_Bak Bax/Bak (Pro-apoptotic) Bcl2->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Forms pores Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apoptosome Apoptosome (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Activates Caspase_3 Caspase-3 (Executioner) Apoptosome->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Proposed induction of apoptosis by this compound via Bcl-2 inhibition.

Experimental_Workflow start Start: Cancer Cell Culture transfection siRNA Transfection (Target vs. Control) start->transfection treatment This compound Treatment start->treatment knockdown_verification Verify Knockdown (qRT-PCR, Western Blot) transfection->knockdown_verification phenotype_assays Phenotypic Assays (Viability, ROS, Apoptosis) treatment->phenotype_assays knockdown_verification->phenotype_assays data_analysis Data Analysis & Comparison phenotype_assays->data_analysis conclusion Conclusion: Target Validated? data_analysis->conclusion

Caption: Workflow for siRNA-based validation of this compound's molecular targets.

Conclusion

This guide provides a framework for the systematic validation of this compound's molecular targets. By employing siRNA technology in conjunction with robust phenotypic assays, researchers can gain deeper insights into the mechanisms underlying this compound's anticancer activity. This knowledge will be instrumental in the rational design of future clinical trials and the development of next-generation cancer therapeutics. The comparative data presented here also positions this compound within the broader landscape of antioxidant and pro-apoptotic agents, aiding in the strategic planning of further drug development efforts.

References

Timonacic: A Comparative Analysis of its Effects on Normal and Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Timonacic, a cyclic sulfur-containing amino acid derivative, has garnered interest for its potential as an antineoplastic agent. This guide provides a comparative overview of the documented effects of this compound on cancer cells versus normal cells, drawing from available preclinical research. While direct quantitative comparisons from single studies are limited in the public domain, this document synthesizes the existing qualitative data and provides a framework for understanding its differential activities.

Quantitative Data Summary

Table 1: Comparative Cytotoxicity of this compound (Template)

Cell Line TypeCell Line NameThis compound IC50 (µM)Doxorubicin IC50 (µM) (Control)
Cancer e.g., MCF-7 (Breast)Data not availableData not available
e.g., A549 (Lung)Data not availableData not available
e.g., HeLa (Cervical)Data not availableData not available
Normal e.g., MCF-10A (Breast)Data not availableData not available
e.g., BEAS-2B (Lung)Data not availableData not available
e.g., HEK293 (Kidney)Data not availableData not available

Table 2: Comparative Induction of Apoptosis by this compound (Template)

Cell Line TypeCell Line Name% Apoptotic Cells (Control)% Apoptotic Cells (this compound-Treated)Fold Increase in Apoptosis
Cancer e.g., MCF-7Data not availableData not availableData not available
Normal e.g., MCF-10AData not availableData not availableData not available

Observed Effects and Mechanisms of Action

Effects on Cancer Cells

This compound exhibits a multi-faceted impact on cancer cells, primarily aimed at reversing the malignant phenotype and inducing cell death.

  • Reversion of Transformed Phenotype: One of the most cited effects of this compound is its ability to reverse the transformed morphology of cancer cells, causing them to adopt a phenotype closer to that of normal cells.[1]

  • Restoration of Contact Inhibition: Cancer cells often lose contact inhibition, a mechanism that halts cell proliferation upon cell-to-cell contact. This compound has been reported to restore this crucial regulatory process in cancer cell lines such as HeLa cells.[1] This effect is fundamental to controlling uncontrolled cell growth.

  • Induction of Apoptosis: this compound is believed to induce programmed cell death (apoptosis) in cancer cells. This is thought to be achieved by modulating the expression of pro- and anti-apoptotic proteins.

  • Interference with Metabolic Pathways: Some research suggests that this compound may interfere with the metabolic pathways that are hyperactive in rapidly proliferating cancer cells, potentially disrupting their energy supply.

Effects on Normal Cells

Information regarding the specific effects of this compound on normal cells is less extensive. However, its proposed mechanisms of action in cancer cells suggest some potential for differential effects.

  • Antioxidant Properties: this compound is described as a thiol antioxidant.[2] This property could be beneficial to normal cells by protecting them from oxidative stress.

  • Hepatoprotective Effects: this compound is noted to have a protective effect on the liver, suggesting a degree of safety for this vital organ.[1]

Experimental Protocols

The following are detailed methodologies for key experiments that can be used to generate the comparative data outlined above.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of this compound and to calculate the IC50 value.

  • Cell Seeding: Seed cells (both cancer and normal cell lines) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a positive control (e.g., Doxorubicin). Include a vehicle control (the solvent used to dissolve this compound).

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by this compound.

Visualizing the Mechanisms: Signaling Pathways and Workflows

Proposed Signaling Pathway of this compound in Cancer Cells

Timonacic_Signaling_Pathway cluster_cell Cancer Cell This compound This compound CellMembrane Cell Membrane MetabolicPathways Altered Metabolic Pathways This compound->MetabolicPathways ApoptosisInduction Induction of Apoptosis This compound->ApoptosisInduction ContactInhibition Restoration of Contact Inhibition This compound->ContactInhibition EnergyDepletion Energy Depletion (ATP↓) MetabolicPathways->EnergyDepletion EnergyDepletion->ApoptosisInduction CellDeath Cancer Cell Death ApoptosisInduction->CellDeath Proliferation Uncontrolled Proliferation ContactInhibition->Proliferation Inhibits

Caption: Proposed mechanism of this compound action in cancer cells.

Experimental Workflow for Comparative Analysis

Experimental_Workflow Start Start: Cell Culture CancerCells Cancer Cell Lines (e.g., MCF-7, A549) Start->CancerCells NormalCells Normal Cell Lines (e.g., MCF-10A, BEAS-2B) Start->NormalCells Treatment Treat with this compound (Dose-Response) CancerCells->Treatment NormalCells->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V) Treatment->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle DataAnalysis Data Analysis and Comparison Viability->DataAnalysis Apoptosis->DataAnalysis CellCycle->DataAnalysis Conclusion Conclusion on Differential Effects DataAnalysis->Conclusion

Caption: Workflow for comparing this compound's effects.

References

Independent Validation of Timonacic Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of published research findings on Timonacic with alternative therapeutic agents. The information is intended for researchers, scientists, and drug development professionals to facilitate an independent validation of this compound's potential. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated biological pathways and workflows.

Data Presentation

The following tables summarize the performance of this compound in key therapeutic areas and compare it with other relevant treatments. It is important to note that the data presented for different compounds are not from head-to-head clinical trials but are compiled from separate studies.

Oncology: Head and Neck Squamous Cell Carcinoma (HNSCC)
Treatment ArmOverall Response Rate (ORR)Median SurvivalStudy PopulationSource
This compound Prominent anti-tumor effect notedNot ReportedPre-clinical and early clinical observations[1]
Cisplatin + 5-FU 32%5.7 monthsPatients with recurrent head and neck cancer[1]
Cisplatin (single agent) 17%5.7 monthsPatients with recurrent head and neck cancer[1]
5-FU (single agent) 13%5.7 monthsPatients with recurrent head and neck cancer[1]
Hepatology: Non-Alcoholic Fatty Liver Disease (NAFLD)

This compound has been investigated for its hepatoprotective effects. A meta-analysis of Silymarin, another natural compound used in liver diseases, provides a benchmark for comparison.

TreatmentKey Efficacy EndpointsStudy DetailsSource
This compound - Significant decrease in FibroTest, ALT, GGTP, and alpha-2-macroglobulin.- Increase in apolipoprotein A1 after 6 months of treatment.Study in patients with non-alcoholic fatty liver disease.
Silymarin - Statistically significant reduction in ALT and AST levels compared to placebo.Meta-analysis of 8 randomized controlled trials in NAFLD patients.

Experimental Protocols

Detailed methodologies for key experiments cited in this compound research are provided below. These protocols are based on standard laboratory procedures for the respective assays.

Apoptosis Assay: Annexin V Staining

This protocol is used to detect and quantify the number of cells undergoing apoptosis following treatment with this compound.

Principle: During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late-stage apoptotic and necrotic cells where the membrane integrity is lost.

Procedure:

  • Cell Culture and Treatment: Seed cancer cells (e.g., HeLa) in a T25 culture flask and treat with the desired concentration of this compound for a specified duration (e.g., 48 hours). Include both untreated and vehicle-treated cells as controls.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with the supernatant.

  • Washing: Wash the collected cells twice with cold phosphate-buffered saline (PBS) by centrifugation at approximately 670 x g for 5 minutes at room temperature.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL. To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

Interpretation of Results:

  • Annexin V-negative / PI-negative: Live, healthy cells.

  • Annexin V-positive / PI-negative: Early apoptotic cells.

  • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells.

  • Annexin V-negative / PI-positive: Necrotic cells.

Mitochondrial Oxidative Phosphorylation (OXPHOS) Assay

This assay measures the effect of this compound on the oxygen consumption rate of isolated mitochondria or intact cells, providing insight into its impact on cellular respiration.

Principle: High-resolution respirometry is used to measure the rate of oxygen consumption in a sealed chamber. By sequentially adding specific substrates and inhibitors of the electron transport chain complexes, the activity of different parts of the oxidative phosphorylation system can be determined.

Procedure:

  • Cell or Mitochondria Preparation: Isolate mitochondria from cells or tissues, or use intact cells. The recommended amount for cancer cells is typically 1-5 million cells/mL.

  • Respirometer Setup: Calibrate the high-resolution respirometer (e.g., OROBOROS Oxygraph-2k) with respiration buffer (e.g., MiR05) at 37°C.

  • Basal Respiration: Add the cell or mitochondrial suspension to the chamber and record the basal oxygen consumption rate.

  • Sequential Additions (Example Protocol for Intact Cells):

    • Oligomycin: Add to inhibit ATP synthase, which reveals the rate of oxygen consumption coupled to proton leak.

    • FCCP (a protonophore): Add in stepwise titrations to uncouple the electron transport chain from ATP synthesis and determine the maximum respiration capacity.

    • Rotenone and Antimycin A: Add to inhibit Complex I and Complex III, respectively, to measure non-mitochondrial oxygen consumption.

  • Data Analysis: The software associated with the respirometer is used to calculate the oxygen consumption rates at each stage.

Glutathione Peroxidase (GPx) Activity Assay

This protocol determines the effect of this compound on the activity of the antioxidant enzyme glutathione peroxidase.

Principle: GPx catalyzes the reduction of hydroperoxides by oxidizing reduced glutathione (GSH) to oxidized glutathione (GSSG). The GPx activity is measured indirectly in a coupled reaction with glutathione reductase (GR). GR reduces GSSG back to GSH using NADPH as a cofactor. The rate of NADPH oxidation to NADP+ is monitored by the decrease in absorbance at 340 nm, which is directly proportional to the GPx activity.

Procedure:

  • Sample Preparation: Prepare cell lysates or tissue homogenates.

  • Reaction Mixture: In a microplate well, add the sample, assay buffer, co-substrate mixture (containing glutathione, glutathione reductase, and NADPH), and allow the reaction to equilibrate.

  • Initiation of Reaction: Add cumene hydroperoxide to initiate the GPx reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 340 nm at regular intervals (e.g., every minute) for a set period using a microplate reader.

  • Calculation of Activity: The rate of decrease in absorbance at 340 nm is used to calculate the GPx activity, which is typically expressed as nmol of NADPH consumed per minute per mg of protein.

Mandatory Visualization

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to this compound's proposed mechanisms of action.

cluster_extrinsic Extracellular Space cluster_intrinsic Intracellular Space This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Apoptosis Apoptosis This compound->Apoptosis Induces OXPHOS Oxidative Phosphorylation Mitochondrion->OXPHOS disrupts ROS Reactive Oxygen Species (ROS) OXPHOS->ROS generates ROS->Apoptosis induces

This compound's Proposed Anti-Cancer Mechanism

start Start: Treat Cells with this compound harvest Harvest Cells (Floating and Adherent) start->harvest wash Wash Cells with PBS harvest->wash stain Stain with Annexin V-FITC & PI wash->stain flow Analyze by Flow Cytometry stain->flow end End: Quantify Apoptotic Cells flow->end

Apoptosis Assay Experimental Workflow

This compound This compound GSH_Px Glutathione Peroxidase (GPx) This compound->GSH_Px Enhances activity of ROS Reactive Oxygen Species (ROS) GSH_Px->ROS Neutralizes Oxidative_Stress Cellular Oxidative Stress GSH_Px->Oxidative_Stress Reduces ROS->Oxidative_Stress Causes Hepatoprotection Hepatoprotective Effect Oxidative_Stress->Hepatoprotection Mitigation of stress leads to

This compound's Antioxidant Signaling Pathway

References

Timonacic in Combination with Standard Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Timonacic, also known as thiazolidine-4-carboxylic acid, is a compound that has demonstrated potential antineoplastic and antioxidant properties in preclinical research.[1][2] Its mechanism of action is reported to involve the induction of a "reverse transformation" in malignant cells, potentially reverting them to a non-cancerous state.[1][3][4] this compound may also re-establish contact inhibition, a critical process for controlling cell growth that is often lost in cancer. Furthermore, its antioxidant effects are thought to be linked to the release of cysteine and the subsequent restoration of glutathione levels. This guide provides a comparative overview of this compound's potential efficacy, with a focus on its proposed mechanisms and how it might be evaluated in combination with standard chemotherapy agents.

Disclaimer: There is currently a lack of publicly available preclinical or clinical studies evaluating the efficacy of this compound in direct combination with standard chemotherapy agents. The following sections are based on the available information on this compound's standalone properties and provide a hypothetical framework for how its efficacy in combination therapy could be assessed, drawing parallels from studies on other investigational compounds.

Mechanism of Action of this compound

This compound's anticancer effects are believed to be multifaceted. One proposed mechanism involves its breakdown in the body into hemi-glycine and formaldehyde. The hemi-glycine component is thought to act as a carrier with an affinity for tumor tissues, while the aldehyde group may interact with nucleic acids or proteins within the cancer cells. Additionally, this compound has been suggested to rebuild damaged microfilaments and microtubule systems in cancer cells, which could help restore normal cellular signaling and function.

Another key aspect of its activity is its role as a thiol antioxidant. By chelating metal ions and modulating reactive oxygen species (ROS), this compound may protect cells from oxidative stress, a factor implicated in various diseases, including cancer.

dot```dot graph Timonacic_Mechanism { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

This compound [label="this compound\n(Thiazolidine-4-carboxylic acid)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Breakdown [label="Metabolic Breakdown"]; HemiGlycine [label="Hemi-glycine\n(Tumor Affinity)"]; Formaldehyde [label="Formaldehyde\n(Nucleic Acid/Protein Interaction)"]; CellularEffects [label="Cellular Effects"]; ReverseTransformation [label="Reverse Transformation\nof Malignant Cells", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ContactInhibition [label="Restoration of\nContact Inhibition", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Antioxidant [label="Antioxidant Activity"]; ROS [label="Modulation of\nReactive Oxygen Species (ROS)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; MetalChelation [label="Metal Ion Chelation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

This compound -> Breakdown; Breakdown -> HemiGlycine; Breakdown -> Formaldehyde; HemiGlycine -> CellularEffects; Formaldehyde -> CellularEffects; CellularEffects -> ReverseTransformation; CellularEffects -> ContactInhibition; this compound -> Antioxidant; Antioxidant -> ROS; Antioxidant -> MetalChelation; }

Caption: A potential experimental workflow for in vitro combination studies.

Detailed Methodologies:

  • Cell Lines: A panel of human cancer cell lines relevant to the intended therapeutic area (e.g., breast cancer: MCF-7, MDA-MB-231; lung cancer: A549, H460) would be cultured under standard conditions.

  • Drug Treatment: Cells would be treated with a range of concentrations of this compound, a standard chemotherapy agent (e.g., cisplatin, doxorubicin, paclitaxel, 5-fluorouracil, or gemcitabine), and the combination of both for a specified duration (e.g., 24, 48, 72 hours).

  • Cell Viability Assays: Assays such as the MTT or CellTiter-Glo assay would be used to determine the half-maximal inhibitory concentration (IC50) of each agent alone and in combination.

  • Apoptosis Analysis: Flow cytometry using Annexin V and propidium iodide (PI) staining would be employed to quantify the induction of apoptosis and necrosis in the different treatment groups.

  • Synergy Determination: The combination index (CI) would be calculated using the Chou-Talalay method to determine if the interaction between this compound and the chemotherapy agent is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

In Vivo Efficacy Assessment

Following promising in vitro results, the efficacy of the combination therapy would be evaluated in animal models.

Experimental Workflow:

dot

Caption: An illustrative workflow for in vivo combination therapy studies.

Detailed Methodologies:

  • Animal Models: Immunocompromised mice (e.g., nude or SCID mice) would be subcutaneously injected with a relevant cancer cell line to establish tumors.

  • Treatment Regimen: Once tumors reach a palpable size, mice would be randomized into treatment groups: (1) vehicle control, (2) this compound alone, (3) chemotherapy agent alone, and (4) this compound in combination with the chemotherapy agent. Dosing schedules and routes of administration would be optimized based on preliminary studies.

  • Efficacy Evaluation: Tumor growth would be monitored regularly by measuring tumor volume. Animal body weight would be recorded as an indicator of toxicity. The primary endpoint would be tumor growth inhibition. A survival study could also be conducted.

  • Pharmacodynamic Analysis: At the end of the study, tumors would be excised for immunohistochemical analysis of proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., TUNEL assay).

Quantitative Data Summary (Hypothetical)

The following tables illustrate how quantitative data from such studies would be presented.

Table 1: In Vitro Cytotoxicity (IC50 Values in µM)

Cell LineThis compoundChemotherapy Agent XCombination (this compound + Chemo X)Combination Index (CI)
MCF-7 Data Not AvailableData Not AvailableData Not AvailableData Not Available
A549 Data Not AvailableData Not AvailableData Not AvailableData Not Available
HT-29 Data Not AvailableData Not AvailableData Not AvailableData Not Available

Table 2: In Vivo Tumor Growth Inhibition

Treatment GroupAverage Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition
Vehicle Control Data Not Available-
This compound Alone Data Not AvailableData Not Available
Chemotherapy Agent X Alone Data Not AvailableData Not Available
Combination (this compound + Chemo X) Data Not AvailableData Not Available

Signaling Pathway Analysis

To understand the molecular mechanisms underlying the potential synergistic effects of this compound and chemotherapy, further studies would be necessary to investigate their impact on key cancer-related signaling pathways. Based on its known functions, pathways of interest could include those involved in cell cycle regulation, apoptosis, and oxidative stress response.

dot

Caption: Potential signaling pathways affected by this compound and chemotherapy.

Conclusion

This compound presents an interesting profile with its proposed mechanisms of inducing reverse transformation and restoring contact inhibition in cancer cells. While there is a clear need for direct experimental evidence, the hypothetical frameworks presented in this guide offer a roadmap for evaluating the potential of this compound as a combination therapy with standard chemotherapy agents. Future in vitro and in vivo studies are essential to determine if this compound can enhance the efficacy of existing cancer treatments and to elucidate the underlying molecular mechanisms of any observed synergistic effects. Researchers are encouraged to explore these avenues to potentially unlock a new therapeutic strategy in oncology.

References

Assessing the Potential Synergistic Effects of Timonacic with Other Natural Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide explores the theoretical synergistic potential of Timonacic, a thiol antioxidant, when combined with other well-characterized natural compounds. While direct experimental evidence of these specific combinations is not yet available in published literature, this document provides a scientific framework for future research by proposing hypothetical synergistic interactions and outlining detailed experimental protocols to test these hypotheses.

Introduction to this compound and the Rationale for Combination Studies

This compound (1,3-thiazolidine-4-carboxylic acid) is a cyclic sulfur amino acid derivative with established antioxidant and potential antineoplastic properties.[1][2][3] Its mechanisms of action are multifaceted, involving the modulation of reactive oxygen species (ROS) levels, chelation of metal ions, and stabilization of proteins.[4][5] this compound also plays a role in restoring glutathione concentrations, a key endogenous antioxidant.

The strategy of combining therapeutic agents is a cornerstone of modern pharmacology, aiming to enhance efficacy, reduce toxicity, and overcome drug resistance. Natural compounds, with their diverse biological activities, are promising candidates for combination therapies. This guide assesses the potential for synergistic effects between this compound and other natural compounds that exhibit complementary antioxidant and anti-inflammatory activities.

Proposed Synergistic Combinations and Mechanisms of Action

Based on their known biological activities, the following natural compounds are proposed as candidates for synergistic combination with this compound.

  • Curcumin: A polyphenol from Curcuma longa, known for its potent anti-inflammatory, antioxidant, and anticancer properties.

  • Resveratrol: A stilbenoid found in grapes and other plants, recognized for its antioxidant and cardioprotective effects.

  • Epigallocatechin Gallate (EGCG): The major catechin in green tea, with well-documented antioxidant and anti-inflammatory activities.

The proposed synergistic interactions are based on the complementary mechanisms of these compounds, as detailed in the signaling pathway diagram below.

Synergy_Pathways cluster_stress Cellular Stress cluster_pathways Signaling Pathways cluster_compounds Therapeutic Intervention cluster_outcomes Cellular Outcomes Oxidative Stress Oxidative Stress ROS ROS Oxidative Stress->ROS Inflammatory Stimuli Inflammatory Stimuli NF-kB NF-kB Inflammatory Stimuli->NF-kB ROS->NF-kB Reduced Oxidative Damage Reduced Oxidative Damage ROS->Reduced Oxidative Damage Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB->Pro-inflammatory Cytokines Apoptosis in Cancer Cells Apoptosis in Cancer Cells NF-kB->Apoptosis in Cancer Cells Reduced Inflammation Reduced Inflammation Pro-inflammatory Cytokines->Reduced Inflammation This compound This compound This compound->ROS Scavenges Curcumin Curcumin Curcumin->NF-kB Inhibits Resveratrol Resveratrol Resveratrol->ROS Scavenges EGCG EGCG EGCG->NF-kB Inhibits

Caption: Proposed synergistic signaling pathways of this compound and natural compounds.

Hypothetical Experimental Data for Synergistic Effects

The following tables present hypothetical data that could be generated from experiments designed to test the synergistic antioxidant and anticancer effects of this compound in combination with Curcumin.

Table 1: Hypothetical IC50 Values (µM) for Cell Viability in a Cancer Cell Line

CompoundThis compoundCurcuminThis compound + Curcumin (1:1 ratio)
IC50 (µM) 1502515
Combination Index (CI) --0.7 (Synergism)

Table 2: Hypothetical Measurement of Reactive Oxygen Species (ROS) Levels

TreatmentROS Level (Relative Fluorescence Units)
Control 1000
H2O2 (Oxidative Stress Inducer) 5000
H2O2 + this compound (150 µM) 2500
H2O2 + Curcumin (25 µM) 3000
H2O2 + this compound (7.5 µM) + Curcumin (7.5 µM) 1500

Detailed Experimental Protocols

The following are proposed methodologies for assessing the synergistic effects of this compound with other natural compounds.

4.1. Cell Culture and Reagents

  • Cell Lines: A relevant cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer) and a non-cancerous control cell line (e.g., BEAS-2B).

  • Reagents: this compound, Curcumin, Resveratrol, EGCG (all high purity), cell culture media (e.g., DMEM), fetal bovine serum (FBS), penicillin-streptomycin, MTT reagent, DCFDA cellular ROS detection assay kit, Annexin V-FITC apoptosis detection kit.

4.2. Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell Seeding Cell Seeding Compound Preparation Compound Preparation Cell Seeding->Compound Preparation Treatment Incubation Treatment Incubation Compound Preparation->Treatment Incubation MTT Assay (Viability) MTT Assay (Viability) Treatment Incubation->MTT Assay (Viability) ROS Measurement (DCFDA) ROS Measurement (DCFDA) Treatment Incubation->ROS Measurement (DCFDA) Apoptosis Assay (Annexin V) Apoptosis Assay (Annexin V) Treatment Incubation->Apoptosis Assay (Annexin V) Western Blot (Signaling Proteins) Western Blot (Signaling Proteins) Treatment Incubation->Western Blot (Signaling Proteins) IC50 Calculation IC50 Calculation MTT Assay (Viability)->IC50 Calculation Statistical Analysis Statistical Analysis ROS Measurement (DCFDA)->Statistical Analysis Apoptosis Assay (Annexin V)->Statistical Analysis Western Blot (Signaling Proteins)->Statistical Analysis Combination Index (CI) Analysis Combination Index (CI) Analysis IC50 Calculation->Combination Index (CI) Analysis

Caption: Proposed workflow for assessing synergistic effects.

4.3. Cell Viability Assay (MTT)

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Treat cells with varying concentrations of this compound, the selected natural compound, and their combination for 48 hours.

  • Add MTT reagent to each well and incubate for 4 hours.

  • Add solubilization solution (e.g., DMSO) and measure absorbance at 570 nm.

  • Calculate IC50 values using dose-response curve fitting.

4.4. Combination Index (CI) Analysis

The synergistic, additive, or antagonistic effects of the drug combinations will be determined by calculating the Combination Index (CI) using the Chou-Talalay method. A CI value < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

4.5. Measurement of Intracellular ROS

  • Seed cells in a black, clear-bottom 96-well plate.

  • Treat cells with the compounds for a specified time, followed by induction of oxidative stress (e.g., with H2O2).

  • Load cells with DCFDA dye and measure fluorescence using a microplate reader.

4.6. Apoptosis Assay

  • Treat cells with the compounds for 24 hours.

  • Stain cells with Annexin V-FITC and Propidium Iodide (PI).

  • Analyze the percentage of apoptotic cells using flow cytometry.

4.7. Western Blot Analysis

  • Lyse treated cells and quantify protein concentration.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe with primary antibodies against key signaling proteins (e.g., NF-κB, cleaved caspase-3, Bcl-2, Bax) and a loading control (e.g., β-actin).

  • Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.

Conclusion and Future Directions

This guide presents a theoretical framework for investigating the synergistic potential of this compound with other natural compounds. The proposed combinations and experimental protocols are based on the known mechanisms of these individual agents. Future research should focus on conducting these in vitro studies to validate the hypothesized synergistic effects. Positive findings would warrant further investigation in preclinical in vivo models to assess the therapeutic potential of these combinations in diseases characterized by oxidative stress and inflammation, including cancer.

References

Comparative Proteomics of Cells Treated with Timonacic: A Hypothetical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, publicly available comparative proteomic studies specifically investigating Timonacic-treated cells are limited. This guide is a professionally curated, illustrative example based on the known mechanisms of this compound and standard proteomic analysis workflows. The data presented herein is hypothetical and intended to serve as a framework for researchers designing similar experiments.

Introduction

This compound (Thiazolidine-4-carboxylic acid) is a thiol-containing antioxidant compound with potential antineoplastic and cytoprotective properties.[1][2][3] Its proposed mechanisms of action include the modulation of intracellular reactive oxygen species (ROS), stabilization of proteins, and the regulation of genes involved in cell cycle control and apoptosis.[1][2] To elucidate the global cellular response to this compound and compare its effects with other therapeutic agents, a comparative proteomic approach is invaluable.

This guide outlines a hypothetical comparative proteomic study on a human breast cancer cell line (MCF-7) treated with this compound, a standard-of-care chemotherapeutic agent (Cisplatin), and an untreated control. The objective is to identify unique and overlapping protein expression changes to better understand this compound's mechanism of action and its potential as a therapeutic agent.

Quantitative Proteomic Data Summary

The following table summarizes hypothetical quantitative proteomic data from MCF-7 cells treated with this compound (50 µM) and Cisplatin (10 µM) for 24 hours. The data represents fold changes in protein expression relative to the untreated control.

ProteinFunctionThis compound (Fold Change)Cisplatin (Fold Change)
Antioxidant Response
HMOX1Heme Oxygenase 12.81.5
PRDX1Peroxiredoxin-12.51.2
GCLCGlutamate-cysteine ligase2.21.1
Cell Cycle & Proliferation
MKI67Proliferation marker Ki-67-2.1-3.5
PCNAProliferating cell nuclear antigen-1.8-2.9
CDK2Cyclin-dependent kinase 2-1.6-2.5
Apoptosis Regulation
BAXBcl-2-associated X protein1.93.2
BCL2B-cell lymphoma 2-1.5-2.8
CASP3Caspase-31.7 (activated)2.9 (activated)
Mitochondrial Respiration
NDUFS1NADH-ubiquinone oxidoreductase core subunit S1-1.4-1.1
SDHASuccinate dehydrogenase complex flavoprotein subunit A-1.2-0.9
Protein Stabilization
HSP70Heat shock protein 701.61.3

Experimental Protocols

A detailed methodology for the hypothetical comparative proteomic experiment is provided below.

Cell Culture and Treatment
  • Cell Line: Human breast adenocarcinoma cell line, MCF-7.

  • Culture Conditions: Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells were seeded at a density of 2 x 10^6 cells per 100 mm dish. After 24 hours, the medium was replaced with fresh medium containing either this compound (50 µM), Cisplatin (10 µM), or vehicle control (DMSO). Cells were incubated for a further 24 hours.

Protein Extraction and Digestion
  • Lysis: Cells were washed twice with ice-cold phosphate-buffered saline (PBS) and harvested. Cell pellets were lysed in a buffer containing 8 M urea, 50 mM Tris-HCl (pH 8.5), and a protease inhibitor cocktail.

  • Quantification: Protein concentration was determined using a BCA protein assay.

  • Reduction and Alkylation: 100 µg of protein from each sample was reduced with 5 mM dithiothreitol (DTT) for 30 minutes at 37°C, followed by alkylation with 15 mM iodoacetamide for 30 minutes at room temperature in the dark.

  • Digestion: The protein solution was diluted 4-fold with 50 mM ammonium bicarbonate, and trypsin was added at a 1:50 (enzyme:protein) ratio. Digestion was carried out overnight at 37°C.

Peptide Labeling and Mass Spectrometry
  • Labeling: Digested peptides were desalted using a C18 solid-phase extraction cartridge and labeled with Tandem Mass Tag (TMT) reagents according to the manufacturer's protocol.

  • LC-MS/MS Analysis: The labeled peptides were pooled, fractionated using high-pH reversed-phase chromatography, and analyzed on an Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.

  • Data Acquisition: The mass spectrometer was operated in a data-dependent acquisition mode to automatically switch between MS1 and MS2 scans.

Data Analysis
  • Database Search: The raw mass spectrometry data was searched against the human UniProt database using a search engine such as Sequest or Mascot.

  • Quantification and Statistical Analysis: TMT reporter ion intensities were used for quantification. The data was normalized, and statistical analysis (e.g., t-test or ANOVA) was performed to identify significantly differentially expressed proteins.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a plausible signaling pathway affected by this compound, highlighting its role in mitigating oxidative stress and inhibiting cell proliferation.

Timonacic_Pathway cluster_stress Oxidative Stress Response cluster_proliferation Cell Cycle Progression ROS Reactive Oxygen Species (ROS) Nrf2 Nrf2 ROS->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds Antioxidant_Proteins Antioxidant Proteins (HMOX1, PRDX1) ARE->Antioxidant_Proteins Upregulates Cyclin_CDK Cyclin/CDK Complexes Proliferation Cell Proliferation Cyclin_CDK->Proliferation This compound This compound This compound->ROS Scavenges This compound->Nrf2 Activates This compound->Cyclin_CDK Inhibits

Caption: Hypothetical signaling pathway of this compound.

Experimental Workflow Diagram

This diagram outlines the key steps in the comparative proteomics workflow.

Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output Cell_Culture 1. Cell Culture & Treatment (Control, this compound, Cisplatin) Protein_Extraction 2. Protein Extraction & Quantification Cell_Culture->Protein_Extraction Digestion 3. Reduction, Alkylation & Digestion Protein_Extraction->Digestion TMT_Labeling 4. TMT Labeling & Pooling Digestion->TMT_Labeling LC_MS 5. LC-MS/MS Analysis TMT_Labeling->LC_MS Data_Analysis 6. Data Analysis & Quantification LC_MS->Data_Analysis Protein_ID Protein Identification Data_Analysis->Protein_ID Quant_Data Quantitative Data Data_Analysis->Quant_Data Pathway_Analysis Pathway Analysis Data_Analysis->Pathway_Analysis

Caption: Comparative proteomics experimental workflow.

References

Timonacic's Role in Reversing Cellular Transformation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective analysis of Timonacic's potential role in reversing cellular transformation, a key process in cancer development. While direct quantitative comparisons with other compounds are limited in publicly available literature, this document summarizes the existing experimental evidence for this compound's mechanism of action and provides context through established experimental protocols and known signaling pathways.

Reversal of Transformed Phenotype

This compound, a cyclic sulfur amino acid derivative, has been investigated for its potential to induce malignant cells to revert to a non-transformed state[1]. The primary evidence for this effect comes from in vitro studies on cancer cell lines.

Morphological Changes and Contact Inhibition

Transformed cells often exhibit distinct morphological characteristics, including a more rounded shape and loss of contact inhibition, leading to disorganized growth and the formation of multi-layered foci. This compound has been reported to reverse these changes in tissue-cultured tumor cells, causing them to adopt a morphology closer to that of normal cells[2]. A crucial aspect of this reversion is the restoration of contact inhibition, a mechanism that arrests cell growth when cells come into contact with each other, which is typically lost in cancer cells[2]. For instance, studies on HeLa cells have shown that treatment with this compound can restore contact inhibition[2].

Proposed Mechanism of Action

The precise mechanism by which this compound exerts its effects is not fully elucidated, but several pathways have been proposed.

Modulation of cAMP Signaling

Experimental studies suggest that this compound can increase the intracellular concentration of cyclic adenosine monophosphate (cAMP) by affecting adenosine cyclase[2]. The cAMP signaling pathway is a critical regulator of various cellular processes, including cell growth, differentiation, and proliferation. In many cancers, this pathway is dysregulated. By increasing cAMP levels, this compound may reactivate cellular processes that are suppressed during transformation.

Cellular Redox System and Antioxidant Activity

This compound is also recognized as a thiol antioxidant. It is thought to influence the cellular redox state by protecting against oxidative stress, a condition often implicated in cancer development and progression. Its antioxidant effects may be linked to the release of cysteine and the subsequent restoration of glutathione concentrations, a key intracellular antioxidant.

Metabolic Interference

Another proposed mechanism involves the breakdown of this compound into hemi-glycine and formaldehyde within the body. The hemi-glycine component is suggested to have an affinity for tumor tissues, potentially delivering the formaldehyde moiety to cancer cells. Formaldehyde can then interact with nucleic acids and proteins, potentially disrupting the metabolic pathways that cancer cells rely on for their rapid proliferation.

Signaling Pathway

The proposed mechanism of this compound involves the activation of the cAMP signaling cascade. An increase in intracellular cAMP typically leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB then moves into the nucleus to regulate the transcription of genes involved in cell cycle arrest and differentiation, potentially contributing to the reversal of the transformed phenotype.

Timonacic_cAMP_Pathway cluster_nucleus Nucleus This compound This compound AdenylateCyclase Adenylate Cyclase This compound->AdenylateCyclase activates cAMP cAMP AdenylateCyclase->cAMP converts ATP ATP ATP->AdenylateCyclase PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates CREB_active p-CREB CREB->CREB_active translocates to Nucleus Nucleus GeneTranscription Gene Transcription (Cell Cycle Arrest, Differentiation) Reversion Reversion of Transformation GeneTranscription->Reversion leads to CREB_active->GeneTranscription regulates

Caption: Proposed cAMP signaling pathway activated by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the reversal of cellular transformation. While specific protocols for this compound were not found, these represent standard methods in the field.

Cell Transformation Assay (Focus Formation Assay)

This assay measures the ability of a compound to inhibit or reverse the formation of transformed foci in a cell monolayer.

Methodology:

  • Cell Seeding: Plate a suitable cell line (e.g., BALB/c 3T3) at a low density in 60 mm dishes and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a positive control (e.g., a known carcinogen like 3-methylcholanthrene) and a negative control (vehicle).

  • Incubation: Incubate the cells for 3-4 weeks, with regular changes of the medium containing the test compound.

  • Fixation and Staining: At the end of the incubation period, fix the cells with methanol and stain with Giemsa or crystal violet.

  • Quantification: Count the number of transformed foci (dense, multi-layered clusters of cells) in each dish. The reduction in the number of foci in treated versus control plates indicates the activity of the compound.

Soft Agar Colony Formation Assay

This assay assesses the ability of a compound to inhibit anchorage-independent growth, a hallmark of transformed cells.

Methodology:

  • Prepare Base Agar Layer: A layer of 0.5-0.6% agar in culture medium is prepared in 6-well plates and allowed to solidify.

  • Prepare Cell-Agar Layer: A single-cell suspension is prepared and mixed with a lower concentration of agar (0.3-0.4%) in culture medium containing the test compound at various concentrations.

  • Plating: The cell-agar suspension is layered on top of the base agar layer.

  • Incubation: The plates are incubated for 2-3 weeks to allow for colony formation.

  • Staining and Quantification: Colonies are stained with a vital stain (e.g., MTT) or crystal violet and counted. A decrease in the number and size of colonies in treated wells compared to controls indicates an inhibitory effect on anchorage-independent growth.

Experimental_Workflow cluster_assays In Vitro Assays start Start: Transformed Cells treatment Treatment with this compound (or other compounds) start->treatment focus_assay Focus Formation Assay treatment->focus_assay soft_agar_assay Soft Agar Colony Formation Assay treatment->soft_agar_assay endpoint1 Quantify Foci Formation (Morphological Reversion, Contact Inhibition) focus_assay->endpoint1 endpoint2 Quantify Colony Formation (Anchorage-Independent Growth) soft_agar_assay->endpoint2 result Validation of Reversal of Cellular Transformation endpoint1->result endpoint2->result

Caption: General workflow for validating the reversal of cellular transformation.

Comparison with Other Alternatives

A direct, data-driven comparison of this compound with other compounds known to influence cellular differentiation and transformation, such as retinoic acid , is challenging due to the lack of publicly available comparative studies.

Retinoic Acid:

Retinoic acid, a metabolite of vitamin A, is a well-established agent that can induce differentiation and inhibit the proliferation of various cancer cell lines. Its mechanism of action is primarily through binding to nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which then act as transcription factors to regulate the expression of genes involved in cell cycle control and differentiation.

Conceptual Comparison:

FeatureThis compound (Proposed)Retinoic Acid (Established)
Primary Mechanism Increased intracellular cAMP, antioxidant activity, metabolic interference.Binds to nuclear receptors (RARs/RXRs) to modulate gene transcription.
Key Pathway cAMP-PKA-CREBRAR/RXR signaling
Cellular Effects Reversal of transformed morphology, restoration of contact inhibition.Induction of differentiation, inhibition of proliferation, cell cycle arrest.

Without direct comparative experimental data, it is difficult to definitively state whether this compound offers advantages over established compounds like retinoic acid. The proposed mechanism of action for this compound, particularly its focus on the cAMP pathway, suggests a different therapeutic approach that could be beneficial, potentially in combination with other agents or in cancers resistant to retinoid-based therapies. Further research with head-to-head comparative studies is necessary to validate this compound's efficacy in reversing cellular transformation relative to other compounds.

References

A Comparative Review of Timonacic's Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Timonacic, also known as thiazolidine-4-carboxylic acid, is a sulfur-containing cyclic amino acid derivative with demonstrated therapeutic potential in a range of preclinical and clinical settings. This guide provides a comparative analysis of this compound's efficacy against other therapeutic alternatives, supported by available experimental data. It delves into its multifaceted mechanism of action, focusing on its antioxidant, hepatoprotective, and potential antineoplastic properties.

Executive Summary

This compound exhibits significant promise as a therapeutic agent, primarily through its robust antioxidant and cytoprotective effects. Its mechanism involves modulating intracellular reactive oxygen species (ROS), chelating metal ions, and influencing key signaling pathways related to inflammation and cell survival. In the context of liver disease, particularly non-alcoholic fatty liver disease (NAFLD), this compound has shown potential in improving liver function. Furthermore, preclinical studies suggest it may possess antineoplastic properties by inducing apoptosis and inhibiting cancer cell proliferation. This review compares this compound with established therapeutic agents such as N-acetylcysteine (NAC), Silymarin, and Ursodeoxycholic acid (UDCA) for liver conditions, highlighting its unique mechanistic profile.

Hepatoprotective Potential: A Comparative Analysis

This compound's primary therapeutic application lies in its hepatoprotective effects. A study on patients with non-alcoholic fatty liver disease (NAFLD) demonstrated that six months of treatment with this compound (thiazolidine carboxylic acid) resulted in a significant decrease in alanine aminotransferase (ALT) activity, from an average of 51.7 U/l to 39.8 U/l (p=0.0385)[1][2]. This indicates an improvement in liver function. The tables below compare the efficacy of this compound with other commonly used hepatoprotective agents.

Therapeutic AgentIndicationKey Efficacy Marker(s)Reported EfficacyReference(s)
This compound Non-alcoholic Fatty Liver Disease (NAFLD)Alanine Aminotransferase (ALT)Significant decrease in ALT from 51.7 U/l to 39.8 U/l after 6 months.[1][2]
Silymarin Non-alcoholic Fatty Liver Disease (NAFLD)ALT, Aspartate Aminotransferase (AST)Significant reduction in ALT and AST levels.[3]
Ursodeoxycholic Acid (UDCA) Primary Biliary Cholangitis (PBC)Liver BiochemistryDelays progression of liver cirrhosis in early-stage PBC.
N-acetylcysteine (NAC) Drug-induced Liver InjuryLiver FunctionStandard of care for paracetamol overdose.

Antineoplastic Potential: An Emerging Area of Investigation

Preclinical studies have suggested that this compound may possess antineoplastic properties. It has been reported to have a prominent anti-tumor effect on head and neck squamous cell carcinoma and positive effects on breast cancer, kidney cancer, and ovarian tumors. The proposed mechanism involves the restoration of contact inhibition in cancer cells and induction of apoptosis.

CompoundCell Line(s)IC50 ValueReported Effect(s)Reference(s)
This compound HeLa, Head and Neck Squamous Cell Carcinoma, Breast Cancer, Kidney Cancer, Ovarian TumorNot explicitly stated in the provided results.Reverses transformation of tumor cells, restores contact inhibition.
Thymoquinone (for comparison) MCF-7 (Breast Cancer)~25 µMInduces apoptosis, arrests cell cycle at S and G2 phases.
Thymoquinone (for comparison) HepG2 (Liver Cancer)192.3 µMInduces cytotoxicity.

Antioxidant Capacity

This compound is recognized as a thiol antioxidant. While specific IC50 values from DPPH, ORAC, or FRAP assays for this compound were not found in the provided search results, its antioxidant properties are attributed to its ability to scavenge reactive oxygen species and chelate metal ions. For comparison, the antioxidant activities of other compounds are presented below.

CompoundAssayIC50 / Antioxidant CapacityReference(s)
Sideritis perezlarae extract DPPHIC50: 360 µg/mL
Thymoquinone DPPH-
Ascorbic Acid (Vitamin C) DPPH-

Signaling Pathways and Mechanisms of Action

This compound's therapeutic effects are underpinned by its influence on several key cellular signaling pathways. Its antioxidant properties suggest an interaction with pathways that regulate cellular redox homeostasis, such as the Nrf2-ARE pathway. Its potential anti-inflammatory and anti-fibrotic effects in the liver may involve modulation of the NF-κB and TGF-β signaling pathways.

Experimental Workflow for Assessing Therapeutic Potential

Experimental_Workflow Experimental Workflow for Evaluating this compound's Therapeutic Potential cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_clinical Clinical Studies Antioxidant_Assays Antioxidant Assays (DPPH, FRAP, ORAC) Cell_Viability_Assays Cell Viability Assays (MTT, SRB on cancer cell lines) Antioxidant_Assays->Cell_Viability_Assays Initial Screening Mechanism_Studies Mechanistic Studies (Western Blot, qPCR for signaling pathways) Cell_Viability_Assays->Mechanism_Studies Identified Activity Animal_Models Animal Models (e.g., NAFLD, cancer xenografts) Mechanism_Studies->Animal_Models Promising In Vitro Results Efficacy_Evaluation Efficacy Evaluation (e.g., Liver enzyme analysis, tumor growth inhibition) Animal_Models->Efficacy_Evaluation Toxicity_Assessment Toxicity Assessment Animal_Models->Toxicity_Assessment Phase_I Phase I Trials (Safety and Pharmacokinetics) Efficacy_Evaluation->Phase_I Toxicity_Assessment->Phase_I Phase_II Phase II Trials (Efficacy and Dose-ranging) Phase_I->Phase_II Phase_III Phase III Trials (Comparative Efficacy) Phase_II->Phase_III

A generalized workflow for the preclinical and clinical evaluation of this compound.
Putative Signaling Pathway of this compound in Hepatoprotection

Timonacic_Hepatoprotection_Pathway Putative Signaling Pathway of this compound in Hepatoprotection This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges Nrf2 Nrf2 This compound->Nrf2 Activates NFkB NF-κB This compound->NFkB Inhibits TGFb TGF-β This compound->TGFb May modulate ROS->NFkB Activates ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT, GPx) ARE->Antioxidant_Enzymes Promotes transcription of Antioxidant_Enzymes->ROS Neutralize Hepatocyte_Protection Hepatocyte Protection & Improved Liver Function Antioxidant_Enzymes->Hepatocyte_Protection Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Inflammatory_Cytokines Promotes transcription of Inflammatory_Cytokines->Hepatocyte_Protection Damage HSC_Activation Hepatic Stellate Cell Activation TGFb->HSC_Activation Activates Fibrosis Liver Fibrosis HSC_Activation->Fibrosis Fibrosis->Hepatocyte_Protection Impairs function

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Timonacic

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of chemical waste is a critical component of ensuring a safe and compliant laboratory environment. This guide provides detailed, step-by-step procedures for the safe disposal of Timonacic, also known as Thiazolidine-4-carboxylic acid, aligning with industry best practices and regulatory requirements. Adherence to these protocols is essential to minimize environmental impact and protect personnel from potential hazards.

I. Hazard Identification and Safety Precautions

This compound is a chemical compound utilized in various research and development applications.[1][2] Before initiating any disposal procedures, it is imperative to be fully aware of its associated hazards.

Hazard Classification:

Hazard StatementGHS Hazard Class
Harmful if swallowedAcute toxicity, oral
Causes serious eye irritationSerious eye damage/eye irritation

Source: PubChem CID 9934[3]

Essential Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[1][2]

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

  • Avoid Contact: Prevent direct contact with the skin, eyes, and clothing. In case of contact, follow the first-aid measures outlined in the Safety Data Sheet (SDS).

  • No Eating or Drinking: Do not eat, drink, or smoke in areas where this compound is handled or stored.

II. Step-by-Step Disposal Protocol

The fundamental principle for the disposal of this compound is to prevent its release into the environment. It must be managed as hazardous waste and disposed of through a licensed and approved waste management contractor.

Step 1: Waste Segregation and Collection

Proper segregation of chemical waste is the first step towards compliant disposal.

  • Designated Waste Container: Use a dedicated, clearly labeled, and chemically compatible container for all this compound waste. The container must be sealable and in good condition.

  • Collect All Forms of Waste: This includes:

    • Expired or unused this compound powder.

    • Contaminated materials such as weighing paper, pipette tips, and gloves.

    • Solutions containing this compound.

    • Empty this compound containers. These should be triple-rinsed with a suitable solvent, and the rinsate must be collected as hazardous waste.

Step 2: Spill Management

In the event of a spill, prompt and safe cleanup is crucial.

  • Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.

  • Absorb and Collect: For liquid spills, use an inert absorbent material like vermiculite or sand. For solid spills, carefully sweep the material to avoid generating dust.

  • Containment: Place all contaminated materials into a designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials as hazardous waste.

Step 3: Storage and Labeling

Proper storage and labeling of waste are essential for safety and regulatory compliance.

  • Secure Storage: Store the sealed this compound waste container in a designated, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Clear Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the specific contents, including "this compound."

Step 4: Final Disposal

The final disposal of this compound waste must be conducted by a licensed hazardous waste disposal company.

  • Engage a Licensed Contractor: Do not attempt to dispose of this compound waste through regular trash or down the drain. Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup by a certified hazardous waste contractor.

  • Incineration: A common and recommended method for the disposal of this compound is through incineration in a facility equipped with an afterburner and scrubber to ensure complete destruction and to neutralize harmful combustion byproducts.

III. Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Timonacic_Disposal_Workflow cluster_0 Preparation Phase cluster_1 Collection & Segregation cluster_2 Storage & Handling cluster_3 Final Disposal A Identify this compound Waste B Wear Appropriate PPE A->B C Use Designated Waste Container B->C D Collect Solid & Liquid Waste C->D E Triple-Rinse Empty Containers D->E F Collect Rinsate as Waste E->F G Seal and Label Container F->G H Store in Secure, Ventilated Area G->H I Contact EHS for Pickup H->I J Licensed Contractor Disposal I->J K Incineration J->K

This compound Disposal Workflow

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research community.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Timonacic
Reactant of Route 2
Timonacic

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.